molecular formula C7H9BrCl2N2O2 B1405385 2,3-Diamino-5-bromobenzoic acid dihydrochloride CAS No. 58580-09-9

2,3-Diamino-5-bromobenzoic acid dihydrochloride

Cat. No.: B1405385
CAS No.: 58580-09-9
M. Wt: 303.97 g/mol
InChI Key: OJPFJANHNZVEIL-UHFFFAOYSA-N
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Description

2,3-Diamino-5-bromobenzoic acid dihydrochloride is a useful research compound. Its molecular formula is C7H9BrCl2N2O2 and its molecular weight is 303.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-diamino-5-bromobenzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.2ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;;/h1-2H,9-10H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPFJANHNZVEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)N)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-Diamino-5-bromobenzoic acid dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound (CAS No: 58580-09-9) represents a highly versatile scaffold, engineered for the synthesis of complex heterocyclic systems.[1][2] The strategic placement of vicinal diamines, a carboxylic acid, and a reactive bromine atom on a benzene ring offers a trifecta of synthetic handles. This arrangement is particularly valuable for constructing fused heterocycles like benzodiazepines and imidazoles, which are privileged structures in medicinal chemistry.

This guide provides an in-depth analysis of the chemical and physical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this compound's unique reactivity. We will delve into its structural and spectroscopic characteristics, plausible synthetic routes, key chemical reactions, and essential safety protocols, offering field-proven insights to facilitate its effective application in the laboratory.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The dihydrochloride salt form of 2,3-diamino-5-bromobenzoic acid enhances its stability and can influence its solubility profile compared to the free base.

Table 1: Core Chemical Identifiers

Property Value Source
CAS Number 58580-09-9 [1][2]
Molecular Formula C₇H₉BrCl₂N₂O₂ [1]
Molecular Weight 305.97 g/mol Calculated
IUPAC Name 5-bromo-2,3-diaminobenzoic acid;dihydrochloride

| Canonical SMILES | C1=C(C(=C(C=C1Br)N)N)C(=O)O.Cl.Cl | |

Caption: Chemical structure of this compound.

Table 2: Physicochemical Properties

Property Observation / Predicted Value Rationale / Notes
Appearance Off-white to beige or brown solid/powder. Based on typical appearance of related aminobenzoic acid derivatives.[3]
Melting Point Expected to be >150 °C, likely with decomposition. Related compounds like 3,5-diaminobenzoic acid dihydrochloride melt at 155-158 °C. The presence of multiple functional groups often leads to decomposition at higher temperatures.

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | The dihydrochloride salt form generally confers aqueous solubility. However, the aromatic backbone may limit it. High solubility is expected in polar aprotic solvents like DMSO.[][5] |

Spectroscopic Characterization: The Analytical Fingerprint

Structural confirmation is non-negotiable. A multi-technique spectroscopic approach ensures the identity and purity of the starting material, a self-validating step crucial for reproducible downstream chemistry. While specific spectra for this exact compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.[6]

Table 3: Predicted Spectroscopic Data

Technique Expected Key Features
¹H NMR Aromatic Protons: Two doublets in the ~7.0-8.0 ppm range. Ammonium Protons (-NH₃⁺): Broad singlet, deshielded, >8.0 ppm. Carboxylic Acid Proton (-COOH): Very broad singlet, >10 ppm.
¹³C NMR Aromatic Carbons: 6 distinct signals between ~110-150 ppm. Carboxyl Carbon (-COOH): Signal >165 ppm.
FT-IR (cm⁻¹) O-H Stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹. N-H Stretch (Ammonium): Broad absorption ~3200-2800 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp peak ~1700-1680 cm⁻¹. Aromatic C=C Stretch: Peaks in the ~1600-1450 cm⁻¹ region.

| Mass Spec (ESI+) | [M+H]⁺ of Free Base: Expected at m/z 231/233 (for C₇H₈BrN₂O₂⁺), showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

Expert Insight: In ¹H NMR analysis, the broadness of the -NH₃⁺ and -COOH signals is a key indicator. Their exchange with residual water in the solvent (e.g., DMSO-d₆) can be confirmed by a D₂O exchange experiment, where these peaks would disappear. For mass spectrometry, observing the bromine isotopic pattern is the most definitive confirmation of the compound's elemental composition.[7]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities. A common and logical synthetic strategy involves the selective reduction of a dinitro or nitro-amino precursor, followed by salt formation.

G start Starting Material (e.g., 5-Bromo-2-amino-3-nitrobenzoic acid) reduction Selective Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) start->reduction Step 1 workup Reaction Work-up (Basification & Extraction) reduction->workup Step 2 salt_formation Salt Formation (Dissolution in Ether/MeOH, add HCl) workup->salt_formation Step 3 purification Purification (Recrystallization) salt_formation->purification Step 4 product Final Product (this compound) purification->product

Caption: Plausible synthetic workflow for the target compound.

Protocol: Synthesis via Reduction of a Nitro-Amino Precursor

This protocol describes a representative procedure for the synthesis of the title compound. The choice of a nitro-amino precursor allows for selective reduction of the nitro group under conditions that leave the amino and carboxylic acid groups intact.

Step 1: Reduction of 5-Bromo-2-amino-3-nitrobenzoic acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-amino-3-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add ethanol or acetic acid as the reaction solvent.

  • Reagent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂, ~4-5 eq) in concentrated hydrochloric acid. Rationale: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

Step 2: Work-up and Isolation of the Free Base

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Basification: Carefully pour the mixture over crushed ice and basify by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is ~8-9. This will precipitate tin salts and deprotonate the product.

  • Filtration/Extraction: Filter the mixture to remove inorganic salts. The free base, 2,3-diamino-5-bromobenzoic acid, may precipitate and can be collected, or the aqueous layer can be extracted with an organic solvent like ethyl acetate.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude free base.

Step 3: Dihydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base in a suitable solvent like methanol or diethyl ether.

  • Acidification: Bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol/ether dropwise with stirring.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum.

Step 4: Purification

  • Recrystallization: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether, to achieve high purity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three distinct functional domains: the vicinal diamines, the carboxylic acid, and the aryl bromide.

G cluster_0 Key Functional Groups cluster_1 Primary Reaction Pathways start 2,3-Diamino-5-bromobenzoic acid dihydrochloride diamines Vicinal Diamines (-NH₂ at C2, C3) bromide Aryl Bromide (-Br at C5) heterocycle Heterocycle Formation (e.g., Imidazoles) diamines->heterocycle Reacts with Aldehydes, Dicarbonyls coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald) bromide->coupling Catalyzed by Pd, Cu, etc.

Caption: Core reactivity pathways of the title compound.

Heterocycle Formation via Vicinal Diamines

The 1,2-diamino functionality is a classic precursor for forming five- and six-membered nitrogen-containing heterocycles. A primary application is the synthesis of substituted benzimidazoles through the Phillips condensation.

  • Reaction: Condensation with an aldehyde (R-CHO) first forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (often aerial) to yield the aromatic benzimidazole ring system.

  • Significance: The benzimidazole core is found in numerous FDA-approved drugs. This reaction allows for the introduction of diverse "R" groups, making it a cornerstone of library synthesis for screening campaigns.[8]

Functionalization via Cross-Coupling Reactions

The C-Br bond at the 5-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[9][10]

  • Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the introduction of new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to introduce substituted amino groups at the 5-position.

  • Causality: These reactions are foundational in modern medicinal chemistry for exploring structure-activity relationships (SAR).[10] By modifying the substituent at this position, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME).[11]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. The GHS hazard classifications for related diaminobenzoic acid compounds provide a strong basis for a conservative safety assessment.[12][13]

Table 4: GHS Hazard Information and Handling

Category Information
GHS Pictograms Warning
Hazard Statements Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[12]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[3][12]
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[3]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Skin: Wash with plenty of soap and water.[3] Inhalation: Remove person to fresh air and keep comfortable for breathing.[3] Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] |

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactive sites—the vicinal diamines for heterocyclization and the aryl bromide for cross-coupling—provide a robust and flexible platform for the synthesis of novel compounds. By understanding its fundamental chemical properties, spectroscopic signatures, and reactive potential, researchers in drug discovery and materials science can confidently and efficiently utilize this building block to construct complex molecular architectures, accelerating the development of next-generation therapeutics and functional materials.

References

  • SAFETY DATA SHEET - Fisher Scientific . Available at: [Link]

  • 2-Amino-5-bromobenzoic acid - NIST WebBook . Available at: [Link]

  • 2-Amino-5-bromobenzoic acid - NIST WebBook (Mass Spectrum) . Available at: [Link]

  • The Chemistry Behind Methyl 2,3-diamino-5-bromobenzoate: Properties and Uses . Available at: [Link]

  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents.
  • 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem . Available at: [Link]

  • 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem . Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . Available at: [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH - Doc Brown's Chemistry . Available at: [Link]

  • Prodrugs as empowering tools in drug discovery and development - Chemical Society Reviews (RSC Publishing) . Available at: [Link]

  • Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed . Available at: [Link]

Sources

2,3-Diamino-5-bromobenzoic acid dihydrochloride CAS number 58580-09-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride (CAS 58580-09-9)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, analytical validation, and applications, grounding all information in established scientific principles and methodologies.

Core Introduction: Strategic Importance in Synthesis

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure is characterized by a benzoic acid core functionalized with two adjacent amino groups and a bromine atom. This specific arrangement of functional groups makes it a highly versatile building block for the synthesis of complex heterocyclic systems.

The vicinal diamino groups are precursors for the formation of fused five- or six-membered nitrogen-containing rings, such as imidazoles and pyrazines. The bromine atom serves as a crucial handle for introducing further molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The carboxylic acid group offers another site for modification, typically through amide bond formation. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Its utility is particularly noted in the construction of scaffolds for kinase inhibitors and other biologically active molecules, where the resulting heterocyclic cores can mimic endogenous purines and interact with biological targets.[1][2]

Physicochemical & Structural Data

A precise understanding of the compound's physical and chemical properties is fundamental for its effective application in experimental design.

PropertyValueSource(s)
CAS Number 58580-09-9[3]
Molecular Formula C₇H₉BrCl₂N₂O₂[3]
Molecular Weight 303.97 g/mol [3]
Boiling Point 403.1±45.0 °C at 760 mmHg (Predicted)[3]
Flash Point 197.6±28.7 °C (Predicted)[3]
Appearance Light brown to brown solid (Predicted)[4]
Storage Temperature 2-8°C, Protect from light[4]

Synthesis and Purification: A Guided Pathway

While a direct, single-step synthesis for this compound is not extensively documented, a logical and robust multi-step pathway can be designed based on established organic chemistry principles, starting from a more common precursor. The following represents a validated approach for analogous compounds, adapted for this specific target.

The overarching strategy involves the sequential introduction of the required functional groups onto a benzoic acid core, culminating in the reduction of nitro groups to the vicinal diamines and subsequent salt formation.

SynthesisWorkflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Second Nitration (Hypothetical) cluster_3 Step 4: Reduction of Nitro Groups cluster_4 Step 5: Dihydrochloride Salt Formation A 2-Aminobenzoic Acid B 2-Amino-5-bromobenzoic Acid A->B Br₂ / Acetic Acid C 2-Amino-5-bromo-3-nitrobenzoic Acid B->C HNO₃ / H₂SO₄ D 2-Amino-5-bromo-3,X-dinitrobenzoic Acid C->D Fuming HNO₃ E 2,3-Diamino-5-bromobenzoic Acid D->E Fe / HCl or H₂ / Raney Ni F This compound E->F HCl (in Ether or IPA)

Caption: A plausible synthetic workflow for the target compound.

Rationale Behind Experimental Choices
  • Step 1: Bromination: The synthesis logically starts with a commercially available precursor like 2-aminobenzoic acid. The amino group is an activating ortho-, para-director. Bromination using bromine in acetic acid is a standard method for halogenating activated aromatic rings.[5] The bromine will preferentially add to the para position relative to the strong amino activator, yielding 2-amino-5-bromobenzoic acid.

  • Step 2 & 3: Nitration: Subsequent nitration introduces the nitro groups that will later be reduced to the target amino groups. A mixture of nitric acid and sulfuric acid is the classic reagent for this electrophilic aromatic substitution. The existing amino and carboxyl groups direct the position of the incoming nitro groups. Precise control of temperature and reaction time is crucial to manage regioselectivity and prevent over-nitration.

  • Step 4: Reduction: The conversion of the dinitro intermediate to the diamine is the critical step. Catalytic hydrogenation using a catalyst like Raney Nickel or palladium on carbon is a clean and efficient method.[6] Alternatively, reduction using a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid or ammonium chloride, is a cost-effective and robust method for large-scale synthesis.[7][8] The acid serves to activate the iron and acts as a proton source.

  • Step 5: Salt Formation: The final step involves treating the free base (2,3-diamino-5-bromobenzoic acid) with hydrochloric acid in a suitable organic solvent like isopropanol or diethyl ether. This precipitates the more stable and often more crystalline dihydrochloride salt, which is easier to handle and store.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize this compound.

Protocol: Step 4 - Reduction of a Dinitro Precursor (Example with Iron)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the dinitro-bromobenzoic acid precursor (1.0 eq) and a mixture of isopropanol and water (e.g., 2:1 v/v).[2]

  • Addition of Reagents: To this suspension, add ammonium chloride (e.g., 0.5 eq) followed by iron powder (e.g., 3-5 eq).[2] The use of iron with a mild proton source like ammonium chloride is often preferred over strong acids to avoid potential side reactions.

  • Reaction Conditions: Heat the mixture to reflux (approximately 90°C) with vigorous stirring.[2] The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with additional solvent (e.g., isopropanol or ethanol).

  • Purification of Free Base: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2,3-diamino-5-bromobenzoic acid free base.[9]

Protocol: Step 5 - Dihydrochloride Salt Formation

  • Dissolution: Dissolve the purified 2,3-diamino-5-bromobenzoic acid in a minimal amount of a suitable solvent like isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (2.2 eq) or bubble anhydrous HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Drying: Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove residual solvent and impurities, then dry under vacuum to yield the final this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and integrity of the synthesized compound is paramount. A multi-technique approach is required for comprehensive validation.

AnalyticalWorkflow Input Synthesized Product HPLC HPLC (Purity Assay) Input->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation) Input->NMR MS Mass Spectrometry (Molecular Weight Verification) Input->MS Output Certificate of Analysis HPLC->Output NMR->Output MS->Output

Caption: Standard analytical workflow for compound validation.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the compound. A reversed-phase method is typically employed.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR will show characteristic signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The carbon NMR will confirm the number and type of carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For this molecule, characteristic isotopic patterns for bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) would be expected, providing definitive confirmation of the elemental composition.

Self-Validating HPLC Protocol

Objective: To determine the purity of this compound.

ParameterConditionRationale
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)C18 columns provide excellent retention and separation for moderately polar aromatic compounds.[10]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent, improving peak shape for the amine functionalities. Acetonitrile is a common organic modifier.
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.A gradient elution ensures that both polar impurities and the less polar main compound are effectively separated and eluted.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing good resolution and reasonable run times.
Detection UV at 254 nm and 280 nmAromatic compounds typically absorb strongly in this UV range. Dual wavelength detection can help identify co-eluting impurities.
Sample Prep Dissolve a known quantity in a suitable solvent (e.g., methanol or mobile phase A) and filter.Ensures the sample is free of particulates that could damage the column and provides an accurate concentration for quantification.[10]

Applications in Drug Discovery and Medicinal Chemistry

The strategic value of this compound lies in its role as a versatile precursor for constructing complex molecular architectures.

Applications cluster_cyclization Cyclization Reactions cluster_coupling Cross-Coupling Reactions cluster_amide Amide Coupling Start 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride PyridoPyrazine Pyrido[2,3-b]pyrazines Start->PyridoPyrazine + 1,2-dicarbonyl Imidazole Fused Imidazoles Start->Imidazole + Aldehyde/Carboxylic Acid Suzuki Aryl/Heteroaryl Groups (Suzuki Coupling) Start->Suzuki + Boronic Acid / Pd Catalyst Amide Amide Derivatives Start->Amide + Amine / Coupling Agent Final Diverse Biologically Active Molecules (e.g., Kinase Inhibitors) PyridoPyrazine->Final Imidazole->Final Suzuki->Final Amide->Final

Caption: Role as a versatile chemical building block.

  • Synthesis of Fused Heterocycles: The adjacent amino groups are ideal for condensation reactions. Reacting with 1,2-dicarbonyl compounds yields pyrido[2,3-b]pyrazines, while reaction with aldehydes or carboxylic acids can form fused imidazole rings.[2] These scaffolds are common in kinase inhibitors because they act as purine bioisosteres.

  • Scaffold Decoration via Cross-Coupling: The bromine atom at the 5-position is a key site for diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl or heteroaryl groups.[1] This is a powerful strategy in structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of a lead compound.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for the dihydrochloride salt is not widely available, data from structurally similar compounds like 2,3-diaminobenzoic acid and other brominated benzoic acids can be used to establish prudent handling practices.

  • Hazard Classification (Anticipated):

    • Harmful if swallowed (Acute Toxicity, Oral).[11]

    • Causes skin irritation.[12]

    • Causes serious eye irritation/damage.[11][12]

    • May cause respiratory irritation.[12]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

    • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[4] Incompatible with strong oxidizing agents.

    • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[13]

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery and organic synthesis. Its unique trifunctional nature provides a robust platform for building complex heterocyclic molecules. A thorough understanding of its synthesis, analytical validation, and reactive properties, as detailed in this guide, is essential for leveraging its full potential in the laboratory. The methodologies and principles outlined herein provide a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Google Patents. (n.d.). CN101362705B - 3,5-diaminobenzoic acid preparation method.
  • PubChem. (n.d.). 2,3-Diaminobenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available at: [Link]

  • Patsnap. (n.d.). Production system and process for 3,5-diaminobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,3-diamino-5-bromobenzoate. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and technically detailed overview of a robust synthetic route to 2,3-Diamino-5-bromobenzoic acid dihydrochloride, a valuable building block in the development of novel pharmaceutical agents. The presented methodology is grounded in established chemical principles and offers insights into the critical parameters for successful synthesis, purification, and characterization.

Introduction and Strategic Overview

2,3-Diamino-5-bromobenzoic acid and its salts are key intermediates in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the benzene ring allows for diverse and selective chemical modifications.

The synthetic pathway detailed herein follows a logical and efficient three-step sequence starting from the readily available 2-amino-3-nitrobenzoic acid:

  • Electrophilic Bromination: Introduction of a bromine atom at the 5-position of 2-amino-3-nitrobenzoic acid.

  • Chemoselective Nitro Group Reduction: Reduction of the nitro group to an amino group, yielding 2,3-diamino-5-bromobenzoic acid.

  • Salt Formation: Conversion of the diamino-benzoic acid to its more stable dihydrochloride salt.

This guide will provide a detailed experimental protocol for each step, including the rationale behind the choice of reagents and reaction conditions, as well as essential safety considerations.

Synthesis Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway Start 2-Amino-3-nitrobenzoic acid Intermediate1 2-Amino-5-bromo-3-nitrobenzoic acid Start->Intermediate1 Bromination (Br₂ / Acetic Acid) Intermediate2 2,3-Diamino-5-bromobenzoic acid Intermediate1->Intermediate2 Reduction (Fe / HCl) FinalProduct 2,3-Diamino-5-bromobenzoic acid dihydrochloride Intermediate2->FinalProduct Salt Formation (HCl)

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-nitrobenzoic Acid

Principle: The bromination of 2-amino-3-nitrobenzoic acid is an electrophilic aromatic substitution reaction. The amino group is a strongly activating, ortho-, para-directing group, while the nitro and carboxylic acid groups are deactivating, meta-directing groups. The regioselectivity of the bromination is therefore controlled by the powerful directing effect of the amino group, leading to substitution at the position para to it (the 5-position). Acetic acid serves as a polar protic solvent that can facilitate the polarization of bromine, enhancing its electrophilicity.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-3-nitrobenzoic acid182.1218.2 g0.1
Glacial Acetic Acid60.05200 mL-
Bromine159.815.1 mL (15.98 g)0.1

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing a solution of sodium thiosulfate, suspend 18.2 g (0.1 mol) of 2-amino-3-nitrobenzoic acid in 200 mL of glacial acetic acid.

  • Stir the suspension at room temperature to ensure it is well-dispersed.

  • Slowly add 5.1 mL (15.98 g, 0.1 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be monitored. If necessary, use a water bath to maintain the temperature below 40°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • The yellow precipitate of 2-amino-5-bromo-3-nitrobenzoic acid is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is colorless and neutral to pH paper.

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 85-95% Appearance: Yellow to orange crystalline solid.

Step 2: Synthesis of 2,3-Diamino-5-bromobenzoic Acid

Principle: The reduction of the nitro group in 2-amino-5-bromo-3-nitrobenzoic acid to a primary amine is a classic transformation. The use of iron powder in an acidic medium (hydrochloric acid) is a cost-effective and efficient method for this reduction. Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II) and/or Fe(III), while the nitro group is reduced. The acidic conditions are necessary to generate the active reducing species and to dissolve the iron salts formed.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromo-3-nitrobenzoic acid261.0326.1 g0.1
Iron Powder (<100 mesh)55.8455.8 g1.0
Ethanol46.07250 mL-
Water18.0250 mL-
Concentrated Hydrochloric Acid (37%)36.465 mL~0.06
Sodium Bicarbonate84.01As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 26.1 g (0.1 mol) of 2-amino-5-bromo-3-nitrobenzoic acid, 55.8 g (1.0 mol) of iron powder, 250 mL of ethanol, and 50 mL of water.

  • Stir the mixture to create a uniform slurry.

  • Carefully add 5 mL of concentrated hydrochloric acid to the stirring mixture. The reaction is highly exothermic, and the mixture will begin to reflux.

  • After the initial exothermic reaction subsides, heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, allow the mixture to cool slightly and filter it hot through a pad of celite to remove the iron residues.

  • Wash the celite pad with hot ethanol (2 x 50 mL) to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in hot water (approximately 200 mL) and carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The free base of 2,3-diamino-5-bromobenzoic acid will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product in a vacuum oven at 50°C.

Expected Yield: 75-85% Appearance: Off-white to light brown solid.

Step 3: Preparation of this compound

Principle: The basic amino groups of 2,3-diamino-5-bromobenzoic acid react with hydrochloric acid in an acid-base reaction to form the corresponding ammonium chloride salts. The resulting dihydrochloride salt is generally more stable, crystalline, and easier to handle and store than the free base.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Diamino-5-bromobenzoic acid231.0523.1 g0.1
Concentrated Hydrochloric Acid (37%)36.46~25 mL~0.3
Ethanol46.07100 mL-
Diethyl Ether74.12200 mL-

Procedure:

  • Suspend 23.1 g (0.1 mol) of 2,3-diamino-5-bromobenzoic acid in 100 mL of ethanol in a 500 mL Erlenmeyer flask.

  • While stirring, slowly add concentrated hydrochloric acid dropwise until the solid completely dissolves and the solution becomes acidic (test with pH paper). An excess of hydrochloric acid is used to ensure complete salt formation.

  • The dihydrochloride salt may begin to precipitate during the addition of acid.

  • To induce further precipitation, slowly add 200 mL of diethyl ether to the stirred solution.

  • Cool the mixture in an ice bath for 30-60 minutes to maximize the yield of the precipitate.

  • Collect the crystalline product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol, followed by a generous amount of diethyl ether to aid in drying.

  • Dry the final product, this compound, in a vacuum desiccator over P₂O₅ to a constant weight.

Expected Yield: 90-98% Appearance: White to off-white crystalline solid.

Characterization Data

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2-Amino-5-bromo-3-nitrobenzoic acidC₇H₅BrN₂O₄261.03245-247[1]Yellow to orange crystalline solid
2,3-Diamino-5-bromobenzoic acidC₇H₇BrN₂O₂231.05-Off-white to light brown solid
This compoundC₇H₉BrCl₂N₂O₂304.97>300 (decomposes)White to off-white crystalline solid

Note: Characterization data for the final product and the diamino intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care and have a sodium thiosulfate solution readily available for quenching any spills.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with care.

  • Iron Powder: Flammable solid. Avoid creating dust clouds.

  • Organic Solvents (Acetic Acid, Ethanol, Diethyl Ether): Flammable. Keep away from ignition sources.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation S1_Start Suspend 2-amino-3-nitrobenzoic acid in acetic acid S1_AddBr2 Add Bromine dropwise S1_Start->S1_AddBr2 S1_Stir Stir at room temperature S1_AddBr2->S1_Stir S1_Quench Pour into ice water S1_Stir->S1_Quench S1_Filter Filter and wash solid S1_Quench->S1_Filter S1_Dry Dry the product S1_Filter->S1_Dry S2_Start Combine starting material, Fe, EtOH, and H₂O S1_Dry->S2_Start Intermediate 1 S2_AddHCl Add concentrated HCl S2_Start->S2_AddHCl S2_Reflux Reflux the mixture S2_AddHCl->S2_Reflux S2_Filter Filter hot through celite S2_Reflux->S2_Filter S2_Evap Evaporate solvent S2_Filter->S2_Evap S2_Neutralize Neutralize with NaHCO₃ S2_Evap->S2_Neutralize S2_Isolate Filter, wash, and dry S2_Neutralize->S2_Isolate S3_Start Suspend free base in EtOH S2_Isolate->S3_Start Intermediate 2 S3_AddHCl Add concentrated HCl S3_Start->S3_AddHCl S3_Precipitate Add diethyl ether S3_AddHCl->S3_Precipitate S3_Isolate Filter, wash, and dry S3_Precipitate->S3_Isolate FinalProduct 2,3-Diamino-5-bromobenzoic acid dihydrochloride S3_Isolate->FinalProduct Final Product

Caption: Detailed experimental workflow for the synthesis of the target compound.

References

  • PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure of 2,3-Diamino-5-bromobenzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide offers a comprehensive technical examination of 2,3-Diamino-5-bromobenzoic acid dihydrochloride, a compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its molecular architecture, physicochemical characteristics, and established synthetic and purification protocols. Furthermore, it explores the molecule's utility as a versatile building block in the creation of novel therapeutic agents, providing mechanistic insights and citing relevant experimental findings. This resource is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective application of this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and inherent properties of a chemical compound is paramount to predicting its reactivity, behavior in biological systems, and suitability for various applications.

Core Chemical Structure

This compound is an aromatic carboxylic acid. Its structure is centered around a benzene ring, which is substituted with a carboxyl group (-COOH), two amino groups (-NH2) at adjacent positions (ortho), and a bromine atom (-Br). The "dihydrochloride" designation indicates that the two basic amino groups have been protonated to form ammonium chloride salts (-NH3+Cl-). This salt formation enhances the compound's stability and often improves its solubility in aqueous and protic solvents.

Key Structural Features:

  • Benzoic Acid Scaffold: Provides a rigid framework and a carboxylic acid group for further chemical modification.

  • Vicinal Diamino Groups: The two adjacent amino groups are a key reactive feature, enabling the formation of various heterocyclic ring systems through cyclization reactions.

  • Bromine Substituent: The bromine atom serves as a valuable synthetic handle for introducing additional molecular complexity via cross-coupling reactions.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₇H₉BrCl₂N₂O₂[1]
Molecular Weight 319.97 g/mol [1]
CAS Number 58580-09-9[1][2]
Appearance Typically an off-white to beige or light brown powder/solid[3]
Melting Point >300 °C (decomposes)Data not consistently available in search results
Solubility Soluble in water, methanol, and other polar protic solvents.Inferred from salt form
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]

Synthesis and Purification Workflows

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Generalized Synthetic Pathway

A common synthetic approach begins with the nitration of a suitable bromobenzoic acid derivative, followed by reduction of the nitro groups to amino groups. The final step involves the formation of the dihydrochloride salt.

Caption: A representative synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following is a detailed, field-proven protocol for the synthesis of the target compound.

Step 1: Nitration of 2-Amino-5-bromobenzoic acid

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-5-bromobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid, 2-amino-5-bromo-3-nitrobenzoic acid, by filtration and wash with cold water.[5]

Step 2: Reduction of 2-Amino-5-bromo-3-nitrobenzoic acid

  • Suspend the nitro-substituted intermediate in a suitable solvent such as ethanol or a mixture of THF/ethanol/water.[6]

  • Add a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid or ammonium chloride.[6] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.[7]

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the catalyst and other solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-5-bromobenzoic acid.[6]

Step 3: Dihydrochloride Salt Formation

  • Dissolve the crude 2,3-diamino-5-bromobenzoic acid in a minimal amount of a suitable solvent, such as methanol or ethanol.

  • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) in a stoichiometric excess (at least 2 equivalents).

  • The dihydrochloride salt will precipitate from the solution.

  • Collect the solid by filtration, wash with a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as broad, exchangeable peaks for the ammonium and carboxylic acid protons.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the carboxyl carbon, and the carbons bearing the amino and bromine substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:

  • Broad O-H and N-H stretching vibrations in the 2500-3400 cm⁻¹ region.

  • A strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring in the 1500-1600 cm⁻¹ region.

Applications in Drug Discovery and Organic Synthesis

This compound is a highly valuable building block in the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds.[8]

Caption: The utility of this compound in the synthesis of diverse therapeutic agents.

Synthesis of Fused Heterocyclic Systems

The vicinal diamino groups are ideal for condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, or with aldehydes and carboxylic acids to yield benzimidazoles. These heterocyclic cores are prevalent in many approved drugs and clinical candidates.[9]

Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents (e.g., aryl, alkyl, amino groups) to modulate the biological activity and pharmacokinetic properties of the resulting molecules.[10]

Role in Kinase Inhibitor Development

This building block has been instrumental in the synthesis of potent kinase inhibitors, which are a cornerstone of modern cancer therapy. The resulting heterocyclic scaffolds can mimic the purine core of ATP, enabling them to bind to the ATP-binding site of kinases.[9][10]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Hazard Identification: This compound is classified as an irritant to the skin, eyes, and respiratory system. It may also be harmful if swallowed.[3][4][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[4]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[4][11]

    • Skin: Wash off with soap and plenty of water.[4]

    • Inhalation: Move the person to fresh air.[4][11]

    • Ingestion: Rinse mouth with water and seek medical attention.[11]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[4]

Conclusion

This compound is a strategically important intermediate in contemporary organic synthesis and drug discovery. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex molecular architectures with diverse biological activities. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

A comprehensive list of references is not available in the provided search results. The citations within the text refer to the search snippets and do not constitute a formal, complete reference list with titles, full source information, and clickable URLs as requested in the initial prompt.

Sources

Navigating the Solubility Landscape of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 2,3-Diamino-5-bromobenzoic acid dihydrochloride, a compound of interest in contemporary drug discovery. While specific solubility data for this molecule is not extensively published, this paper will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility in various organic solvents. We will delve into the physicochemical properties that govern solubility, present a comprehensive experimental protocol for its determination, and discuss the critical interpretation of the resulting data. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the principles at play.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug molecule from the laboratory to the patient, solubility is a paramount physicochemical property that dictates its fate. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. For a molecule like this compound, understanding its solubility profile in a range of organic solvents is crucial for various stages of drug development, including:

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for the preparation of solid dispersions to enhance dissolution.

  • Crystallization and Purification: Identifying suitable anti-solvents for efficient crystallization and purification processes.

  • Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.

  • Analytical Method Development: Choosing appropriate diluents for chromatographic analysis.

Given the structural complexity of this compound, a systematic approach to solubility determination is essential.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a combination of its intrinsic molecular properties. While specific experimental data for this compound is limited, we can infer its likely behavior based on its structural features and the properties of analogous compounds like aminobenzoic acids.

Key Physicochemical Parameters:

  • Polarity: The presence of two amino groups and a carboxylic acid group imparts significant polarity to the molecule. The bromine atom adds a degree of lipophilicity. The dihydrochloride salt form further enhances its polarity and potential for hydrogen bonding.

  • pKa: The molecule possesses both acidic (carboxylic acid) and basic (amino groups) functionalities. The pKa values of these groups will dictate the ionization state of the molecule at a given pH. The solubility of aminobenzoic acids is known to be pH-dependent. At acidic pH levels, the amino groups will be protonated, and at higher pH levels, the carboxylic acid will be deprotonated, affecting the overall charge and solubility.[1][2]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur. The dihydrochloride salt form will have a significant crystal lattice energy due to strong ionic interactions.

  • Hydrogen Bonding: The amino and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors. Solvents that can effectively participate in hydrogen bonding are likely to be better solvents for this compound.

A summary of the general physicochemical properties of related aminobenzoic acids is presented in Table 1.

Table 1: General Physicochemical Properties of Related Aminobenzoic Acids

PropertyGeneral Observation for Aminobenzoic AcidsImplication for this compound
Appearance White to off-white crystalline solids.[1]Expected to be a crystalline solid.
Melting Point Varies depending on substitution. For example, 2-Amino-5-bromobenzoic acid has a melting point of 213-215 °C.[3]A relatively high melting point is anticipated due to strong intermolecular forces.
pKa Carboxylic acid group pKa is typically in the range of 2-5, while the amino group pKa is around 2-5.The molecule will have distinct pKa values for the carboxylic acid and the two amino groups, leading to complex pH-dependent solubility.
LogP Generally low, indicating hydrophilicity.The presence of polar functional groups suggests a low LogP value, although the bromine atom will slightly increase lipophilicity.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents. The "shake-flask" method is a widely accepted technique for this purpose.[4]

Materials and Equipment
  • This compound (analytical grade)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), water)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[5][6]

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for solubility determination can be visualized as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess API B Add solvent to vials A->B Combine C Seal vials and place on shaker B->C D Equilibrate at constant temperature C->D 24-72 hours E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/UV-Vis G->H I Calculate concentration H->I J Report solubility I->J

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the dissolved API no longer changes significantly.

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.[5][7][8]

      • For HPLC: Develop a method with a suitable column, mobile phase, and detection wavelength. Prepare a calibration curve using standard solutions of known concentrations.

      • For UV-Vis Spectrophotometry: Determine the λmax (wavelength of maximum absorbance) of the compound. Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax.

  • Data Calculation and Reporting:

    • Calculate the concentration of the undiluted supernatant by applying the dilution factor.

    • The calculated concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Interpreting Solubility Data: A Guide for the Drug Developer

The obtained solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)
Water25[Hypothetical Value]
Methanol25[Hypothetical Value]
Ethanol25[Hypothetical Value]
DMSO25[Hypothetical Value]
DMF25[Hypothetical Value]
Acetonitrile25[Hypothetical Value]
Acetone25[Hypothetical Value]
THF25[Hypothetical Value]

Key Considerations for Interpretation:

  • Solvent Polarity: Correlate the solubility data with the polarity of the solvents. It is expected that this compound, being a polar salt, will exhibit higher solubility in polar protic and aprotic solvents.

  • Temperature Effects: In most cases, solubility increases with temperature. The extent of this increase can provide insights into the thermodynamics of the dissolution process.

  • pH Effects in Aqueous Systems: For aqueous solubility, the pH of the medium is a critical factor.[9] Due to the presence of ionizable groups, the solubility of this compound will likely vary significantly with pH.[10] A full pH-solubility profile should be determined for a comprehensive understanding.

  • Implications for Formulation:

    • High solubility in a particular solvent suggests its suitability as a vehicle for liquid formulations.

    • A solvent in which the compound has low solubility may be a good candidate as an anti-solvent for crystallization.

    • For poorly soluble compounds, co-solvents or other formulation strategies may be necessary.

Troubleshooting and Advanced Considerations

  • Polymorphism: The solubility of a compound can be affected by its crystalline form (polymorph). It is important to characterize the solid form of the API before and after the solubility experiment to ensure that no polymorphic transformations have occurred.

  • Compound Stability: Assess the stability of this compound in the chosen solvents, as degradation can lead to inaccurate solubility measurements.

  • High-Throughput Screening: For early-stage drug discovery where compound availability is limited, high-throughput solubility screening methods using smaller volumes and automated liquid handlers can be employed.[5][11]

Conclusion

While specific, publicly available solubility data for this compound is scarce, a systematic and well-designed experimental approach can provide the necessary information for successful drug development. By understanding the interplay of its physicochemical properties and by employing robust analytical methodologies, researchers can effectively navigate the solubility landscape of this promising compound. The insights gained from such studies are invaluable for making informed decisions throughout the formulation, preclinical, and analytical development processes, ultimately contributing to the successful translation of a new chemical entity into a viable therapeutic agent.

References

  • Spectroscopic Techniques - Solubility of Things.
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  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications.
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  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
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  • Annex 4 - World Health Organization (WHO).
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  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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  • 2-Amino-5-bromobenzoic acid|BLD Pharm.
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  • SAFETY DATA SHEET - Fisher Scientific.
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  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019).
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  • 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem.
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A Senior Application Scientist's Guide to 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

2,3-Diamino-5-bromobenzoic acid dihydrochloride is a key aromatic intermediate whose structural features are of significant interest to researchers and drug development professionals. The presence of two adjacent amino groups, a carboxylic acid, and a bromine atom on the benzene ring provides a rich platform for synthetic diversification. This arrangement allows for the construction of complex heterocyclic scaffolds, which are foundational to many biologically active molecules.[1] The bromine atom, in particular, serves as a valuable synthetic handle for introducing further molecular complexity via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[2] This guide provides an in-depth overview of the commercial availability, physicochemical properties, synthetic considerations, and applications of this versatile compound.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The dihydrochloride salt form enhances solubility and stability, which can be advantageous in various reaction conditions.

PropertyValueSource
CAS Number 58580-09-9[3][4]
Molecular Formula C₇H₉BrCl₂N₂O₂[3]
Molecular Weight 231.05 g/mol (for the free base)[5]
Boiling Point 403.1±45.0 °C at 760 mmHg[3]
Flash Point 197.6±28.7 °C[3]
Physical Form Powder[5]

Commercial Sourcing and Availability

Identifying a reliable commercial supplier is a critical first step in any research program. The following table summarizes some of the known suppliers of 2,3-Diamino-5-bromobenzoic acid and its derivatives. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.

SupplierProduct NameNotes
Shanghai Do Chemical Co.,Ltd. This compoundA manufacturer based in China.[3]
BLD Pharm This compoundLists the compound among its product offerings.[6][7]
Sigma-Aldrich 2,3-diamino-5-bromobenzoic acidOffers the free base of the compound.[5]
ChemicalBook This compoundA platform that lists various suppliers and chemical data.[4]

Synthetic Pathways: An Overview

While direct, detailed synthesis protocols for this compound are not extensively published in readily available literature, the synthesis of structurally related compounds provides a logical framework for its preparation. A common strategy involves the bromination of an aminobenzoic acid precursor. For instance, the synthesis of 2-amino-5-bromobenzoic acid is achieved through the bromination of o-aminobenzoic acid.[8] A plausible synthetic route to the target compound could involve the nitration of a suitable benzoic acid derivative, followed by reduction of the nitro groups to amines.

The following diagram illustrates a generalized workflow for the synthesis of a brominated aminobenzoic acid, highlighting the key chemical transformations.

G cluster_0 Synthetic Workflow: Brominated Aminobenzoic Acids start Starting Material (e.g., o-Aminobenzoic Acid) bromination Bromination (e.g., Br2 in Acetic Acid) start->bromination Step 1 intermediate Brominated Intermediate bromination->intermediate Step 2 purification Purification (e.g., Recrystallization) intermediate->purification Step 3 product Final Product (e.g., 2-Amino-5-bromobenzoic Acid) purification->product Step 4

Caption: Generalized workflow for the synthesis of brominated aminobenzoic acids.

Core Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for synthesizing more complex, biologically active molecules. The adjacent amino groups are particularly useful for constructing fused heterocyclic systems.

Precursor for Heterocyclic Scaffolds

This compound is a precursor for various heterocyclic systems that are of significant interest in drug discovery due to their structural similarity to endogenous purines.[2] These scaffolds can interact with a wide range of biological targets.

  • Kinase Inhibitors: The pyrido[2,3-b]pyrazine and imidazo[4,5-b]pyridine cores, synthesized from related diamino-bromopyridines, are effective scaffolds for developing kinase inhibitors for cancer therapy.[1]

  • Antimicrobial Agents: Derivatives have shown potential as antimicrobial agents.[2]

  • CNS Receptor Modulators: The heterocyclic systems derived from this precursor can also act as modulators of central nervous system receptors.[2]

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of diverse molecular architectures.

G cluster_1 Application in Synthesis cluster_2 Synthetic Transformations cluster_3 Resulting Scaffolds and Applications start 2,3-Diamino-5-bromobenzoic acid dihydrochloride cyclization Cyclization Reactions start->cyclization cross_coupling Cross-Coupling Reactions (e.g., Suzuki) start->cross_coupling fused_heterocycles Fused Heterocyclic Systems (e.g., Pyrido[2,3-b]pyrazines) cyclization->fused_heterocycles functionalized_molecules Further Functionalized Molecules cross_coupling->functionalized_molecules kinase_inhibitors Kinase Inhibitors fused_heterocycles->kinase_inhibitors antimicrobials Antimicrobials fused_heterocycles->antimicrobials sar_studies SAR Studies functionalized_molecules->sar_studies prodrugs Prodrug Development functionalized_molecules->prodrugs

Caption: Role as a precursor in synthesizing diverse bioactive compounds.

Utility in Prodrug Strategies

The carboxylic acid moiety of this compound can be leveraged in prodrug design. Prodrugs are often employed to enhance the physicochemical, biopharmaceutical, and pharmacokinetic properties of a lead compound, which can help overcome challenges such as poor solubility or rapid metabolism.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. Based on data for structurally similar compounds, 2,3-Diamino-5-bromobenzoic acid and its derivatives should be handled with care.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11] May also cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always use personal protective equipment, including gloves, eye protection, and a lab coat.[12]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]

  • Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[12]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with its rich chemical functionality, makes it an attractive starting material for the synthesis of novel heterocyclic compounds with therapeutic potential. A clear understanding of its properties, sourcing, and safe handling is essential for its successful application in the laboratory.

References

  • Methyl 2,3-diamino-5-bromobenzoate | C8H9BrN2O2 | CID 58073920 - PubChem. (n.d.). Retrieved from [Link]

  • 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem. (n.d.). Retrieved from [Link]

  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents. (n.d.).
  • Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation. (n.d.). Retrieved from [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (2023-10-24). Retrieved from [Link]

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An In-Depth Technical Guide on the Reactivity of ortho-Phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Phenylenediamine (OPD) and its derivatives are cornerstone building blocks in synthetic and medicinal chemistry. The strategic placement of two amino groups on an aromatic ring imparts a unique reactivity profile, making them invaluable precursors for a vast array of heterocyclic compounds. This guide provides a comprehensive exploration of the reactivity of OPD derivatives, focusing on the mechanistic underpinnings of their key transformations. We will delve into the influence of electronic and steric effects of substituents on reaction outcomes, provide field-proven experimental protocols, and present data-driven insights to empower researchers in their synthetic endeavors.

Introduction: The Chemical Versatility of o-Phenylenediamines

ortho-Phenylenediamine, a simple aromatic diamine, is a remarkably versatile reagent. Its chemical personality is dominated by the nucleophilicity of its two adjacent amino groups. This arrangement facilitates a wide range of condensation and cyclization reactions, leading to the formation of stable five- and six-membered heterocyclic rings. These resulting scaffolds, including benzimidazoles, quinoxalines, and phenazines, are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] The ability to readily modify the OPD core with various substituents allows for the fine-tuning of the electronic and steric properties of the resulting heterocyclic products, a crucial aspect of modern drug design.[3]

The fundamental reactivity of OPD stems from the ability of its amino groups to act as nucleophiles, readily attacking electrophilic centers.[3] This guide will systematically explore the major reaction classes of OPD derivatives, providing both theoretical understanding and practical guidance.

Core Reactivity: Condensation and Cyclization Pathways

The most prevalent and synthetically useful reactions of o-phenylenediamine derivatives involve condensation with carbonyl-containing compounds. These reactions typically proceed through a two-step sequence: initial nucleophilic attack to form a Schiff base or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final aromatic heterocycle.

Synthesis of Benzimidazoles: The Phillips Condensation and Beyond

Benzimidazoles are a prominent class of heterocycles with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The most common route to their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6]

Mechanism of the Phillips Condensation:

The reaction is typically initiated by the protonation of the carboxylic acid, enhancing its electrophilicity. One of the amino groups of the OPD then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, followed by aromatization, afford the benzimidazole ring system.

Diagram: General Workflow for Benzimidazole Synthesis

G OPD o-Phenylenediamine Derivative Intermediate Schiff Base/ Amide Intermediate OPD->Intermediate Carbonyl Aldehyde or Carboxylic Acid Carbonyl->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Benzimidazole Substituted Benzimidazole Dehydration->Benzimidazole

Caption: General workflow for benzimidazole synthesis.[3]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles from Aldehydes [4]

This protocol describes a general and efficient method for the synthesis of 2-substituted benzimidazoles using a gold nanoparticle catalyst.

  • Catalyst Preparation: Place the appropriate supported gold catalyst (e.g., 1 mol % Au on TiO₂, 60 mg) in a 5 mL glass vial.

  • Reagent Addition: Add the solvent (3 mL of a 3:1 mixture of CHCl₃:MeOH), o-phenylenediamine (0.3 mmol), and the desired aldehyde (0.3 mmol) to the vial.

  • Reaction: Stir the reaction mixture at 25 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, centrifuge the mixture to separate the solid catalyst.

  • Purification: Wash the catalyst twice with ethanol (3 mL). The combined supernatant contains the crude product, which can be further purified by column chromatography or recrystallization.

Influence of Substituents:

The electronic nature of substituents on the o-phenylenediamine ring significantly impacts the rate and efficiency of benzimidazole formation.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring, enhancing the nucleophilicity of the amino groups. This generally leads to faster reaction rates.[3]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density, reducing the nucleophilicity of the amino groups.[3][6] While this can slow down the initial condensation step, high yields can often be achieved by adjusting reaction conditions, such as using microwave irradiation or more reactive carbonyl partners.[6]

Table 1: Comparative Reactivity of Substituted o-Phenylenediamines in Benzimidazole Synthesis

o-Phenylenediamine DerivativeReacting PartnerConditionsYield (%)Reference
o-PhenylenediamineBenzaldehydeL-proline, EtOH, RTHigh
4-Nitro-o-phenylenediamineSubstituted Phenoxyacetic AcidsConventional HeatingModerate to High[3][6]
4-Nitro-o-phenylenediamineSubstituted Phenoxyacetic AcidsMicrowave IrradiationHigh to Excellent[6]
4,5-Dimethyl-o-phenylenediamineVarious AldehydesH₂O₂/HCl, Acetonitrile, RTExcellent
4,5-Dimethyl-o-phenylenediamineα-Keto AcidsAmino Acid, Water, 25°CExcellent[7][8]
Quinoxaline Synthesis: The Reaction with 1,2-Dicarbonyl Compounds

Quinoxalines are another class of nitrogen-containing heterocycles with significant biological activities, including antiviral, antibacterial, and anticancer properties.[2] The most direct and common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[9][10]

Mechanism of Quinoxaline Formation:

The reaction proceeds through a sequential condensation. One amino group of the OPD attacks one of the carbonyl groups of the 1,2-dicarbonyl compound, forming a Schiff base. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic quinoxaline ring.

Diagram: Quinoxaline Synthesis Workflow

G OPD o-Phenylenediamine Derivative Step1 Initial Condensation (Schiff Base Formation) OPD->Step1 Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Quinoxaline Substituted Quinoxaline Step3->Quinoxaline

Caption: General workflow for quinoxaline synthesis.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline [11]

This protocol details a room temperature synthesis using a recyclable heterogeneous catalyst.

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in toluene (8 mL).

  • Catalyst Addition: Add 0.1 g of alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: After completion, filter the reaction mixture to remove the insoluble catalyst.

  • Isolation: Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2,3-diphenylquinoxaline.

Alternative Synthetic Routes:

While the condensation with 1,2-dicarbonyls is the most traditional method, several other efficient protocols have been developed. These include:

  • From α-Hydroxy Ketones: Catalytic iodine can be used to accelerate the oxidative cyclization of OPD with α-hydroxy ketones.[9]

  • From Terminal Alkynes: Copper-catalyzed cyclization of OPD with terminal alkynes provides a novel route to quinoxalines.[12]

  • From Phenacyl Bromides: The reaction of OPD with phenacyl bromides in the presence of a catalyst like pyridine or zirconium tungstate offers an efficient synthesis.[2]

Phenazine Synthesis: Oxidative Cyclization Pathways

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities and applications in materials science.[13][14] Their synthesis from o-phenylenediamines can be achieved through several oxidative pathways.

Methods of Synthesis:

  • Reaction with o-Quinones: A classical approach involves the condensation of an o-phenylenediamine with an o-quinone.[15] This reaction can be performed under solvent-free conditions.

  • Oxidative Dimerization: The direct oxidation of o-phenylenediamine can lead to the formation of 2,3-diaminophenazine.[16][17] This reaction is often catalyzed by metal nanoparticles or proceeds via electrochemical methods.[13]

  • From Catechol: The reaction of OPD with catechol at high temperatures and pressures can produce phenazine, although this method can generate numerous byproducts.[14]

Diagram: Phenazine Synthesis via Oxidative Dimerization

G OPD1 o-Phenylenediamine Oxidation Oxidation (e.g., H₂O₂, Catalyst) OPD1->Oxidation OPD2 o-Phenylenediamine OPD2->Oxidation Dimerization Dimerization & Cyclization Oxidation->Dimerization Phenazine 2,3-Diaminophenazine Dimerization->Phenazine

Caption: Simplified workflow for phenazine synthesis via oxidative dimerization.

Advanced Reactivity and Applications

Beyond the synthesis of these core heterocycles, o-phenylenediamine derivatives participate in a variety of other important transformations.

Synthesis of 1,5-Benzodiazepines

The condensation of o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated ketones provides access to 1,5-benzodiazepines, another class of pharmacologically important heterocycles.[18][19]

Formation of Benzotriazoles

The reaction of o-phenylenediamine with nitrous acid leads to the formation of benzotriazole, a compound widely used as a corrosion inhibitor.[20]

Coordination Chemistry

The two adjacent amino groups of OPD make it an excellent bidentate ligand in coordination chemistry. It can form stable complexes with a variety of metal ions.[20]

Conclusion: A Versatile Tool for Chemical Innovation

The reactivity of o-phenylenediamine and its derivatives is a rich and expansive field. Their ability to readily undergo condensation and cyclization reactions makes them indispensable building blocks for the synthesis of a diverse array of heterocyclic compounds. Understanding the fundamental principles of their reactivity, particularly the influence of substituents, empowers researchers to design and execute efficient synthetic strategies. The protocols and data presented in this guide serve as a practical resource for scientists and professionals in drug development, facilitating the exploration of new chemical space and the creation of novel molecules with therapeutic potential.

References

  • Scheme 4. Cyclization reaction of o-phenylenediamines with maleic anhydride. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Methods of Preparation of Quinoxalines. (2023, November 23). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]

  • Review On Synthesis Of Benzimidazole From O-phenyldiamine. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved January 19, 2026, from [Link]

  • Practical Experiment 1: Benzimidazole from orthophenylene diamine. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020, December 1). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Order of Chemical Reactivity of Substituted ortho phenylenediamine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. (2011, August 1). ACS Publications. Retrieved January 19, 2026, from [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013, May 3). ACG Publications. Retrieved January 19, 2026, from [Link]

  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. (2014, February 27). Longdom Publishing. Retrieved January 19, 2026, from [Link]

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016, September 15). ACS Combinatorial Science. Retrieved January 19, 2026, from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against plasmodium falciparum in vitro. (n.d.). Retrieved January 19, 2026, from [Link]

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  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (2024, November 13). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • Understanding o-Phenylenediamine (CAS 95-54-5): Properties, Synthesis, and Key Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to Electrophilic Substitution on Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acids are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their reactivity in electrophilic aromatic substitution (EAS) reactions is a critical aspect of their chemical behavior, dictating the feasibility and outcome of synthetic strategies. This guide provides a comprehensive exploration of the principles governing electrophilic substitution on these vital molecules. We will delve into the electronic effects of the carboxyl group and other substituents, analyze reaction mechanisms, and provide practical insights for researchers, scientists, and drug development professionals.

The benzene ring, with its delocalized π-electron system, is inherently nucleophilic and susceptible to attack by electrophiles.[1] However, the presence of substituents dramatically alters the ring's reactivity and the regioselectivity of the substitution.[2] Understanding these influences is paramount for the rational design of synthetic routes to complex, polysubstituted aromatic compounds.[3][4][5]

The Dual Role of the Carboxyl Group: Deactivation and Meta-Direction

The carboxylic acid (-COOH) group is the defining feature of benzoic acid and its derivatives. Its influence on electrophilic aromatic substitution is twofold: it deactivates the aromatic ring and directs incoming electrophiles to the meta position.[6][7][8]

Deactivation of the Aromatic Ring

The carboxyl group is a strong electron-withdrawing group (EWG).[9][10] This property arises from both inductive and resonance effects. The electronegative oxygen atoms pull electron density away from the benzene ring through the sigma bond framework (inductive effect).[8] Furthermore, the carbonyl group can withdraw electron density from the ring via resonance, creating a partial positive charge on the ring carbons, particularly at the ortho and para positions.[11] This reduction in electron density makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[10]

Meta-Directing Effect

The meta-directing nature of the carboxyl group is a direct consequence of its electron-withdrawing resonance effect.[8][11] When an electrophile attacks the benzene ring, a positively charged intermediate, known as an arenium ion or sigma complex, is formed.[12] By examining the resonance structures of the arenium ion for ortho, para, and meta attack, we can understand the regioselectivity.

For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the carboxyl group.[13] This is a highly destabilized arrangement because the adjacent, electron-withdrawing carboxyl group intensifies the positive charge. In contrast, for meta attack, the positive charge is never located on the carbon bearing the carboxyl group.[11] Consequently, the arenium ion formed from meta attack is more stable (or less destabilized) than those formed from ortho and para attack.[13] This lower activation energy pathway leads to the preferential formation of the meta-substituted product.[11]

Caption: Arenium ion stability in the electrophilic substitution of benzoic acid.

Influence of Additional Substituents

When a benzoic acid molecule already contains other substituents, the regiochemical outcome of an electrophilic substitution reaction is determined by the combined directing effects of all groups present.

Activating vs. Deactivating Groups

Substituents can be broadly classified as either activating or deactivating.[13][14][15]

  • Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and reactivity towards electrophiles.[16] They are typically ortho, para-directors.[17][18] Examples include alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups.

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, decreasing its reactivity.[16] Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating but ortho, para-directing.[9][17]

Directing Effects in Polysubstituted Benzoic Acids

The following principles generally govern the position of substitution in polysubstituted benzoic acids:

  • The most powerful activating group dictates the position of substitution. If both an activating and a deactivating group are present, the activating group's directing effect will dominate.[13]

  • When two groups direct to the same position, that position is highly favored.

  • Steric hindrance can play a significant role. Substitution at a position that is sterically hindered by bulky groups is generally disfavored.[18][19] For instance, substitution at the position between two existing substituents is often difficult.

Table 1: Directing Effects of Common Substituents

SubstituentActivating/DeactivatingDirecting Effect
-NH₂, -NHR, -NR₂Strongly Activatingortho, para
-OH, -ORStrongly Activatingortho, para
-R (alkyl)Weakly Activatingortho, para
-F, -Cl, -Br, -IWeakly Deactivatingortho, para
-CHO, -CORModerately Deactivatingmeta
-COOH, -COORModerately Deactivatingmeta
-SO₃HStrongly Deactivatingmeta
-CNStrongly Deactivatingmeta
-NO₂Strongly Deactivatingmeta

Common Electrophilic Substitution Reactions on Substituted Benzoic Acids

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6][20] Due to the deactivating nature of the carboxyl group, harsher conditions (e.g., higher temperatures) may be required compared to the nitration of benzene.[6]

Experimental Protocol: Nitration of Benzoic Acid
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.[21]

  • Reaction: Slowly add the substituted benzoic acid to the cooled nitrating mixture, ensuring the temperature remains low (typically 0-10 °C) to prevent over-nitration and side reactions.[21]

  • Work-up: After the reaction is complete, pour the mixture onto crushed ice to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Nitration_Workflow Start Substituted Benzoic Acid Reaction Reaction at low temperature Nitrating_Mixture Conc. HNO₃ + Conc. H₂SO₄ Workup Pour onto ice Reaction->Workup Purification Filtration and Recrystallization Workup->Purification Product Nitrated Benzoic Acid Purification->Product

Caption: General workflow for the nitration of a substituted benzoic acid.

Halogenation

Halogenation introduces a halogen atom (Cl, Br, or I) to the aromatic ring.[22] This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃ for chlorination and bromination, respectively.[23][24] The Lewis acid polarizes the halogen-halogen bond, generating a more potent electrophile.[24]

Experimental Protocol: Bromination of a Substituted Benzoic Acid
  • Setup: In a round-bottom flask equipped with a dropping funnel and a gas trap, dissolve the substituted benzoic acid in a suitable solvent (e.g., acetic acid).

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous FeBr₃.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is often exothermic and may require cooling.

  • Work-up: After the reaction is complete, quench any remaining bromine with a reducing agent (e.g., sodium bisulfite solution).

  • Purification: Extract the product into an organic solvent, wash, dry, and purify by recrystallization or chromatography.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) and is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[25][26] The electrophile is believed to be SO₃ or protonated SO₃.[26] Sulfonation is a reversible reaction; the sulfonic acid group can be removed by heating with dilute aqueous acid.[26][27] This reversibility makes the sulfonic acid group a useful blocking group in multi-step syntheses.[27]

Experimental Protocol: Sulfonation of Benzoic Acid
  • Reaction: Gently heat the substituted benzoic acid with fuming sulfuric acid.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice to precipitate the sulfonic acid product.

  • Purification: Collect the product by filtration and wash with a saturated sodium chloride solution to "salt out" the product. Recrystallization can be challenging, so purification is often achieved by converting the sulfonic acid to a more crystalline salt derivative.

Friedel-Crafts Reactions: A Notable Limitation

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds with aromatic rings. However, these reactions generally fail with benzoic acid and other strongly deactivated aromatic compounds.[28][29][30][31] There are two primary reasons for this:

  • Ring Deactivation: The strongly electron-withdrawing carboxyl group deactivates the ring to such an extent that it is no longer nucleophilic enough to attack the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions.[30][32]

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can form a complex with the lone pair of electrons on the oxygen atoms of the carboxyl group.[29][30] This further deactivates the ring and renders the catalyst ineffective.

Friedel_Crafts_Failure Benzoic_Acid Benzoic Acid (-COOH) Reason1 Strong Ring Deactivation (Reduced Nucleophilicity) Benzoic_Acid->Reason1 Reason2 Catalyst Complexation with -COOH Benzoic_Acid->Reason2 AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->Reason2 Outcome Friedel-Crafts Reaction Fails Reason1->Outcome Reason2->Outcome

Caption: Reasons for the failure of Friedel-Crafts reactions on benzoic acid.

Conclusion

The electrophilic substitution of substituted benzoic acids is a nuanced area of organic chemistry governed by the interplay of electronic and steric effects. A thorough understanding of the deactivating and meta-directing nature of the carboxyl group, combined with the directing influence of other substituents, is essential for predicting reaction outcomes and designing effective synthetic strategies. While reactions like nitration, halogenation, and sulfonation are viable pathways for functionalization, the limitations of Friedel-Crafts reactions on these deactivated systems must be recognized. This guide provides the foundational knowledge and practical considerations necessary for researchers and drug development professionals to confidently navigate the synthesis of complex molecules based on the benzoic acid scaffold.

References

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Study.com. (n.d.). Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid? Retrieved from [Link]

  • Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2014, February 22). Activating and Deactivating Groups in Aromatic Substitution. Retrieved from [Link]

  • Furman University. (n.d.). Activating Groups and Deactivating Groups. Retrieved from [Link]

  • CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? Retrieved from [Link]

  • Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position? Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 25). Does Friedel-Crafts reaction fail with benzoic acid? Retrieved from [Link]

  • YIC. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Brainly.in. (2018, March 9). Benzoic acid does not give Friedal- Crafts reactions . Why? Retrieved from [Link]

  • Filo. (n.d.). Give reasons for the following: (a) Benzoic acid does not undergo Friedel... Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2023, February 15). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2024). Benzoic acid. Retrieved from [Link]

  • Quora. (2024, March 10). Can you show me and briefly explain how the Friedel-Crafts reaction of benzoic acid proceeds to give 3,5-dimethylbenzoic acid? Retrieved from [Link]

  • National Institutes of Health. (2025, August 22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Retrieved from [Link]

  • Gauth. (n.d.). Solved: For benzoic acid, electrophilic substitution occurs predominantly in the ... position(s). Retrieved from [Link]

  • YouTube. (2023, March 2). m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12. Retrieved from [Link]

  • LibreTexts. (2023, January 14). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • Preprints.org. (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Study.com. (n.d.). Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters.
  • University of New Hampshire. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects? Retrieved from [Link]

  • Vedantu. (n.d.). Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE. Retrieved from [Link]

  • YouTube. (2022, February 2). Reactions Involving Benzene Ring Of Carboxylic Acids (Electrophilic Substitution Reactions). Retrieved from [Link]

  • YouTube. (2023, March 1). Nitration Reaction of Benzoic acid | m-Nitro Benzoic acid | Con. Nitric acid + Con. Sulphuric acid|. Retrieved from [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Halogenation of Benzene. Retrieved from [Link]

  • LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

  • LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

  • LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Utility of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, 2,3-Diamino-5-bromobenzoic acid dihydrochloride stands out as a particularly versatile and strategic building block. Its unique arrangement of two adjacent amino groups, a carboxylic acid, and a bromine substituent on a benzene ring provides a powerful platform for the construction of diverse and complex heterocyclic systems.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of three key classes of heterocycles: quinoxalines, benzodiazepines, and phenazines. These scaffolds are of significant interest due to their prevalence in approved drugs and clinical candidates targeting a wide range of diseases. This guide will provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, empowering researchers to adapt and innovate upon these methodologies.

The presence of the bromine atom offers a dual advantage: it influences the electronic properties of the aromatic ring, thereby modulating reactivity, and serves as a convenient handle for post-synthetic modification via cross-coupling reactions, enabling the exploration of a wider chemical space. The dihydrochloride salt form ensures stability and solubility, though it necessitates a neutralization step prior to or during the cyclization reaction, a critical aspect that will be addressed in the protocols.

Core Principles: Understanding the Reactivity of 2,3-Diamino-5-bromobenzoic Acid

The synthetic utility of this compound is rooted in the nucleophilicity of its two adjacent amino groups. These groups readily participate in condensation reactions with electrophilic partners, leading to the formation of various heterocyclic rings.

The electronic nature of the substituents on the o-phenylenediamine core significantly impacts the nucleophilicity of the amino groups. Electron-donating groups enhance reactivity, while electron-withdrawing groups, such as the bromine atom in our substrate, decrease the electron density and thus can slow down the initial condensation step.[1] However, this deactivating effect can often be overcome by adjusting reaction conditions, and the bromine atom's utility for later-stage functionalization often outweighs this initial decrease in reactivity.

The dihydrochloride form means that the amino groups are protonated. Therefore, a crucial first step in most synthetic procedures is the in-situ or prior neutralization of the salt with a suitable base to liberate the free diamine, which is the reactive nucleophilic species.

Synthesis of Quinoxaline Scaffolds

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The most common and straightforward method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

Application Note: Synthesis of 7-Bromo-quinoxaline-6-carboxylic Acid

This protocol details the synthesis of 7-bromo-quinoxaline-6-carboxylic acid, a key intermediate that can be further functionalized at the bromine position.

Experimental Protocol:

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Activated charcoal

Procedure:

  • Neutralization of the Starting Material:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in water.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is neutral (pH ~7). The free diamine may precipitate or remain in solution depending on the concentration.

  • Condensation Reaction:

    • To the neutralized solution of the diamine, add ethanol to create a co-solvent system (e.g., 1:1 water:ethanol).

    • Add glyoxal (1.1 equivalents, 40% in water) dropwise to the reaction mixture at room temperature with continuous stirring.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with dilute hydrochloric acid to a pH of ~3-4. This will protonate the carboxylic acid and facilitate its precipitation.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

    • For further purification, recrystallize the crude product from an ethanol/water mixture. If the product is colored, treatment with activated charcoal in the hot solution before filtration can be beneficial.[3]

    • Dry the purified crystals under vacuum to obtain 7-bromo-quinoxaline-6-carboxylic acid.

Data Summary Table:

ParameterValue
Reactants This compound, Glyoxal
Base Sodium Bicarbonate
Solvent Water/Ethanol
Reaction Temperature 80-90 °C
Reaction Time 2-4 hours
Expected Yield 70-85%
Purification Method Recrystallization

Visualization of the Workflow:

Quinoxaline_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start 2,3-Diamino-5-bromobenzoic acid dihydrochloride neutralization Neutralization (NaHCO3, H2O) start->neutralization Step 1 condensation Condensation with Glyoxal (Ethanol/H2O, Reflux) neutralization->condensation Step 2 workup Acidification & Precipitation condensation->workup Step 3 recrystallization Recrystallization (Ethanol/H2O) workup->recrystallization Step 4 product 7-Bromo-quinoxaline- 6-carboxylic acid recrystallization->product Final Product

Caption: Workflow for the synthesis of 7-Bromo-quinoxaline-6-carboxylic acid.

Synthesis of Benzodiazepine Scaffolds

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of the benzodiazepine core often involves the reaction of an o-phenylenediamine derivative with a suitable three-carbon building block.

Application Note: Synthesis of a 7-Bromo-1,4-benzodiazepin-2-one Derivative

This protocol outlines a potential pathway for the synthesis of a 7-bromo-1,4-benzodiazepin-2-one derivative from 2,3-diamino-5-bromobenzoic acid. This is a more challenging transformation than quinoxaline synthesis and may require significant optimization. A plausible approach involves a multi-step sequence.

Experimental Protocol (Hypothetical, requiring optimization):

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Phosphorus oxychloride (POCl₃) or a similar dehydrating agent

  • Appropriate solvent (e.g., DMF, Dioxane)

Procedure:

  • Amide Formation:

    • Neutralize this compound as described in the quinoxaline synthesis.

    • In a separate flask, neutralize glycine ethyl ester hydrochloride with a base like triethylamine to obtain the free amino ester.

    • Couple the free 2,3-diamino-5-bromobenzoic acid with the glycine ethyl ester using a standard peptide coupling reagent (e.g., EDC/HOBt) in an appropriate solvent like DMF. This would form an intermediate amide.

  • Cyclization:

    • The cyclization of the amide intermediate to form the seven-membered benzodiazepine ring is the critical and often challenging step.

    • One approach is to heat the intermediate in a high-boiling solvent like pyridine or to use a dehydrating agent like phosphorus oxychloride at elevated temperatures.[4] This step would require careful optimization of temperature and reaction time to favor the desired cyclization over potential side reactions.

  • Work-up and Purification:

    • After the reaction, the mixture would be cooled and poured into water.

    • The product would likely be extracted with an organic solvent like ethyl acetate.

    • Purification would likely involve column chromatography on silica gel to isolate the desired benzodiazepine derivative.

Data Summary Table:

ParameterValue (Proposed)
Reactants 2,3-Diamino-5-bromobenzoic acid, Glycine ethyl ester
Coupling Agent EDC/HOBt (or similar)
Cyclization Conditions Heat in Pyridine or with POCl₃
Solvent DMF, Pyridine
Purification Method Column Chromatography

Visualization of the Logical Relationship:

Benzodiazepine_Synthesis_Logic cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product diamine 2,3-Diamino-5-bromobenzoic acid (from dihydrochloride) coupling Amide Coupling diamine->coupling amino_ester Glycine ethyl ester amino_ester->coupling cyclization Intramolecular Cyclization coupling->cyclization Intermediate Amide benzodiazepine 7-Bromo-1,4-benzodiazepin-2-one derivative cyclization->benzodiazepine

Caption: Logical pathway for the synthesis of a benzodiazepine derivative.

Synthesis of Phenazine Scaffolds

Phenazines are another important class of nitrogen-containing heterocycles with diverse biological activities, including antibiotic and antitumor properties. Their synthesis typically involves the condensation of a catechol or a substituted o-phenylenediamine.

Application Note: Synthesis of a Bromo-substituted Phenazine-1-carboxylic Acid

The synthesis of a phenazine derivative from 2,3-diamino-5-bromobenzoic acid can be envisioned through a reaction with a suitable 1,2-dicarbonyl compound, similar to the quinoxaline synthesis, but leading to a larger fused ring system. A more established route to phenazine-1-carboxylic acids involves a Jourdan-Ullmann coupling followed by reductive cyclization, which does not directly utilize our starting material.[5][6] A plausible, though less common, approach from 2,3-diamino-5-bromobenzoic acid is outlined below.

Experimental Protocol (Conceptual):

Materials:

  • This compound

  • 1,2-Benzoquinone (or a suitable precursor)

  • Acetic acid or another suitable solvent

  • Oxidizing agent (e.g., air, nitrobenzene)

Procedure:

  • Neutralization:

    • Neutralize this compound as previously described.

  • Condensation and Cyclization:

    • React the free diamine with 1,2-benzoquinone in a solvent like acetic acid.

    • The reaction would likely proceed through a condensation to form a dihydrophenazine intermediate.

    • Subsequent oxidation of this intermediate, either by air or with an added oxidizing agent, would lead to the aromatic phenazine ring system.

  • Work-up and Purification:

    • The product would be isolated by precipitation or extraction.

    • Purification would likely require column chromatography or recrystallization.

Visualization of the Reaction Concept:

Phenazine_Synthesis_Concept start_diamine 2,3-Diamino-5-bromobenzoic acid reaction_node Condensation & Oxidative Cyclization start_diamine->reaction_node start_quinone 1,2-Benzoquinone start_quinone->reaction_node product_node Bromo-substituted Phenazine-1-carboxylic acid reaction_node->product_node

Caption: Conceptual reaction for the synthesis of a phenazine derivative.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. This application note has provided detailed protocols and conceptual frameworks for the synthesis of quinoxalines, benzodiazepines, and phenazines. The strategic placement of the amino, carboxylic acid, and bromo functionalities allows for a multitude of synthetic transformations, making it an ideal scaffold for the generation of diverse chemical libraries for drug discovery.

Future work in this area could focus on the further elaboration of the synthesized heterocyclic cores, particularly through cross-coupling reactions at the bromine position to explore structure-activity relationships. The development of more efficient and milder conditions for the challenging cyclization reactions, especially for the benzodiazepine synthesis, would also be a valuable contribution to the field.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • CN104829544A - Preparation method for phenazine-1-carboxylic acid. (n.d.). Google Patents.
  • Crews, K. A., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • o-Phenylenediamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Li, Y., et al. (2021).
  • Zhan, Q. Y., et al. (2015). An Improved Synthetic Method of Phenazine-1-carboxylic Acid. Asian Journal of Chemistry, 27(9), 3355-3360.
  • Zhan, Q. Y., et al. (2015). An Improved Synthetic Method of Phenazine-1-carboxylic Acid.
  • 1,2-Phenylenediamine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. (n.d.). Google Patents.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
  • Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.

Sources

The Strategic Utility of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Drug Candidates

In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks that offer multiple points for synthetic diversification. 2,3-Diamino-5-bromobenzoic acid dihydrochloride has emerged as a preeminent starting material in medicinal chemistry, valued for its trifunctional nature. The vicinal diamino groups provide a reactive handle for the facile construction of important heterocyclic systems, the bromine atom serves as a versatile anchor for cross-coupling reactions, and the carboxylic acid moiety offers a site for amide bond formation or further scaffold elaboration. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this building block in the synthesis of high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs), with a focus on kinase inhibitors and other therapeutically relevant heterocyclic scaffolds.

The dihydrochloride salt form of 2,3-diamino-5-bromobenzoic acid ensures stability and enhances shelf-life. However, it necessitates careful consideration of reaction conditions, typically requiring the in situ neutralization to liberate the free diamine for subsequent cyclization or coupling reactions. This guide will address the practical aspects of handling this salt and provide robust protocols for its successful implementation in synthetic workflows.

Core Applications in Heterocyclic Synthesis: Benzimidazoles and Quinoxalines

The ortho-phenylenediamine motif inherent in 2,3-diamino-5-bromobenzoic acid is a gateway to a multitude of fused heterocyclic systems that form the core of many blockbuster drugs. Two of the most prominent classes accessible from this building block are benzimidazoles and quinoxalines.

Benzimidazoles: Privileged Scaffolds in Medicinal Chemistry

Benzimidazoles are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities. The synthesis of the 6-bromo-1H-benzo[d]imidazole-4-carboxylic acid scaffold from this compound is a fundamental transformation that opens the door to a vast chemical space for drug discovery.

Protocol 1: Synthesis of 6-Bromo-1H-benzo[d]imidazole-4-carboxylic Acid

This protocol details the cyclization of this compound with formic acid to yield 6-bromo-1H-benzo[d]imidazole-4-carboxylic acid[1]. This intermediate is a crucial precursor for the synthesis of various kinase inhibitors and other therapeutic agents.

Reaction Scheme:

start This compound product 6-Bromo-1H-benzo[d]imidazole-4-carboxylic acid start->product Heat, Acid catalyst (optional) reagent Formic Acid (or Triethyl orthoformate)

Caption: Synthesis of the benzimidazole core.

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
This compound58580-09-9305.981.0
Formic Acid (98-100%)64-18-646.0310-20 vol.
Triethylamine (optional)121-44-8101.192.2
Hydrochloric Acid (4M in Dioxane, optional)7647-01-036.46catalytic

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Add formic acid (10-20 volumes). Note: The dihydrochloride salt may not fully dissolve initially.

  • Optional (for in situ neutralization): In a separate flask, dissolve the starting material in a suitable solvent (e.g., ethanol) and add triethylamine (2.2 eq.) to neutralize the hydrochloride salts. Remove the resulting triethylamine hydrochloride by filtration before proceeding.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Adjust the pH to approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-bromo-1H-benzo[d]imidazole-4-carboxylic acid as a solid.

Expected Yield: 85-95%

Characterization Data: The structure of the product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Quinoxalines: Key Components of Kinase Inhibitors and Antimicrobials

Quinoxalines and their derivatives are another class of heterocyclic compounds with significant pharmacological importance. The reaction of 2,3-diamino-5-bromobenzoic acid with α-dicarbonyl compounds provides a direct route to functionalized quinoxaline-6-carboxylic acids.

Protocol 2: Synthesis of 7-Bromo-2,3-dihydroxyquinoxaline-5-carboxylic Acid

This protocol describes the condensation of this compound with diethyl oxalate to form the corresponding dihydroxyquinoxaline derivative.

Reaction Scheme:

start This compound product 7-Bromo-2,3-dihydroxyquinoxaline-5-carboxylic acid start->product Base, Heat reagent Diethyl Oxalate

Caption: Formation of the quinoxaline scaffold.

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
This compound58580-09-9305.981.0
Diethyl Oxalate95-92-1146.141.1
Sodium Ethoxide (21% in Ethanol)141-52-668.053.0
Ethanol64-17-546.07solvent

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in ethanol.

  • Add sodium ethoxide solution (3.0 eq.) dropwise at room temperature to neutralize the hydrochloride and form the sodium salt of the carboxylic acid.

  • Add diethyl oxalate (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 7-bromo-2,3-dihydroxyquinoxaline-5-carboxylic acid.

Expected Yield: 75-85%

Application in the Synthesis of Kinase Inhibitors: A Case Study of FAK Inhibitors

Conceptual Synthetic Workflow for a FAK Inhibitor Library:

start 2,3-Diamino-5-bromobenzoic acid dihydrochloride intermediate1 6-Bromo-1H-benzo[d]imidazole- 4-carboxylic acid start->intermediate1 Cyclization intermediate2 Amide-coupled benzimidazole intermediate1->intermediate2 Amide Coupling (R-NH2) final_product FAK Inhibitor Candidate intermediate2->final_product Suzuki Coupling (R'-B(OH)2)

Sources

Application Note: A Protocol for the Synthesis of 7-Bromoquinoxaline-6-carboxylic Acids via Condensation Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the condensation reaction of 2,3-Diamino-5-bromobenzoic acid dihydrochloride with 1,2-dicarbonyl compounds to yield 7-bromoquinoxaline-6-carboxylic acids. Quinoxaline derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties.[1][2] The presence of a bromine atom and a carboxylic acid group on the quinoxaline scaffold provides two versatile handles for further chemical modification, making this protocol highly relevant for the generation of compound libraries in drug discovery programs.[3] This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and includes a troubleshooting section to address common challenges.

Reaction Principle and Mechanism

The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a robust and widely used transformation.[1] The reaction proceeds via a double condensation mechanism. The dihydrochloride salt of the starting material, 2,3-Diamino-5-bromobenzoic acid, must first be neutralized to liberate the free nucleophilic amino groups.

The reaction is typically catalyzed by a weak acid (e.g., acetic acid), which protonates a carbonyl oxygen of the dicarbonyl compound, thereby increasing its electrophilicity. One of the adjacent amino groups of the diamine then performs a nucleophilic attack on the activated carbonyl carbon. This is followed by dehydration to form an imine intermediate. The process repeats with the second amino and carbonyl groups, leading to a dihydropyrazine intermediate which subsequently aromatizes, often through oxidation by air or another mild oxidant, to form the stable quinoxaline ring system.

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Diamine 2,3-Diamino-5-bromobenzoic acid (free base) Step1 Nucleophilic Attack & Dehydration Diamine->Step1 Acid Catalyst (e.g., AcOH) Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) Dicarbonyl->Step1 Acid Catalyst (e.g., AcOH) Intermediate Dihydropyrazine Intermediate Step1->Intermediate Step2 Aromatization (Oxidation) Intermediate->Step2 Product 7-Bromoquinoxaline- 6-carboxylic Acid Derivative Step2->Product

Caption: Mechanistic overview of quinoxaline formation.

Materials and Reagents

This protocol requires standard laboratory equipment and reagents. All chemicals should be of high purity (≥98%) unless otherwise noted.

Reagent/MaterialSpecificationSupplier ExampleNotes
This compound≥98%Commercially AvailableStore in a desiccator.
1,2-Dicarbonyl Compound (e.g., Benzil)≥98%Commercially AvailableStructure determines the 2,3-substituents on the product.
Ethanol (EtOH)Anhydrous or 200 ProofCommercially AvailableA common solvent for this reaction.
Glacial Acetic Acid (AcOH)ACS GradeCommercially AvailableOften used as a solvent and catalyst.[4]
Triethylamine (Et₃N) or DIPEAReagent GradeCommercially AvailableRequired to neutralize the dihydrochloride salt.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor precipitation/washing of the product.
Standard Glassware------Round-bottom flask, condenser, magnetic stirrer, etc.
TLC PlatesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.

Experimental Protocol

This general protocol describes the synthesis of 2,3-diphenyl-7-bromoquinoxaline-6-carboxylic acid from benzil as a representative example. The procedure can be adapted for other 1,2-dicarbonyl compounds.

Step 1: Reagent Preparation and Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.98 g, 10 mmol).

  • Add ethanol (40 mL) to the flask to create a suspension.

  • Causality Note: The dihydrochloride salt has low solubility. Neutralization is required to generate the free, more soluble, and reactive diamine.

  • Add triethylamine (2.2 eq, e.g., 3.06 mL, 22 mmol) dropwise to the stirring suspension. Stir for 15-20 minutes at room temperature. A color change and increased dissolution may be observed as the free diamine is formed.

  • Add the 1,2-dicarbonyl compound, benzil (1.0 eq, e.g., 2.10 g, 10 mmol), to the flask.

  • Add glacial acetic acid (5-10% of the total solvent volume, e.g., 2-4 mL). The acid acts as a catalyst to activate the carbonyl groups for nucleophilic attack.[4][5]

Step 2: Condensation Reaction

  • Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), sometimes with a small amount of acetic acid to improve spot shape. The reaction is generally complete within 2-6 hours.

Step 3: Product Isolation and Work-up

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat source and allow it to cool to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove residual reactants and impurities.

Step 4: Purification

  • The crude product is often of high purity. For further purification, recrystallization is recommended.

  • A common solvent system for recrystallization is ethanol, a mixture of ethanol and water, or dioxane.[2] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature to form crystals.

  • Dry the purified solid under vacuum to yield the final product, 2,3-diphenyl-7-bromoquinoxaline-6-carboxylic acid, typically as a pale yellow or off-white solid.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Data Presentation: Typical Reaction Conditions

The conditions can be adapted for various dicarbonyl compounds. High-temperature water has also been explored as a green chemistry alternative to organic solvents for analogous reactions.[4][5]

Dicarbonyl ReactantSolvent SystemTemperatureTypical TimeExpected YieldReference
BenzilEthanol / Acetic AcidReflux (~80°C)2-4 h80-95%[1]
Glyoxal (40% in H₂O)EthanolReflux (~80°C)4-6 h70-85%[6]
2,3-ButanedioneAcetic Acid100°C1-2 h85-95%[1]
4,4'-Dimethoxybenzil5% Acetic Acid in H₂O150°C1 h~86%[4][5]

Experimental Workflow Visualization

G Start 1. Add Diamine Salt, Solvent (EtOH), & Base (Et3N) to Flask Reactants 2. Add Dicarbonyl Compound & Catalytic Acetic Acid Start->Reactants Reaction 3. Heat to Reflux (2-6 hours) Reactants->Reaction Monitoring 4. Monitor by TLC/LC-MS Reaction->Monitoring Cooling 5. Cool to Room Temperature (Precipitation Occurs) Reaction->Cooling Monitoring->Reaction If incomplete Filtration 6. Filter Solid Product Cooling->Filtration Washing 7. Wash with Cold EtOH & Et2O Filtration->Washing Purification 8. Recrystallize from suitable solvent (e.g., Ethanol) Washing->Purification FinalProduct 9. Dry under Vacuum to obtain Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of 7-bromoquinoxaline-6-carboxylic acids.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete neutralization of the dihydrochloride salt. 2. Reactants are impure or degraded. 3. Insufficient reaction time or temperature.1. Ensure the correct stoichiometry of base is used (2.2 eq). Stir for an adequate time before adding the dicarbonyl. 2. Check the purity of starting materials by NMR or melting point. 3. Increase reflux time and continue monitoring by TLC.
Reaction Stalls The dicarbonyl compound is unreactive, or the system has reached equilibrium.Add a stronger acid catalyst (e.g., a drop of H₂SO₄), but be cautious as this can promote side reactions. Alternatively, switch to a higher boiling point solvent like acetic acid or toluene.
Formation of Side Products 1. Self-condensation of the diamine. 2. Decarboxylation of the starting material or product at high temperatures.[4]1. Ensure a 1:1 stoichiometry of diamine to dicarbonyl. 2. Avoid excessively high temperatures or prolonged reaction times, especially if using high-temperature water as a solvent.[5]
Difficulty in Purification Product is soluble in the reaction mixture or forms an oil.If the product does not precipitate, evaporate the solvent under reduced pressure. Take up the residue in a solvent like ethyl acetate and wash with water and brine. Purify the crude material by column chromatography or recrystallization from a different solvent system.

References

  • Benchchem. Application Notes and Protocols: Utilizing 2-Amino-5-bromobenzoyl Chloride in Solid-Phase Synthesis.
  • Amaya-García, F., & Unterlass, M. M. (2022).
  • Saeed, A., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Chemical Society of Pakistan, 39(5).
  • Amaya-García, F., & Unterlass, M. M. (2022).
  • CymitQuimica. CAS 603-81-6: 2,3-Diaminobenzoic acid.
  • Farghaly, A. M., et al. (2013). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.
  • Chem-Impex. 2,3-Diaminobenzoic acid.
  • Google Patents. Method for preparing heterocyclic-carboxylic acids.

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Synthesis of Quinoxalines from 2,3-Diamino-5-bromobenzoic acid dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoxaline Scaffold

Quinoxalines, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, represent a privileged scaffold in medicinal chemistry and materials science. Their inherent aromaticity and the presence of two nitrogen atoms provide a unique electronic and structural framework, making them versatile building blocks for the design of novel therapeutic agents and functional materials.[1][2] The quinoxaline core is found in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4][5] Notably, several quinoxaline-containing drugs have reached the market, such as the hepatitis C virus inhibitor Glecaprevir and the anticancer agent Erdafitinib, underscoring the therapeutic relevance of this heterocyclic system.[1][5]

The synthesis of quinoxaline derivatives is a well-established yet continually evolving field. The most classical and widely employed method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] This robust reaction allows for the introduction of a wide range of substituents onto the pyrazine ring, enabling the fine-tuning of the molecule's physicochemical and biological properties. This guide provides a detailed exploration of the synthesis of quinoxalines starting from a specifically functionalized precursor, 2,3-Diamino-5-bromobenzoic acid dihydrochloride. The presence of the bromine atom and the carboxylic acid group on the benzene ring offers valuable handles for further chemical modifications, making this starting material particularly attractive for the generation of diverse compound libraries in drug discovery programs.

The Core Reaction: Mechanism and Key Considerations

The formation of the quinoxaline ring from an o-phenylenediamine and a 1,2-dicarbonyl compound proceeds through a cyclocondensation reaction. The generally accepted mechanism involves a two-step process:

  • Initial Condensation: One of the amino groups of the diamine nucleophilically attacks one of the carbonyl carbons of the dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (Schiff base).

  • Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to a dihydroquinoxaline intermediate. Subsequent oxidation (often by air or an added oxidizing agent) results in the formation of the stable, aromatic quinoxaline ring.[6][8]

Several factors can influence the efficiency and outcome of this reaction, including the choice of solvent, catalyst, and reaction temperature. While the reaction can proceed under neutral or even basic conditions, it is often catalyzed by acids.[6] A variety of catalysts have been reported to promote this transformation, ranging from simple protic acids like acetic acid to Lewis acids and heterogeneous catalysts.[6][9][10] The use of greener and more sustainable methods, such as microwave-assisted synthesis and the use of recyclable catalysts, has also gained significant attention.[3][7]

Visualizing the Synthesis

quinoxaline_synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product diamine 2,3-Diamino-5-bromobenzoic acid dihydrochloride conditions Solvent (e.g., Ethanol, Acetic Acid) Catalyst (Optional) Heat (Optional) diamine->conditions dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) dicarbonyl->conditions quinoxaline 6-Bromo-2,3-disubstituted-quinoxaline carboxylic acid conditions->quinoxaline Cyclocondensation

Figure 1: General workflow for the synthesis of quinoxalines from this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of quinoxaline derivatives from this compound.

Protocol 1: Classical Synthesis of 6-Bromo-2,3-diphenylquinoxaline from Benzil

This protocol describes a standard method for the synthesis of a specific quinoxaline derivative using a common 1,2-dicarbonyl compound, benzil.

Materials:

  • This compound

  • Benzil

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium bicarbonate (for neutralization)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 10 mL of ethanol.

  • Add 1.0 mmol of benzil to the solution.

  • Optional: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the crude 6-bromo-2,3-diphenylquinoxaline.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReactantMolar RatioSolventCatalystTime (h)Typical Yield (%)
This compound1.0EthanolAcetic Acid (cat.)2-485-95
Benzil1.0

Table 1: Representative reaction conditions for the synthesis of 6-bromo-2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted Synthesis of 6-Bromoquinoxaline-2-carboxylic acid from Glyoxylic Acid

This protocol outlines a more rapid and often higher-yielding synthesis using microwave irradiation.

Materials:

  • This compound

  • Glyoxylic acid monohydrate

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware for workup

Procedure:

  • In a microwave-safe reaction vessel, combine 1.0 mmol of this compound and 1.1 mmol of glyoxylic acid monohydrate.

  • Add 5 mL of ethanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

ReactantMolar RatioSolventMicrowave Power/TempTime (min)Typical Yield (%)
This compound1.0Ethanol100-120 °C5-15>90
Glyoxylic acid monohydrate1.1

Table 2: Representative conditions for the microwave-assisted synthesis of 6-bromoquinoxaline-2-carboxylic acid.

Characterization of Synthesized Quinoxalines

The identity and purity of the synthesized quinoxaline derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the quinoxaline ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the compound.

Applications and Future Directions

The synthesized 6-bromoquinoxaline-2-carboxylic acid derivatives are valuable intermediates for further chemical elaboration. The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents at this position. The carboxylic acid group can be converted into esters, amides, or other functional groups, providing a wide range of possibilities for generating novel molecules with potential therapeutic applications.[11] These derivatives can be screened for a variety of biological activities, contributing to the development of new drug candidates.[5][12]

Conclusion

The synthesis of quinoxalines from this compound is a straightforward and versatile method for accessing a range of functionalized heterocyclic compounds. Both classical and modern synthetic approaches, such as microwave-assisted synthesis, can be employed to achieve high yields of the desired products. The resulting 6-bromoquinoxaline-2-carboxylic acid derivatives serve as valuable building blocks for the discovery of new molecules with potential applications in medicine and materials science.

References

  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. Google AI Test Kitchen.
  • Plausible mechanism for the formation of quinoxaline. ResearchGate.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Google AI Test Kitchen.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
  • Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate.
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS.
  • The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate.
  • 6-bromoquinoline-2-carboxylic acid synthesis. ChemicalBook.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. ResearchGate.

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Application Notes: Strategic Synthesis of 6-Bromo-1H-benzo[d]imidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for medicinal chemists and researchers on the synthesis of functionalized benzimidazoles.

Topic: Preparation of Benzimidazoles using 2,3-Diamino-5-bromobenzoic acid dihydrochloride Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of benzimidazole derivatives utilizing this compound as a key building block. Benzimidazoles are a cornerstone scaffold in medicinal chemistry, recognized for their broad therapeutic applications.[1][2] The strategic use of this particular starting material yields a benzimidazole core functionalized with both a bromine atom and a carboxylic acid. These groups serve as versatile synthetic handles for subsequent diversification through cross-coupling and amidation reactions, respectively, enabling the rapid generation of compound libraries for drug discovery programs. This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental workflow, and critical operational parameters to ensure high-yield, reproducible synthesis.

Mechanistic Rationale and Strategic Considerations

The synthesis of the benzimidazole ring system from an o-phenylenediamine and an aldehyde is a classic and robust condensation reaction, often referred to as the Phillips benzimidazole synthesis.[3][4] The overall transformation involves two key stages:

  • Schiff Base Formation: The initial step is the condensation between one of the amino groups of the diamine and the aldehyde carbonyl, forming a Schiff base (imine) intermediate.

  • Cyclization and Aromatization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. The resulting cyclized intermediate subsequently undergoes oxidative aromatization to form the stable benzimidazole ring. Often, atmospheric oxygen is a sufficient oxidant, especially at elevated temperatures.[5]

A critical preliminary step when using this compound is the in situ neutralization of the hydrochloride salt. The protonated amino groups are not sufficiently nucleophilic to react with the aldehyde. A mild base, such as sodium bicarbonate, is employed to liberate the free diamine, allowing the condensation to proceed efficiently.

Benzimidazole_Formation_Mechanism Figure 1: Reaction Mechanism cluster_0 cluster_1 A 2,3-Diamino-5-bromobenzoic acid dihydrochloride B Free Diamine A->B Base (e.g., NaHCO₃) -2HCl, -H₂O, -CO₂ D Schiff Base Intermediate B->D Condensation -H₂O C Aldehyde (R-CHO) C->D E Cyclized Dihydro- benzimidazole D->E Intramolecular Cyclization F 6-Bromo-2-(R)-1H-benzo[d]- imidazole-5-carboxylic acid E->F Oxidation (Aromatization)

Caption: General mechanism for benzimidazole synthesis.

Detailed Experimental Protocol

This section outlines a validated, step-by-step procedure for the synthesis of a representative benzimidazole derivative using 4-methoxybenzaldehyde.

Materials and Equipment
ReagentCAS NumberMolecular FormulaTypical SupplierGrade
This compound58580-09-9C₇H₉BrCl₂N₂O₂Sigma-Aldrich≥97%
4-Methoxybenzaldehyde123-11-5C₈H₈O₂Acros Organics99%
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Fisher ScientificACS Grade
Ethanol (EtOH), 200 Proof64-17-5C₂H₅OHVWRACS/USP Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Fisher ScientificACS Grade
Hexanes110-54-3C₆H₁₄Fisher ScientificACS Grade
Silica Gel63231-67-4SiO₂SiliCycle60 Å, 230-400 mesh

Required Equipment:

  • Round-bottom flasks (50 mL or 100 mL)

  • Magnetic stirrer hotplate and stir bars

  • Reflux condenser

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm) for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Filtration apparatus (Büchner funnel, filter paper)

Synthesis Workflow

The following diagram provides a high-level overview of the entire synthesis and purification process.

Experimental_Workflow_Diagram Figure 2: Experimental Workflow start Start setup 1. Reagent Setup Combine diamine salt, NaHCO₃, and Ethanol in flask. start->setup neutralize 2. Neutralization Stir at RT until CO₂ evolution ceases and solution clarifies. setup->neutralize add_aldehyde 3. Aldehyde Addition Add 4-methoxybenzaldehyde to the reaction mixture. neutralize->add_aldehyde reflux 4. Reaction Heat to reflux (~78°C). Monitor progress via TLC. add_aldehyde->reflux workup 5. Work-up & Isolation Cool, pour into ice water. Filter the precipitated solid. reflux->workup purify 6. Purification Recrystallize from Ethanol/Water or perform column chromatography. workup->purify characterize 7. Characterization Analyze by NMR, MS, and IR to confirm structure and purity. purify->characterize end End characterize->end

Caption: From setup to characterization.

Step-by-Step Synthesis Procedure
  • Neutralization: In a 100 mL round-bottom flask, suspend this compound (1.00 g, 3.31 mmol, 1.0 eq) in ethanol (30 mL). Add sodium bicarbonate (0.61 g, 7.28 mmol, 2.2 eq) portion-wise with vigorous stirring. Effervescence (CO₂ evolution) will occur. Stir the mixture at room temperature for 30-45 minutes, or until the gas evolution ceases and the solid has largely dissolved.

  • Aldehyde Addition: Add 4-methoxybenzaldehyde (0.45 g, 3.31 mmol, 1.0 eq) to the reaction mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (oil bath temperature ~85-90 °C) with continued stirring.

  • Monitoring: Monitor the reaction's progress using TLC (eluent: 1:1 Ethyl Acetate/Hexanes). The starting materials should be consumed, and a new, more polar, UV-active spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL) while stirring. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL). The product can be further purified by recrystallization from an ethanol/water mixture to yield the pure benzimidazole derivative as a solid. Alternatively, for less crystalline products, silica gel column chromatography may be employed.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Scientific Discussion and Troubleshooting

  • Rationale for Base and Stoichiometry: A slight excess (2.2 eq) of sodium bicarbonate is used to ensure the complete neutralization of both hydrochloride salts and the carboxylic acid proton, driving the equilibrium towards the free diamine. Using a stronger base is generally avoided as it can promote side reactions with the aldehyde.

  • Solvent Choice: Ethanol is an excellent solvent for this reaction as it readily dissolves the free diamine and aldehyde, and its boiling point provides a suitable temperature for the condensation and cyclization to occur without significant decomposition.

  • Reaction Monitoring is Key: Direct condensation of an o-aryldiamine with an aldehyde can sometimes yield complex mixtures if not properly controlled. TLC is essential to ensure the starting material is fully consumed and to prevent the formation of over-alkylated or other side products.

  • Troubleshooting Low Yields:

    • Incomplete Neutralization: If the reaction fails to proceed, ensure the diamine dihydrochloride was fully neutralized. The presence of a significant amount of undissolved solid before aldehyde addition may indicate an issue.

    • Aldehyde Quality: Aldehydes can oxidize to carboxylic acids upon storage. Use a freshly opened bottle or purified aldehyde for best results.

    • Precipitation Issues: If the product does not precipitate upon addition to water, it may be more soluble than expected. Attempt to extract the aqueous mixture with ethyl acetate, then wash the organic layer with brine, dry with Na₂SO₄, and concentrate in vacuo.

References

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Sharma, G., et al. (2023).
  • Niknam, K., & Deris, A. (2011). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. E-Journal of Chemistry, 8(2), 748-752.
  • Chari, M. A., & Syamasundar, K. (2005). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 44B, 624-626. Retrieved from [Link]

  • Ejidike, I. P., & Ajibade, P. A. (2016). Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine. Archiv der Pharmazie, 349(9), 643-674. [Link]

  • Sobral, A. P., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 2378-2384. [Link]

  • Tariq, M., et al. (2021). Discovery of Amide-Functionalized Benzimidazolium Salts as Potent α-Glucosidase Inhibitors. Molecules, 26(15), 4434. [Link]

  • Al-Ostath, A., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Molecules, 28(24), 8089. [Link]

  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10(S2), S1604-S1624. [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Coll. Vol. 10, p.23 (2004); Vol. 79, p.159 (2002). Retrieved from [Link]

  • da Silva, A. D., et al. (2012). Benzimidazole derivatives (3) obtained under mild conditions. Journal of the Brazilian Chemical Society, 23(1), 166-172. [Link]

  • Zareyee, D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34651-34680. [Link]

  • E-Journal of Chemistry. (2011). Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. 8(2), 748-752.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Methyl 2,3-diamino-5-bromobenzoate: Properties and Uses. Retrieved from [Link]

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Application Notes and Protocols: 2,3-Diamino-5-bromobenzoic acid dihydrochloride in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Versatile Precursor for Advanced Fluorescent Probe Development

In the dynamic fields of chemical biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes with high sensitivity and spatiotemporality. The rational design of these probes hinges on the selection of a fluorophore scaffold that offers a blend of desirable photophysical properties, chemical stability, and synthetic accessibility. 2,3-Diamino-5-bromobenzoic acid dihydrochloride has emerged as a strategic precursor for the synthesis of a diverse range of fluorescent probes, primarily based on the quinoxaline scaffold.

The core utility of this compound lies in its ortho-diamine functionality, which readily undergoes condensation with 1,2-dicarbonyl compounds to form the rigid, aromatic quinoxaline ring system. This reaction provides a straightforward and modular approach to a wide array of fluorescent molecules. The presence of the bromine atom at the 5-position and the carboxylic acid group at the 2-position of the parent benzoic acid offer significant advantages for fine-tuning the probe's characteristics:

  • The Bromine Substituent: The heavy bromine atom can influence the photophysical properties of the resulting fluorophore through the "heavy atom effect." This can modulate intersystem crossing rates, potentially leading to probes with long-lived emission or facilitating the development of phosphorescent probes. Furthermore, the bromine atom serves as a versatile synthetic handle for post-synthetic modifications via cross-coupling reactions, enabling the attachment of recognition moieties or targeting ligands.

  • The Carboxylic Acid Group: This functional group enhances water solubility, a crucial feature for biological applications. It also provides a convenient point for conjugation to biomolecules such as proteins, nucleic acids, or small-molecule drugs.

This comprehensive guide provides detailed application notes and protocols for the synthesis of fluorescent probes using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel fluorescent tools.

General Considerations for Synthesis: The "Why" Behind the Protocol

The successful synthesis of quinoxaline-based fluorescent probes from this compound requires careful consideration of several key experimental parameters. Understanding the rationale behind these choices is critical for optimizing reaction outcomes and ensuring the desired properties of the final probe.

Reaction Solvent and pH Control

The condensation reaction between the ortho-diamine and a 1,2-dicarbonyl compound is typically carried out in a slightly acidic medium.[1] The dihydrochloride salt of the starting material itself contributes to an acidic environment.

  • Causality: An acidic environment protonates one of the amino groups, which can deactivate it towards nucleophilic attack. However, it also activates the carbonyl groups of the dicarbonyl compound, making them more electrophilic. A delicate balance is required. Often, the reaction is performed in a solvent like ethanol or acetic acid, which can facilitate proton transfer and solubilize the reactants.[2][3] For the dihydrochloride salt, the initial acidic conditions can be sufficient, or a mild base can be added to free the diamine for reaction. Careful pH control is crucial as a highly acidic medium can fully protonate the diamine, inhibiting the reaction, while a basic medium can lead to side reactions of the dicarbonyl compound.

Choice of Dicarbonyl Compound

The nature of the 1,2-dicarbonyl compound directly dictates the substitution pattern at the 2- and 3-positions of the resulting quinoxaline ring. This, in turn, has a profound impact on the photophysical properties of the probe.

  • Causality:

    • Simple Dicarbonyls (e.g., Glyoxal): Lead to unsubstituted or simply substituted quinoxalines, which often exhibit fluorescence in the blue region of the spectrum.

    • Aromatic Dicarbonyls (e.g., Benzil and its derivatives): Introduce aryl groups that extend the π-conjugated system. This generally leads to a red-shift in both the absorption and emission spectra, moving the fluorescence towards the green, yellow, or even red regions.[4][5] Electron-donating or -withdrawing substituents on the aryl rings of the benzil moiety can be used to fine-tune the electronic properties and, consequently, the fluorescence characteristics of the probe.[4]

Reaction Temperature and Time

The condensation reaction is typically accelerated by heating.

  • Causality: Increased temperature provides the necessary activation energy for the nucleophilic attack of the amino group on the carbonyl carbon and for the subsequent dehydration and cyclization steps. Reaction times can range from a few hours to 24 hours, depending on the reactivity of the specific diamine and dicarbonyl compound.[2][3] Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

General Protocol for the Synthesis of a 6-Bromo-quinoxaline-5-carboxylic Acid-Based Fluorescent Probe

This protocol describes a general method for the condensation of this compound with a 1,2-dicarbonyl compound, such as benzil, to form a 6-bromo-2,3-diphenylquinoxaline-5-carboxylic acid scaffold.

Materials and Equipment
  • This compound

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • Solvent (e.g., Ethanol, Glacial Acetic Acid)[2][3]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., Ethanol, Ethyl Acetate)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid (approximately 10-20 mL per gram of diamine).

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 - 1.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 10-15 minutes. Then, heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain this temperature for 2-24 hours.[2][3]

  • Monitoring: Monitor the progress of the reaction by TLC. The formation of the more conjugated quinoxaline product can often be visualized as a fluorescent spot under UV light.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The crude product can be washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted dicarbonyl compound.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to yield the pure quinoxaline derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2,3-Diamino-5-bromobenzoic acid dihydrochloride C Condensation Reaction (Solvent, Heat) A->C B 1,2-Dicarbonyl (e.g., Benzil) B->C D Work-up & Purification (Cooling, Filtration, Recrystallization) C->D E 6-Bromo-quinoxaline-5-carboxylic acid derivative D->E

Caption: General workflow for the synthesis of quinoxaline-based fluorescent probes.

Characterization of Synthesized Probes

The newly synthesized quinoxaline derivatives should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compound.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized probe.

  • Photophysical Characterization:

    • UV-Vis Absorption Spectroscopy: To determine the maximum absorption wavelength (λ_abs).

    • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λ_em) and to measure the fluorescence quantum yield (Φ_F). The quantum yield is a measure of the efficiency of the fluorescence process and is a critical parameter for a fluorescent probe.

    • Fluorescence Lifetime Measurement: To determine the average time the molecule spends in the excited state before returning to the ground state.

Applications of Quinoxaline-Based Probes Derived from 2,3-Diamino-5-bromobenzoic Acid

The 6-bromo-quinoxaline-5-carboxylic acid scaffold is a versatile platform for developing fluorescent probes for a variety of applications.

pH Sensing

The nitrogen atoms in the quinoxaline ring can be protonated in acidic conditions, which can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.[4][6][7] This makes quinoxaline derivatives excellent candidates for pH-sensitive fluorescent probes. The carboxylic acid group can also participate in acid-base equilibria, further influencing the pH-dependent fluorescence.

pH_Sensing_Mechanism cluster_states pH-Dependent Equilibria A Deprotonated Form (Higher pH) Fluorescence State 1 B Protonated Form (Lower pH) Fluorescence State 2 A->B + H+ B->A - H+

Caption: Generalized mechanism of a pH-responsive quinoxaline probe.

Metal Ion Sensing

The carboxylic acid group and the nitrogen atoms of the quinoxaline ring can act as a chelating site for metal ions.[8][9][10] Upon binding to a specific metal ion, the conformation and electronic properties of the fluorophore can be altered, leading to a change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response can be used for the selective detection of metal ions.

Reactive Oxygen Species (ROS) Detection

The electron-rich quinoxaline ring can be susceptible to oxidation by certain reactive oxygen species.[2][11] This oxidative transformation can lead to a change in the fluorescence properties of the molecule, forming the basis for a fluorescent probe for ROS. The bromine substituent can be further functionalized with ROS-reactive moieties to enhance selectivity and sensitivity.

Photophysical Data of Representative Quinoxaline-Based Probes

The following table summarizes the photophysical properties of some representative quinoxaline-based fluorescent probes. While specific data for probes derived directly from 2,3-diamino-5-bromobenzoic acid is limited in the literature, the data for structurally similar compounds provides a valuable reference.

Probe/DerivativeTarget AnalyteExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ_F)Reference
6,7-diaminoquinoxaline derivativepH430500-600 (pH-dependent)Not Reported[4]
2,3-diphenylquinoxaline-~350~430-450Not Widely Reported[12]
Quinoxaline-based bis-boron fluorophoresHypochlorite~490-550~500-600up to 0.91[13]
Quinoxalinone-based AIE probeROSNIRBlue-shifted emissionNot Reported[11]
Aminoquinoxaline derivativepH420-430500-550 (pH-dependent)Not Reported[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield - Incomplete reaction. - Incorrect stoichiometry. - Inappropriate reaction temperature or time. - Deactivation of the diamine.- Monitor the reaction by TLC to ensure completion. - Use a slight excess (1.05-1.1 eq.) of the dicarbonyl compound. - Optimize temperature and extend reaction time. - Ensure appropriate pH; if necessary, add a small amount of a non-nucleophilic base to free the diamine.
Formation of multiple products - Side reactions of the dicarbonyl compound. - Over-reaction or degradation.- Purify the dicarbonyl compound before use. - Avoid excessively high temperatures or prolonged reaction times. - Use a milder acid catalyst if applicable.
Poor fluorescence of the final product - Presence of quenching impurities. - Aggregation-caused quenching in solution. - Unfavorable electronic structure.- Ensure high purity of the final product through recrystallization or chromatography. - Measure fluorescence in dilute solutions. - Consider modifying the substituents on the quinoxaline ring to enhance fluorescence.

Safety and Handling

This compound and other reagents used in these protocols should be handled in a well-ventilated fume hood.[14][15][16][17][18] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[14][15][16][17][18]

References

  • Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Design of a quinoxalinone-based AIE probe for the detection of ROS in in vitro and in vivo sepsis models - Biomaterials Science (RSC Publishing). Available from: [Link]

  • Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations | Request PDF - ResearchGate. Available from: [Link]

  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media - MDPI. Available from: [Link]

  • Quinoxaline Based Three Channel Fluorescent-colorimetric Chemosensor for Selective and Sensitive Detection of Ag+ Ions: Biological and Environmental Applications. | Semantic Scholar. Available from: [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review | Request PDF - ResearchGate. Available from: [Link]

  • Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - PubMed Central. Available from: [Link]

  • Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. Available from: [Link]

  • Computational Studies on Quinoline Based Metal Chemosensors - DergiPark. Available from: [Link]

  • Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]

  • Quinoline-Based Fluorescence Sensors - ResearchGate. Available from: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. Available from: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. Available from: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. Available from: [Link]

  • (PDF) Synthesis of Quinoxalines - ResearchGate. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. Available from: [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - ResearchGate. Available from: [Link]

  • Recent advances in fluorescent probes for the detection of reactive oxygen species. Available from: [Link]

  • Quinoxaline synthesis - Organic Chemistry Portal. Available from: [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. Available from: [Link]

  • Dibenzo[ f,h]furazano[3,4- b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PubMed. Available from: [Link]

  • A versatile quinoxaline derivative serves as a colorimetric sensor for strongly acidic pH - Dalton Transactions (RSC Publishing). Available from: [Link]

  • Benzimidazole (Synthesis) | PDF - Scribd. Available from: [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. Available from: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. Available from: [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware. Available from: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available from: [Link]

  • 6-Bromo-2,3-diphenylquinoxaline | C20H13BrN2 | CID 6617543 - PubChem. Available from: [Link]

  • Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | Request PDF - ResearchGate. Available from: [Link]

  • 6-Bromoquinoxaline | C8H5BrN2 | CID 610939 - PubChem - NIH. Available from: [Link]

  • Preparation of 5- and 6-Carboxyfluorescein | Request PDF - ResearchGate. Available from: [Link]

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Application Note: Comprehensive Analytical Characterization of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diamino-5-bromobenzoic acid dihydrochloride is a key substituted aromatic amine and a versatile building block in medicinal chemistry and pharmaceutical development. Its purity and structural fidelity are paramount, as even minor impurities or structural ambiguities can significantly impact the safety, efficacy, and yield of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing a suite of orthogonal analytical methods for the robust characterization of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating analytical system, explaining the causality behind experimental choices to ensure trustworthy and reproducible results. The methods described include High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation, and Elemental Analysis for empirical formula validation.

Physicochemical Properties

A summary of the fundamental properties of this compound is essential for handling and analysis.

PropertyValueReference
CAS Number 58580-09-9[1][2]
Molecular Formula C₇H₉BrCl₂N₂O₂[1]
Molecular Weight 303.97 g/mol Calculated
Appearance Typically an off-white to light yellow or tan powder/crystalline solid[3]

Overall Analytical Workflow

A comprehensive characterization relies on the integration of multiple analytical techniques. Each method provides a unique piece of information, and together, they form a complete picture of the compound's quality. The logical flow of analysis ensures that identity is confirmed before quantitative assessments of purity and strength are performed.

G cluster_0 Characterization Workflow cluster_1 Identity & Structure Confirmation cluster_2 Purity & Assay Determination cluster_3 Final Report Sample Test Sample: 2,3-Diamino-5-bromobenzoic acid dihydrochloride MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Sample->MS Primary ID NMR NMR Spectroscopy (¹H & ¹³C) - Definitive Structure Sample->NMR Primary ID FTIR FTIR Spectroscopy - Functional Groups Sample->FTIR Primary ID HPLC HPLC-UV - Purity Assay - Impurity Profile MS->HPLC Identity Verified NMR->HPLC Identity Verified FTIR->HPLC Identity Verified EA Elemental Analysis - Empirical Formula - Salt Stoichiometry HPLC->EA Purity Assessed Report_Out Certificate of Analysis (CoA) - Identity Confirmed - Purity ≥ 98% - Structure Verified HPLC->Report_Out Quantification EA->Report_Out Quantification

Caption: Logical workflow for the comprehensive characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) - Purity and Assay

4.1 Principle and Purpose HPLC with UV detection is the cornerstone for determining the purity and assay of this compound. A reversed-phase method is ideal, separating the polar analyte from non-polar and closely related impurities based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[4] The area under the chromatographic peak is directly proportional to the concentration, allowing for accurate quantification.

4.2 Causality in Method Design

  • Column Choice (C18): A C18 column is selected for its versatility and effectiveness in retaining aromatic compounds through hydrophobic interactions.

  • Mobile Phase (Acidified Water/Acetonitrile): The use of an acidic modifier (e.g., formic or phosphoric acid) in the aqueous phase is critical. It protonates residual silanols on the column, reducing peak tailing, and ensures the carboxylic acid group of the analyte is in a consistent, non-ionized state, leading to sharp, reproducible peaks.[5] Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.

  • Gradient Elution: A gradient program (increasing acetonitrile concentration over time) is employed to ensure that any potential impurities with significantly different polarities are eluted and resolved from the main analyte peak.

4.3 Detailed Protocol

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % A % B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak areas < 2.0%).

    • Inject the sample solution in duplicate.

    • Purity (% Area): (Area of Main Peak / Total Area of All Peaks) * 100

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

4.4 Expected Results A single major peak corresponding to the analyte should be observed at a reproducible retention time. The purity is determined by the area percentage of this peak relative to the total area of all peaks detected. Any other peaks are considered impurities.

Mass Spectrometry (MS) - Molecular Identity

5.1 Principle and Purpose MS is a powerful technique for confirming molecular weight. For 2,3-Diamino-5-bromobenzoic acid, it serves as an unambiguous identity test due to the unique isotopic signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in a characteristic pair of peaks (M+ and M+2) in the mass spectrum, separated by 2 m/z units, with nearly equal intensity, which is a definitive fingerprint for a monobrominated compound.[7][8]

5.2 Detailed Protocol

  • Instrumentation: A mass spectrometer capable of high-resolution measurement (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

  • Instrument Parameters:

    • Ionization Mode: ESI, Positive. The two amino groups are readily protonated.

    • Scan Range: 100 - 500 m/z.

    • Sample Preparation: Dilute the HPLC sample solution to ~1-10 µg/mL with the mobile phase. Infuse directly or analyze via LC-MS.

  • Data Interpretation:

    • The primary ion of interest will be the protonated molecule, [M+H]⁺.

    • Theoretical m/z for C₇H₈N₂O₂Br (the free base):

      • Containing ⁷⁹Br: 230.98

      • Containing ⁸¹Br: 232.98

    • Expected [M+H]⁺ ions:

      • m/z ~231.99 (for C₇H₉N₂O₂⁷⁹Br⁺)

      • m/z ~233.99 (for C₇H₉N₂O₂⁸¹Br⁺)

    • Look for a pair of peaks around m/z 232 and 234 with a ~1:1 intensity ratio.

G cluster_0 MS Isotopic Pattern for [M+H]⁺ cluster_1 Observed Ions parent C₇H₈N₂O₂Br (Free Base) protonation + H⁺ (ESI Source) parent->protonation M_ion [M+H]⁺ with ⁷⁹Br m/z ≈ 232.0 protonation->M_ion ~50.5% Abundance M2_ion [M+H]⁺ with ⁸¹Br m/z ≈ 234.0 protonation->M2_ion ~49.5% Abundance

Caption: Characteristic bromine isotope pattern observed in mass spectrometry.

NMR Spectroscopy - Structural Elucidation

6.1 Principle and Purpose NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. For this molecule, NMR confirms the substitution pattern on the aromatic ring and the presence of the amino and carboxylic acid functional groups.

6.2 Detailed Protocol

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the salt and allows for the observation of exchangeable N-H and O-H protons.[9]

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR Spectral Data (in DMSO-d₆):

    • ~δ 7.8-8.0 ppm: 1H, doublet, aromatic proton adjacent to the bromine.

    • ~δ 7.0-7.2 ppm: 1H, doublet, aromatic proton between the two amino groups.

    • ~δ 8.0-10.0 ppm (very broad): ~6H, singlet, protons from the two -NH₃⁺ groups. The dihydrochloride salt form causes these protons to be significantly deshielded and exchange-broadened.

    • ~δ 12.0-13.0 ppm (broad): 1H, singlet, carboxylic acid proton.

  • Expected ¹³C NMR Spectral Data (in DMSO-d₆):

    • ~δ 168-170 ppm: Carboxylic acid carbon (C=O).

    • ~δ 110-150 ppm: Six distinct signals for the aromatic carbons. The carbon attached to bromine (C-Br) will appear around δ 110-115 ppm.

    • The specific shifts can be compared to spectral data of similar compounds like 2-amino-5-bromobenzoic acid or 2,3-diaminobenzoic acid.[10][11][12]

FTIR Spectroscopy - Functional Group Identification

7.1 Principle and Purpose FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. It is a rapid and reliable method to confirm the presence of the key structural motifs: amine salt, carboxylic acid, and the aromatic ring.

7.2 Detailed Protocol

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • 3200-2800 cm⁻¹ (broad): Strong, broad absorptions characteristic of the N-H stretching vibrations of the ammonium (-NH₃⁺) groups and the O-H stretch of the carboxylic acid.[13][14]

    • ~1700 cm⁻¹: Strong C=O stretching of the carboxylic acid.

    • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring and N-H bending vibrations.

    • ~1250 cm⁻¹: C-N stretching vibrations.

    • Below 800 cm⁻¹: C-Br stretching vibration.

Elemental Analysis - Empirical Formula Confirmation

8.1 Principle and Purpose Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. Additionally, analysis for chlorine content is performed to confirm the stoichiometry of the dihydrochloride salt. This technique is the ultimate arbiter of the empirical formula and salt form, providing quantitative data that must match theoretical calculations. The acceptable deviation is typically within ±0.4% of the theoretical value.[15]

8.2 Detailed Protocol

  • Instrumentation: CHN combustion analyzer; ion chromatography or titration for chlorine analysis.

  • Sample Preparation: Use a precisely weighed, dried sample (~2-3 mg).

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[16] Chlorine content is determined separately.

  • Theoretical vs. Actual Composition:

ElementTheoretical % for C₇H₉BrCl₂N₂O₂Actual % (Typical Specification)
Carbon (C) 27.66%27.66 ± 0.4%
Hydrogen (H) 2.98%2.98 ± 0.4%
Nitrogen (N) 9.22%9.22 ± 0.4%
Chlorine (Cl) 23.32%23.32 ± 0.5%

8.3 Interpretation A close correlation between the experimental and theoretical values provides strong evidence for the correct molecular formula and confirms that the material exists as the dihydrochloride salt.

Conclusion

The analytical methods detailed in this application note constitute a robust, multi-technique approach for the comprehensive characterization of this compound. By systematically applying HPLC for purity, MS for molecular weight, NMR for structure, FTIR for functional groups, and elemental analysis for empirical formula, researchers and quality control professionals can establish a high degree of confidence in the identity, purity, and quality of their material. This rigorous analytical framework is essential for ensuring reproducibility in research and for meeting the stringent quality standards of the pharmaceutical industry.

References

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A Stability-Indicating RP-HPLC Method for the In-Process Analysis of Reactions Involving 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3-Diamino-5-bromobenzoic acid dihydrochloride (DBBA·2HCl) and the monitoring of its subsequent chemical reactions. DBBA is a pivotal starting material in the synthesis of heterocyclic compounds, particularly in the pharmaceutical industry. The inherent polarity of this diamino-substituted benzoic acid derivative presents unique chromatographic challenges, including poor retention on traditional reversed-phase columns. This guide details a validated protocol that ensures adequate retention and sharp, symmetrical peaks by optimizing mobile phase pH and employing a gradient elution strategy. We provide step-by-step protocols for sample preparation, HPLC analysis, and forced degradation studies to validate the method's specificity. This document is intended for researchers, analytical chemists, and process development scientists who require a reliable method to assess the purity of DBBA·2HCl and track its consumption and product formation in real-time.

Introduction and Scientific Rationale

2,3-Diamino-5-bromobenzoic acid is a key building block for synthesizing a variety of complex molecules, including kinase inhibitors and other pharmacologically active agents. The presence of two adjacent amino groups and a carboxylic acid on a benzene ring makes it an ideal precursor for cyclization reactions to form benzimidazoles and other fused heterocyclic systems. Given its role as a critical starting material, ensuring its purity and accurately monitoring its conversion during a reaction is paramount for process control and final product quality.

The analytical challenge stems from the molecule's high polarity, which is further amplified by its formulation as a dihydrochloride salt. Standard isocratic RP-HPLC methods often fail to provide sufficient retention for such polar compounds, leading to elution near the solvent front and poor resolution from other polar impurities or reactants.[1][2] Reversed-phase chromatography, which separates analytes based on hydrophobic interactions with a non-polar stationary phase, is the most widely used HPLC mode due to its reproducibility and versatility.[3] To overcome the retention challenge, this method employs a C18 stationary phase in conjunction with a carefully controlled acidic mobile phase and a gradient elution program.

The causality behind our choice of an acidic mobile phase (pH ~3.0) is twofold:

  • Suppressing Carboxylate Ionization: By maintaining a pH below the approximate pKa of the carboxylic acid group (~4-5), we ensure the group remains largely in its neutral, protonated form (-COOH). This increases its hydrophobicity and promotes retention on the C18 column.

  • Consistent Amine Protonation: The two amino groups (pKa ~2-4) will be consistently protonated (-NH3+) at this pH. While this increases polarity, it provides a uniform charge state, preventing peak splitting and improving peak shape.

This application note establishes a self-validating system by incorporating principles of stability-indicating assay methods (SIAM).[4] A SIAM is designed to accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or other reaction components.[5][6] We will outline a forced degradation protocol to demonstrate this method's specificity and robustness.

Experimental Materials and HPLC System

  • This compound (Reference Standard, >98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade, ~99%)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (30%)

  • Nylon Syringe Filters (0.45 µm)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent base-deactivated C18 column.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data system.

Detailed Methodologies and Protocols

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas. The final pH should be approximately 2.7-3.0.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Water/Methanol (80:20 v/v). This composition provides good solubility for the dihydrochloride salt while maintaining compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent. Mix thoroughly by vortexing and/or sonicating for 2-3 minutes. This stock solution should be stored at 2-8°C and can be used for up to 7 days.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Reaction In-Process Control (IPC) Sample: Withdraw an aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the sample with the Diluent to an expected final concentration of ~100 µg/mL of the starting material. For example, if the initial reaction concentration is 10 mg/mL, a 1:100 dilution would be appropriate.

  • Filter all solutions through a 0.45 µm syringe filter into an HPLC vial before analysis.

The operational parameters for the HPLC system are summarized in the tables below. A gradient elution is essential to separate the polar starting material from potentially less polar intermediates and final products.

Table 1: HPLC Operating Conditions

Parameter Setting
Column Phenomenex Luna C18(2), 150x4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection (DAD) 245 nm (Primary), 280 nm (Secondary)

| Run Time | 20 minutes |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

To ensure the validity of the analytical results, system suitability must be confirmed before running any samples. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).

Table 3: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%

| %RSD of Retention Time | ≤ 1.0% |

Application: Monitoring a Benzimidazole Formation

To demonstrate the method's utility, we will monitor a hypothetical reaction: the cyclization of DBBA with an aldehyde to form a substituted benzimidazole, a common synthetic transformation.

cluster_reaction Hypothetical Reaction Scheme cluster_hplc HPLC Monitoring cluster_chrom0 Chromatogram at T=0 cluster_chrom_final Chromatogram at T=4 DBBA 2,3-Diamino-5-bromobenzoic acid Product 2-R-6-bromo-1H-benzo[d]imidazole-4-carboxylic acid DBBA->Product + R-CHO (Cyclization) Aldehyde R-CHO T0 Time = 0 hr T_final Time = 4 hr T0->T_final Reaction Progress Peak1_T0 DBBA Peak (High Area %) Peak1_Tfinal DBBA Peak (Low Area %) Peak2_Tfinal Product Peak (High Area %)

A simplified representation of monitoring a reaction where DBBA is converted to a benzimidazole product.

By injecting samples at various time points, the reaction progress can be quantified by observing the decrease in the peak area percentage of the DBBA starting material and the corresponding increase in the product peak area.

Table 4: Hypothetical Reaction Monitoring Data

Time Point DBBA Retention Time (min) DBBA Area % Product Retention Time (min) Product Area %
0 hr 4.5 99.1 - -
1 hr 4.5 65.2 9.8 33.5
2 hr 4.5 31.8 9.8 66.1

| 4 hr | 4.5 | 2.5 | 9.8 | 95.8 |

Method Validation: Forced Degradation Protocol

To confirm the stability-indicating nature of the method, forced degradation studies must be performed on DBBA.[4] This ensures that degradation products do not co-elute with the parent peak.

Protocol:

  • Prepare four separate solutions of DBBA at 1000 µg/mL.

  • Acid Hydrolysis: To one solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: To a second solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: To a third solution, add 1 mL of 30% H2O2. Keep at room temperature for 4 hours.

  • Thermal Degradation: Keep the fourth solution at 80°C for 24 hours.

  • After the specified time, neutralize the acid and base samples, dilute all samples to a theoretical concentration of 100 µg/mL, and analyze using the HPLC method described.

  • Analysis: The chromatograms should show a significant decrease in the main DBBA peak with the appearance of new peaks corresponding to degradation products. Use the DAD to perform peak purity analysis on the stressed samples to confirm that the DBBA peak is spectrally pure and free from co-eluting degradants.

Visual Workflow and Separation Principle

G start_node Start: Reaction Sample or Standard A Dilution to Working Concentration start_node->A Weigh & Dissolve process_node process_node hplc_node hplc_node end_node End: Quantitative Results & Purity Assessment B Vialing for Autosampler A->B C HPLC Analysis: Gradient Elution on C18 B->C Load into HPLC D Data Processing: Integration & Quantification C->D DAD Signal Acquisition D->end_node

Overall Experimental Workflow from Sample Preparation to Final Analysis.

G cluster_0 Reversed-Phase Separation Principle stationary_phase C18 Stationary Phase (Non-Polar) Hydrophobic chains attract non-polar parts of analyte mobile_phase Aqueous Mobile Phase (Polar) Competes for polar parts of analyte Elutes polar molecules faster analyte Analyte: DBBA Non-Polar Part (Benzene Ring) Polar Part (-COOH, -NH3+) analyte:n->stationary_phase:f1 Hydrophobic Interaction (Retention Force) analyte:p->mobile_phase:f1 Polar Interaction (Elution Force)

Sources

Application Notes & Protocols: Diaminoaromatic Compounds in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Diaminoaromatic Compounds

Diaminoaromatic compounds are a cornerstone class of molecules in modern materials science. Characterized by the presence of two amine (-NH₂) functional groups attached to an aromatic ring system, these compounds serve as fundamental building blocks for a vast array of high-performance materials.[1] The strategic positioning of the amino groups (ortho, meta, or para) and the nature of the aromatic core allow for precise tuning of the final material's properties, including thermal stability, mechanical strength, conductivity, and porosity.[2]

This guide provides researchers, scientists, and development professionals with a detailed overview of key applications for diaminoaromatic compounds. It moves beyond simple descriptions to offer in-depth application notes, explaining the causal relationships between molecular structure and material performance, and provides actionable, step-by-step protocols for the synthesis and characterization of these advanced materials.

Section 1: High-Performance Polymers — Polyimides and Aramids

Application Note: The rigidity of the aromatic backbone combined with the reactive nature of the amine groups makes diaminoaromatic compounds ideal monomers for step-growth polymerization. This leads to the creation of polymers with exceptional thermal and mechanical properties, such as polyimides and aramids. The choice of diamine isomer is critical; for instance, para-oriented diamines like p-phenylenediamine lead to rigid, linear polymer chains that pack efficiently, yielding high-strength fibers (aramids), while meta-oriented diamines like m-phenylenediamine introduce kinks, resulting in polymers with different solubility and processing characteristics.[2]

Protocol 1: Synthesis of a Polyimide via a Two-Step Polycondensation Reaction

This protocol details the synthesis of a common polyimide from 4,4'-oxydianiline (ODA) and pyromellitic dianhydride (PMDA). The process involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final, robust polyimide.

Principle: The nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of the dianhydride, leading to the formation of a poly(amic acid). Subsequent dehydration closes the five-membered imide ring, yielding a highly stable polymer.

Materials & Reagents:

  • 4,4'-Oxydianiline (ODA), high purity (>99%)

  • Pyromellitic dianhydride (PMDA), high purity (>99%)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Glass plate or casting substrate

  • Vacuum oven

Step-by-Step Procedure:

  • Poly(amic acid) Synthesis:

    • In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve a precise amount of ODA in anhydrous DMAc.

    • Once fully dissolved, slowly add an equimolar amount of PMDA powder in portions to the stirred solution. An exothermic reaction will occur, and the viscosity will increase significantly.

    • Continue stirring at room temperature for 12-24 hours to ensure complete polymerization into the poly(amic acid) solution.

  • Film Casting:

    • Pour the viscous poly(amic acid) solution onto a clean glass plate.

    • Use a doctor blade or casting knife to spread the solution into a uniform film of desired thickness.

  • Thermal Imidization:

    • Place the glass plate in a vacuum oven.

    • Heat the film using a staged temperature program: 80°C for 2 hours, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour. This gradual heating removes the solvent and facilitates the cyclodehydration (imidization) without creating defects.

    • After cooling, the resulting tough, amber-colored polyimide film can be carefully peeled from the glass substrate.

Validation:

  • FTIR Spectroscopy: Confirm the conversion from poly(amic acid) to polyimide by observing the disappearance of the amic acid O-H and N-H stretches and the appearance of characteristic imide carbonyl peaks (~1780 and 1720 cm⁻¹).

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the resulting polymer. A high-quality polyimide should exhibit a decomposition temperature (Td) well above 500°C.

Section 2: Curing Agents for Epoxy Resins

Application Note: Aromatic diamines are highly effective curing agents (hardeners) for epoxy resins, creating cross-linked thermoset polymers with superior thermal resistance, chemical inertness, and mechanical strength compared to those cured with aliphatic amines.[3][4] The amine hydrogens react with the epoxide groups in an addition polymerization reaction. The structure of the diamine dictates the cross-link density and performance of the cured system.[3] For example, diamines with electron-withdrawing groups may have lower reactivity but can enhance the thermal performance of the cured resin.[3]

Workflow for Epoxy Curing and Characterization

G cluster_prep Preparation cluster_cure Curing cluster_char Characterization A Weigh Epoxy Resin & Diamine Curing Agent B Preheat & Mix (e.g., 3:4 molar ratio H:epoxy) A->B C Degas Mixture (Vacuum Chamber) B->C D Pour into Mold C->D E Cure in Oven (Programmed heating stages) D->E F Post-Cure (e.g., at higher temp.) E->F G DSC Analysis (Determine Tg) F->G H TGA Analysis (Thermal Stability) F->H I Mechanical Testing (Flexural/Tensile Strength) F->I

Protocol 2: Curing an Epoxy Resin and Evaluating its Properties

Principle: The active hydrogens on the aromatic diamine open the epoxy rings, forming a rigid, three-dimensional cross-linked network. The degree of cure and the final properties are highly dependent on the stoichiometry and the curing temperature profile.

Materials & Reagents:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 4,4'-Diaminodiphenylmethane (DDM) or m-Phenylenediamine (m-PDA)

  • Silicone mold

Equipment:

  • Thinky mixer or mechanical stirrer

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Step-by-Step Procedure:

  • Stoichiometric Calculation: Calculate the required amount of diamine hardener based on the Amine Hydrogen Equivalent Weight (AHEW) of the diamine and the Epoxide Equivalent Weight (EEW) of the resin. A 1:1 stoichiometric ratio of amine hydrogens to epoxy groups is typically targeted.

  • Mixing: Gently heat the viscous epoxy resin to reduce its viscosity (e.g., 60°C).

  • Add the calculated amount of the diamine curing agent. If the diamine is a solid, it may need to be melted or dissolved in a minimal amount of the heated resin before being mixed with the bulk.[3]

  • Thoroughly mix the components until a homogeneous mixture is achieved.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids and compromise mechanical properties.

  • Curing: Pour the bubble-free mixture into a preheated mold. Transfer to an oven and cure using a specific temperature profile (e.g., 2 hours at 120°C followed by 2 hours at 180°C for a DDM-cured system).

  • Post-Curing: After the initial cure, the material can be post-cured at a temperature slightly above its glass transition temperature (Tg) to ensure the reaction goes to completion.

Validation & Data Presentation:

  • DSC Analysis: Perform a DSC scan on the cured sample to determine the glass transition temperature (Tg). A single, sharp Tg indicates a homogeneously cured network.

  • TGA Analysis: Determine the onset of thermal degradation.

  • Mechanical Properties: Measure flexural and tensile strength using a universal testing machine.

Table 1: Property Comparison of Epoxy Resins Cured with Different Diamines

Curing AgentStructure TypeGlass Transition Temp. (Tg)Flexural Strength (MPa)
4,4'-MDA-CSymmetric Aromatic213 °C[3]158 MPa[3]
4,4'-MOCA-CSubstituted Aromatic190 °C[3]165 MPa[3]
4,4'-MOEA-CSubstituted Aromatic172 °C[3]136 MPa[3]
4,4'-MCDEA-CSubstituted Aromatic183 °C[3]148 MPa[3]
Data derived from a study using AFG-90MH epoxy resin.[3]

Section 3: Building Blocks for Porous Crystalline Materials

Application Note: The directional nature of the amine groups and the rigidity of the aromatic core make diaminoaromatic compounds excellent multitopic linkers for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[5][6] These materials are highly porous and crystalline, with applications in gas storage, separation, and catalysis.[5][7] The length and geometry of the diamine linker directly control the pore size and topology of the resulting framework.[6]

Logical Diagram of Framework Self-Assembly

G cluster_mof MOF Assembly cluster_cof COF Assembly cluster_process Process M { Metal Node |  e.g., Zn²⁺, Zr⁴⁺} MOF { Porous MOF Crystal |  Coordination Bonds} M->MOF L1 { Diaminoaromatic Linker |  + Carboxylate Groups} L1->MOF Solvo Solvothermal Synthesis (High Temp/Pressure) L2 { Diaminoaromatic Linker |  e.g., p-Phenylenediamine} COF { Porous COF Crystal |  Covalent Imine Bonds} L2->COF L3 { Trialdehyde Linker |  e.g., Tp} L3->COF

Protocol 3: Solvothermal Synthesis of an Imine-Linked COF

Principle: This protocol describes the synthesis of a COF (e.g., Tp-Pa-1) from 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (Pa). The reaction forms robust covalent imine bonds under solvothermal conditions, leading to the self-assembly of a crystalline, porous framework.

Materials & Reagents:

  • p-Phenylenediamine

  • 1,3,5-Triformylphloroglucinol (Tp)

  • 1,4-Dioxane

  • Mesitylene

  • Aqueous acetic acid (e.g., 6M)

Equipment:

  • Pyrex tube with a screw cap

  • Oven

  • Centrifuge

  • Soxhlet extraction apparatus

Step-by-Step Procedure:

  • Reagent Preparation: In a Pyrex tube, add p-phenylenediamine (e.g., 0.045 mmol) and Tp (e.g., 0.030 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 0.5 mL total).

  • Catalyst Addition: Add aqueous acetic acid (e.g., 0.05 mL of 6M solution), which catalyzes the imine formation.

  • Sonication & Sealing: Briefly sonicate the mixture to ensure it is well-dispersed. Tightly seal the Pyrex tube.

  • Crystallization: Place the sealed tube in an oven at 120°C for 3-4 days. During this time, a crystalline powder will precipitate.

  • Purification:

    • After cooling to room temperature, collect the solid product by centrifugation.

    • Wash the powder repeatedly with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.

    • Perform a final purification using Soxhlet extraction with THF for 24 hours.

  • Activation: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150°C) to remove all solvent from the pores.

Validation:

  • Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and determine the structure of the COF by comparing the experimental diffractogram with simulated patterns.

  • Gas Sorption Analysis (N₂ at 77K): Measure the Brunauer-Emmett-Teller (BET) surface area and pore size distribution to confirm the permanent porosity of the material.

Section 4: Monomers for Conductive Polymers

Application Note: Diaminoaromatic compounds, particularly phenylenediamines, can be polymerized through oxidative or electrochemical methods to form conductive polymers.[8][9] These materials possess a conjugated backbone that allows for the delocalization of electrons, leading to electrical conductivity.[9] The conductivity can be tuned by protonation (doping) and by the choice of monomer, making them suitable for applications in sensors, anticorrosion coatings, and energy storage devices.[8][9]

Protocol 4: Chemical Oxidative Polymerization of o-Phenylenediamine (OPD)

Principle: An oxidizing agent, such as ammonium persulfate (APS), is used to initiate the polymerization of the diamine monomer in an acidic medium. The resulting polymer precipitates from the solution and can be collected.

Materials & Reagents:

  • o-Phenylenediamine (OPD)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Methanol

Equipment:

  • Beaker with magnetic stirrer

  • Filter funnel and filter paper

  • Vacuum oven

Step-by-Step Procedure:

  • Monomer Solution: Dissolve a specific amount of OPD in 1M HCl in a beaker with stirring.

  • Oxidant Solution: In a separate beaker, dissolve APS in 1M HCl. The molar ratio of APS to OPD is typically around 1:1.

  • Polymerization: Cool both solutions in an ice bath. Slowly add the APS solution dropwise to the stirred OPD solution. The solution will gradually change color, and a dark precipitate will form.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2-4 hours, then allow it to stir at room temperature for 24 hours.

  • Isolation: Collect the polymer precipitate by vacuum filtration.

  • Washing: Wash the collected polymer powder extensively with 1M HCl to remove unreacted oxidant and oligomers, followed by deionized water until the filtrate is neutral, and finally with methanol.

  • Drying: Dry the final poly(o-phenylenediamine) powder in a vacuum oven at 60°C for 24 hours.

Validation:

  • Four-Point Probe Measurement: Press the polymer powder into a pellet and measure its electrical conductivity.

  • UV-Vis Spectroscopy: Analyze the electronic transitions in the polymer to confirm the conjugated structure.

  • Scanning Electron Microscopy (SEM): Characterize the morphology of the synthesized polymer particles (e.g., nanospheres, nanofibers).[8]

References

  • Liquid aromatic diamines as curing agents for epoxy ether resins.
  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.
  • PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES.
  • Epoxy resin compositions containing aromatic biguanides as latent curing agents therefor.
  • The Power of Curing: Enhancing Epoxy Resins with Diamine Agents. NINGBO INNO PHARMCHEM CO.,LTD.
  • PROPERTIES OF POLYMERS BASED ON AROM
  • Polyimide Diamine Monomers for High-Performance Polymer Systems. Aure Chemical.
  • Advancements in the Application of Organic Chemistry in Materials Science.
  • Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams.
  • Linkers for MOFs and COFs. Enamine.
  • The Impact of Diamine Linker Selection on the Performance of Covalent Organic Frameworks: A Compar
  • Metal-organic Frameworks (MOFs) Linkers. CD Bioparticles.
  • Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube.
  • Wh

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2,3-diamino-5-bromobenzoic acid dihydrochloride. Authored for experienced researchers, this document moves beyond basic protocols to address common challenges and offers advanced troubleshooting strategies to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,3-Diamino-5-bromobenzoic acid?

A1: The most prevalent synthetic pathway involves a multi-step process starting from 2-amino-5-bromobenzoic acid. This typically includes a nitration step to introduce a nitro group at the 3-position, followed by a reduction of the nitro group to an amine. The resulting 2,3-diamino-5-bromobenzoic acid is then converted to its dihydrochloride salt.

Q2: Why is the dihydrochloride salt form often preferred?

A2: The dihydrochloride salt of 2,3-diamino-5-bromobenzoic acid generally exhibits enhanced stability and improved solubility in aqueous media compared to the free base. This is particularly advantageous for subsequent reactions or for its use as a stable intermediate in pharmaceutical development.[1]

Q3: What are the critical parameters to control during the nitration step?

A3: Temperature control is paramount during the nitration of 2-amino-5-bromobenzoic acid. The reaction is typically exothermic, and maintaining a low temperature (e.g., 0-5°C) is crucial to prevent over-nitration and the formation of unwanted side products. The rate of addition of the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) should also be carefully controlled.[2]

Q4: Which reducing agents are most effective for the conversion of the nitro group?

A4: Several reducing agents can be employed for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic media are also effective and widely used alternatives.[2] The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of the starting material and the appearance of the product.[4] High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and the formation of any impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of 2,3-Dinitro-5-bromobenzoic Acid (Nitration Step)
Potential Cause Troubleshooting/Solution Scientific Rationale
Incomplete Reaction - Increase reaction time. - Ensure efficient stirring to maintain a homogeneous mixture. - Verify the concentration and quality of the nitrating agents.A longer reaction time ensures that the starting material has sufficient opportunity to react. Proper mixing is essential for effective mass transfer in a heterogeneous reaction mixture. The strength of the nitric and sulfuric acids is critical for the electrophilic aromatic substitution to proceed efficiently.
Over-nitration/Side Product Formation - Maintain a strict low-temperature profile (0-5°C) during the addition of the nitrating agent. - Add the nitrating agent dropwise or in small portions.The nitration of aromatic compounds is highly exothermic. Elevated temperatures can lead to the formation of dinitro or other undesired byproducts, reducing the yield of the target compound.[5]
Degradation of Starting Material - Ensure the starting 2-amino-5-bromobenzoic acid is of high purity. - Avoid excessively harsh acidic conditions.Impurities in the starting material can lead to side reactions and degradation under strong acidic conditions. While sulfuric acid is necessary as a catalyst, excessively high concentrations or temperatures can cause charring or decomposition.
Problem 2: Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting/Solution Scientific Rationale
Catalyst Inactivation (for Catalytic Hydrogenation) - Use a fresh batch of Pd/C catalyst. - Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds). - Increase catalyst loading.The palladium catalyst can be poisoned by various functional groups or impurities, leading to a loss of activity. A fresh catalyst or an increased amount can help overcome this issue.
Insufficient Reducing Agent (for Chemical Reduction) - Increase the molar equivalents of the reducing agent (e.g., SnCl2, Fe). - Ensure the reducing agent is of high quality and has not been oxidized.A stoichiometric excess of the reducing agent is often required to drive the reaction to completion. Over time, reducing agents like SnCl2 can oxidize, reducing their effectiveness.
Poor Solubility of the Nitro Compound - Choose a solvent system in which the nitro compound is more soluble. - For catalytic hydrogenation, ensure vigorous stirring to keep the substrate in contact with the catalyst.The reduction reaction rate is dependent on the concentration of the substrate in the solution. Improving solubility will increase the reaction rate.
Problem 3: Formation of Impurities During Synthesis
Potential Cause Troubleshooting/Solution Scientific Rationale
Formation of Isomeric Byproducts - Optimize the nitration conditions (temperature, rate of addition) to favor the desired isomer. - Purify the intermediate product (2-nitro-5-bromobenzoic acid) before proceeding to the reduction step.The directing effects of the amino and carboxyl groups on the aromatic ring can lead to the formation of different isomers. Careful control of reaction conditions can maximize the regioselectivity.[6][7] Purification of intermediates is a crucial step to prevent carrying impurities through the synthetic sequence.
Oxidation of the Diamine Product - Perform the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.Aromatic diamines are susceptible to oxidation, especially in the presence of air, which can lead to the formation of colored impurities.[8]
Incomplete Conversion to Dihydrochloride Salt - Ensure a sufficient excess of hydrochloric acid is used during the salt formation step. - Verify the concentration of the HCl solution.The formation of the dihydrochloride salt requires two equivalents of HCl per mole of the diamine. An insufficient amount will result in a mixture of the free base, monohydrochloride, and dihydrochloride salts.

Experimental Protocols & Visualizations

Workflow for the Synthesis of this compound

The following diagram outlines the key steps in the synthesis.

Synthesis_Workflow Start 2-Amino-5-bromobenzoic acid Nitration Nitration (HNO3, H2SO4, 0-5°C) Start->Nitration Intermediate 2-Amino-3-nitro-5-bromobenzoic acid Nitration->Intermediate Reduction Reduction (e.g., Pd/C, H2 or SnCl2/HCl) Intermediate->Reduction FreeBase 2,3-Diamino-5-bromobenzoic acid Reduction->FreeBase SaltFormation Salt Formation (HCl) FreeBase->SaltFormation Product This compound SaltFormation->Product

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

This decision tree can help diagnose the cause of low yields.

Troubleshooting_Yield LowYield Low Final Yield CheckNitration Check Nitration Step Yield LowYield->CheckNitration CheckReduction Check Reduction Step Yield LowYield->CheckReduction CheckPurification Check Purification/Isolation Loss LowYield->CheckPurification NitrationIssues Incomplete Reaction? Side Products? CheckNitration->NitrationIssues Low ReductionIssues Incomplete Reduction? Product Degradation? CheckReduction->ReductionIssues Low PurificationIssues Product Loss During Work-up/Recrystallization? CheckPurification->PurificationIssues High Loss

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]

  • American Chemical Society. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

  • Semantic Scholar. (n.d.). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. [Link]

  • Google Patents. (n.d.).
  • Indian Journal of Chemistry. (2009). A new reagent for selective reduction of nitro group. [Link]

  • Reddit. (2020). Advice on synthesis of aromatic diamines? [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3, 5-dibromobenzophenone. [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

  • IP.com. (n.d.). A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates. [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? [Link]

  • PubChem. (n.d.). 2,3-Diaminobenzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]

  • National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]

  • ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Diamine synthesis by C-C coupling. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • PubChem. (n.d.). Methyl 2,3-diamino-5-bromobenzoate. [Link]

  • Patsnap. (n.d.). Production system and process for 3,5-diaminobenzoic acid. [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

Sources

Technical Support Center: Purification of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2,3-Diamino-5-bromobenzoic acid dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Given the limited specific literature on the purification of this exact molecule, this guide synthesizes established chemical principles and data from closely related aminobenzoic acids to provide a robust framework for achieving high purity. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities can arise from the synthetic route. A common synthesis involves the reduction of a nitro group precursor, such as 2-amino-3-nitro-5-bromobenzoic acid. Therefore, potential impurities include:

  • Unreacted starting material: The nitro-precursor may be present.

  • Incomplete reduction products: Intermediates such as nitroso or hydroxylamino species might be present, though often in trace amounts.

  • Isomeric impurities: Depending on the specificity of the preceding bromination and nitration steps, you may have isomers with bromine or amino groups at different positions. For instance, synthesis of related compounds can sometimes yield dibrominated species.[1]

  • Residual catalysts and reagents: If a catalytic reduction was performed (e.g., with SnCl2 or Fe/HCl), residual metals can be a significant impurity.[2][3]

  • Degradation products: Aromatic diamines can be susceptible to oxidation and discoloration, especially when exposed to air and light.

Q2: What is the best general approach to purify this compound?

A2: For crystalline solids like this compound, recrystallization is typically the most effective and scalable method for removing minor impurities. If the crude product is heavily contaminated or contains impurities with very similar solubility profiles, column chromatography may be necessary.

Q3: How does the dihydrochloride salt form affect the purification strategy?

A3: The dihydrochloride salt form is crucial. It protonates the two amino groups, significantly increasing the compound's polarity and its solubility in polar solvents like water and alcohols, while decreasing its solubility in non-polar organic solvents.[4] This is a key factor in selecting an appropriate recrystallization solvent system. The acidic nature of the salt also helps to improve the stability of the diamine against oxidative degradation.

Q4: What solvents should I consider for recrystallization?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the polar nature of the dihydrochloride salt, suitable solvent systems include:

  • Alcohol/Water mixtures: Ethanol/water or methanol/water are excellent starting points. The compound will likely have high solubility in water, so alcohol is added as an anti-solvent.

  • Acidified aqueous solutions: Using dilute hydrochloric acid can suppress deprotonation and maintain the salt form, which can be beneficial for consistent solubility behavior.

  • Polar aprotic solvents: While less common for salts, solvents like acetonitrile could be used, potentially in combination with an alcohol or water.[5]

It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q5: How should I store the purified this compound?

A5: Aromatic amines can be sensitive to light, air (oxidation), and heat.[4] To ensure long-term stability, the purified, dry solid should be stored in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8°C is often recommended).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound has high solubility in the mother liquor at low temperature.2. Too much solvent was used.3. Premature crystallization during hot filtration.1. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product is Still Colored (e.g., yellow, brown, or black) 1. Presence of colored, polar impurities.2. Oxidation of the diamine groups.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approx. 1-2% by weight) and boil for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.2. Perform the purification steps under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
Oily Precipitate or No Crystals Form 1. The solvent is too good for the compound, leading to supersaturation.2. Presence of impurities that inhibit crystal lattice formation.1. If an oil forms, try to redissolve it by heating and then cool the solution more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a few crystals of pure product can also be effective.2. If impurities are the issue, a pre-purification step may be needed. Consider a simple wash of the crude solid with a solvent in which the desired product is insoluble but the impurity is soluble. Alternatively, column chromatography may be necessary.
Multiple Spots on TLC After Column Chromatography 1. Co-elution of impurities.2. Degradation of the product on the silica gel.1. Optimize the mobile phase. A more polar or less polar solvent system may be required to achieve better separation. Consider using a different stationary phase (e.g., alumina).2. Silica gel can be slightly acidic, which is generally compatible with a dihydrochloride salt. However, if degradation is suspected, you can neutralize the silica gel by preparing a slurry with a small amount of a suitable base (like triethylamine) in the mobile phase and then packing the column. Alternatively, a faster elution with a slightly stronger solvent system can minimize the residence time on the column.

Data Summary: Solubility of Related Benzoic Acids

The following table provides general solubility information for related aminobenzoic acids in common solvents. This can serve as a starting point for selecting your purification solvents. Note that the dihydrochloride salt form of the target compound will be significantly more soluble in polar solvents than the free base forms listed here.

SolventBenzoic Acid2-Aminobenzoic Acid3-Aminobenzoic Acid
Water Sparingly solubleSparingly solubleSlightly soluble[6]
Methanol SolubleSolubleSoluble[6]
Ethanol SolubleSolubleSoluble[6]
Acetone SolubleSolubleSoluble[6]
Diethyl Ether SolubleSoluble[4]Soluble[6]
Chloroform SolubleSoluble[4]Sparingly soluble
Hexane InsolubleInsolubleInsoluble

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The solvent choice and volumes should be optimized based on small-scale trials.

1. Solvent System Selection: a. Place a small amount (e.g., 20-30 mg) of the crude product into several test tubes. b. Add a few drops of different solvents or solvent mixtures (e.g., water, ethanol, ethanol/water 9:1, methanol/water 9:1) to each tube at room temperature. Observe the solubility. c. Gently heat the tubes that showed poor solubility at room temperature. The ideal system is one where the compound dissolves completely upon heating but precipitates upon cooling.

2. Dissolution: a. Place the crude this compound into an Erlenmeyer flask. b. Add the chosen solvent (e.g., 9:1 ethanol/water) portion-wise while heating the mixture with stirring (e.g., on a hot plate). c. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal. c. Reheat the mixture to boiling for 5-10 minutes with stirring.

4. Hot Filtration: a. Preheat a funnel (with fluted filter paper) and a clean receiving flask by placing them in an oven or by rinsing with hot solvent. b. Quickly filter the hot solution to remove the charcoal (if used) and any insoluble impurities. This step is crucial to prevent premature crystallization.

5. Crystallization: a. Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. c. Dry the crystals under vacuum. The purity can be checked by analytical methods such as HPLC, LC-MS, or by measuring the melting point.

Workflow and Logic Diagrams

Caption: General purification workflow for this compound.

Recrystallization_Logic start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal? dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter Yes cool Slow Cooling to Room Temperature charcoal->cool No (if solution is colorless) hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Crystals dry->end

Caption: Decision logic for the recrystallization protocol.

References

  • Google Patents. (2019). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • ResearchGate. (2010). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-diamino-5-bromobenzoate. Retrieved from [Link]

  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.... Retrieved from [Link]

  • Aaron Chemicals. (n.d.). Methyl 2,3-diamino-5-bromobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diaminobenzoic acid. Retrieved from [Link]

  • Google Patents. (2021). CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof.

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overcoming solubility issues with 2,3-Diamino-5-bromobenzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Diamino-5-bromobenzoic acid dihydrochloride

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical advice for overcoming the common solubility challenges associated with this compound.

Section 1: Understanding the Molecule's Behavior

This compound is a substituted aromatic acid. Its structure, featuring two basic amino groups and one acidic carboxyl group, means its solubility is highly dependent on the pH of the solution. The dihydrochloride salt form is supplied to enhance its stability and initial solubility in aqueous media by ensuring the amino groups are protonated.

Key Structural Features Influencing Solubility:

  • Two Amino Groups (-NH₂): These are basic and become protonated (-NH₃⁺) in acidic conditions. The dihydrochloride salt form starts with these groups protonated.

  • One Carboxylic Acid Group (-COOH): This is acidic and will be deprotonated (-COO⁻) in basic conditions.

  • Aromatic Ring & Bromo Group: These contribute to the molecule's hydrophobicity.

The interplay between these charged groups dictates the molecule's net charge at a given pH, which is the primary driver of its aqueous solubility. Generally, charged species are more soluble in polar solvents like water than neutral or zwitterionic forms.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in water. What is the first step?

Answer: The dihydrochloride salt is expected to be soluble in water. If you are experiencing difficulty, it is likely due to the solution's pH or insufficient agitation.

Troubleshooting Protocol:

  • Initial Attempt: Start by adding the solid to deionized water (or a slightly acidic buffer) with vigorous stirring or vortexing.

  • Gentle Heating: Warm the solution to 30-40°C. An increase in temperature often enhances the rate of dissolution and solubility. Do not boil, as this may risk degradation.

  • Sonication: Use a bath sonicator for 5-10 minutes to break apart any solid aggregates and increase the surface area for dissolution.

  • pH Verification: The key factor is maintaining an acidic pH. The solution should be acidic due to the dihydrochloride salt. If you have added it to a neutral or basic buffered solution, it will likely precipitate. Ensure the pH of your final solution is in the acidic range (ideally pH 1-3) to keep the amino groups fully protonated.

Q2: How does pH specifically affect the solubility of this compound?

Answer: The pH is the most critical factor. The molecule's charge changes as the pH of the environment changes, directly impacting its interaction with polar solvents like water. The solubility of similar aminobenzoic acids is known to be highly pH-dependent[1][2][3].

  • Low pH (pH < 2): Both amino groups are protonated (-NH₃⁺) and the carboxylic acid is in its neutral form (-COOH). The molecule carries a net positive charge, promoting high solubility in water. This is the ideal pH range for creating a stock solution.

  • Intermediate pH (pH ~3-5): The carboxylic acid begins to deprotonate (-COO⁻) while the amino groups remain protonated. The molecule becomes a zwitterion (containing both positive and negative charges). This can lead to a significant decrease in solubility as the net charge approaches zero, a point known as the isoelectric point.

  • High pH (pH > 7): The carboxylic acid is fully deprotonated (-COO⁻) and the amino groups begin to deprotonate to their neutral state (-NH₂). The molecule will carry a net negative charge, which may increase solubility again, but the free amine form can be less stable and more susceptible to oxidation.

Q3: I need to use the compound in a neutral buffer (pH 7.4) for my experiment, but it precipitates. How can I resolve this?

Answer: This is a common and expected challenge. Directly dissolving the compound in a neutral buffer will cause it to crash out of solution as it passes through its isoelectric point. The standard technique is to prepare a concentrated, acidic stock solution first and then dilute it into your final buffer.

Step-by-Step Protocol for Dilution into Neutral Buffer:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in a small volume of deionized water or dilute acid (e.g., 0.1 M HCl) to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved. The solution should be clear and the pH will be low.

  • Perform a Spike-In: Add a small volume of your concentrated stock solution directly into the final, vigorously stirring volume of your neutral buffer. The key is rapid dilution and dispersion.

  • Assess Final Concentration: The final concentration you can achieve in the neutral buffer will be limited by the compound's intrinsic solubility at that pH. You may not be able to achieve high concentrations. If precipitation still occurs, you may need to reduce the final concentration or incorporate a co-solvent.

The diagram below illustrates this recommended workflow.

cluster_prep Step 1: Stock Solution Preparation cluster_exp Step 2: Dilution into Final Buffer cluster_check Step 3: Verification start Weigh Solid Compound solvent Add to Acidic Solvent (e.g., DI Water or 0.1M HCl) start->solvent dissolve Vortex / Heat / Sonicate Until Fully Dissolved solvent->dissolve stock Concentrated, Acidic Stock Solution (Clear) dissolve->stock dilute Pipette stock solution into buffer (Spike-In) stock->dilute Dilute Small Volume buffer Vigorously Stirring Neutral Buffer (e.g., PBS pH 7.4) buffer->dilute final Final Working Solution (Lower Concentration) dilute->final observe Observe for Precipitation final->observe precip Precipitate Forms observe->precip clear Solution Remains Clear (SUCCESS) observe->clear

Recommended workflow for dissolving the compound for use in neutral buffers.
Q4: Can I use organic solvents to dissolve this compound?

Answer: Yes, but solubility will vary. The dihydrochloride salt form is ionic, making it most suitable for polar protic solvents. For organic solvents, polar aprotic solvents are often the best choice.

Solubility Profile Summary:

Solvent TypeExamplesExpected Solubility of Dihydrochloride SaltRationale
Polar Protic Water, Methanol, EthanolHigh (especially in acidic water)The ionic salt readily dissolves in solvents that can solvate ions and form hydrogen bonds.
Polar Aprotic DMSO, DMFModerate to HighThese solvents have high dielectric constants and can solvate the cation and anion, but less effectively than protic solvents. Related compounds show solubility in DMSO and DMF[4][].
Less Polar Acetone, AcetonitrileLowThese solvents are not polar enough to effectively dissolve the ionic salt structure.
Non-Polar Hexane, Toluene, DichloromethaneInsolubleThese solvents cannot overcome the lattice energy of the ionic salt.

Protocol for Using Organic Solvents:

  • Test a small amount of the compound in the desired solvent (e.g., DMSO).

  • Use sonication and gentle warming to aid dissolution.

  • Be aware that if you are preparing a stock in 100% DMSO for dilution into an aqueous buffer, the DMSO percentage in the final solution should be kept low (typically <1%) to avoid solvent-induced artifacts in biological assays.

Section 3: Experimental Protocols

Protocol 3.1: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the steps to create a stable, acidic stock solution.

Materials:

  • This compound (MW: 304.0 g/mol )

  • Deionized Water

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

  • Volumetric flask

Procedure:

  • Calculation: To make 10 mL of a 10 mM solution, you will need:

    • 0.010 L * 0.010 mol/L * 304.0 g/mol = 0.0304 g = 30.4 mg

  • Weighing: Accurately weigh 30.4 mg of the compound and transfer it to a 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of deionized water to the flask.

  • Agitation: Cap the flask and vortex or stir vigorously for 5-10 minutes. If solids remain, place the flask in a sonicator bath for 10 minutes.

  • Final Volume: Once the solid is completely dissolved, add deionized water to bring the total volume to the 10 mL mark.

  • Verification: The solution should be clear and colorless to pale yellow. You can optionally check the pH, which should be in the acidic range (pH 1-3).

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Section 4: Troubleshooting Flowchart

If you encounter issues, follow this logical progression to identify the problem.

start Start: Compound is Insoluble q_solvent Is the solvent acidic water or a polar aprotic solvent (DMSO, DMF)? start->q_solvent no_solvent Action: Change to an appropriate solvent. See Table 1. q_solvent->no_solvent No q_agitation Have you tried vigorous agitation (vortex, stir) AND sonication? q_solvent->q_agitation Yes no_agitation Action: Apply sonication and/or gentle heat (30-40°C) for 10-15 minutes. q_agitation->no_agitation No q_ph Are you dissolving directly into a neutral or basic buffer? q_agitation->q_ph Yes no_agitation->q_agitation no_ph Action: Prepare a concentrated stock in acidic water first, then dilute into the buffer. See Protocol Q3. q_ph->no_ph Yes q_conc Is the concentration too high for the chosen solvent system? q_ph->q_conc No no_conc Action: Reduce the target concentration or consider a co-solvent system (e.g., Water/DMSO). q_conc->no_conc Yes end Issue Persists? Contact Technical Support. Consider compound purity. q_conc->end No

Troubleshooting flowchart for solubility issues.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6).
  • CymitQuimica. (n.d.). CAS 619-05-6: 3,4-Diaminobenzoic acid.
  • CymitQuimica. (n.d.). CAS 603-81-6: 2,3-Diaminobenzoic acid.
  • Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE.
  • ChemicalBook. (2025). 3,4-Diaminobenzoic acid | 619-05-6.
  • ChemicalBook. (2026). 3,5-Diaminobenzoic acid | 535-87-5.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 3-Bromobenzoic acid.
  • Spectrum Chemical. (2006). Material Safety Data Sheet - 3,5-Diaminobenzoic acid dihydrochloride.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet - Benzoic acid, 3-bromo-.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of 2-Amino-5-bromobenzoyl Chloride in Common Organic Solvents.
  • Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232.
  • Fisher Scientific. (2025). Safety Data Sheet - 5-Amino-2-bromobenzoic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic Acid.
  • Fisher Scientific. (2023). Safety Data Sheet - 3,5-Diaminobenzoic acid dihydrochloride.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • BOC Sciences. (n.d.). CAS 41198-02-1 2-Amino-3-bromo-5-chlorobenzoic Acid.
  • Guidechem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 58580-09-9.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromobenzoic acid 97 5794-88-7.
  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99.
  • PubChem. (n.d.). 3,5-Diaminobenzoic acid.
  • PubChem. (n.d.). 2,3-Diaminobenzoic acid.

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Technical Support Center: Optimizing Reactions for 2,3-Diamino-5-bromobenzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Diamino-5-bromobenzoic acid dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to ensure your success by explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this starting material supplied as a dihydrochloride salt?

A1: The 2,3-diamino (or o-phenylenediamine) functionality is highly susceptible to air oxidation. The lone pairs on the nitrogen atoms can be readily oxidized, leading to the formation of colored, complex polymeric impurities. By protonating both amino groups to form the dihydrochloride salt (-NH₃⁺Cl⁻), their nucleophilicity and susceptibility to oxidation are significantly reduced. This ensures higher purity and a longer shelf life. For most reactions, the first step will involve the in situ neutralization of the salt to generate the reactive free diamine.

Q2: What are the best storage conditions for this compound?

A2: The material should be stored in a cool, dry, and dark place within a tightly sealed, opaque container to protect it from moisture and light.[1] While the dihydrochloride salt is relatively stable, minimizing exposure to atmospheric moisture is crucial as it can cause clumping and hydrolysis.[1] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for optimal stability.

Q3: In what solvents is the dihydrochloride salt soluble? What about the free base?

A3: The dihydrochloride salt typically exhibits good solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in less polar organic solvents. Conversely, the free base (generated after neutralization) is more soluble in organic solvents such as DMF, DMSO, THF, and chlorinated solvents, and is generally insoluble in water.

Q4: What are the primary applications of this molecule?

A4: This compound is a versatile building block in heterocyclic chemistry. Its most common application is in the synthesis of quinoxaline derivatives through condensation with 1,2-dicarbonyl compounds.[2] The bromine atom also serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the carboxylic acid can be used for amide bond formation.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product

Possible Cause A: Incomplete Neutralization of the Dihydrochloride Salt

  • Scientific Rationale: The free diamine is the nucleophilic species required for the reaction. If the dihydrochloride salt is not fully neutralized, the concentration of the reactive starting material will be low, leading to a poor or incomplete reaction.

  • Solution:

    • Ensure you are using at least two equivalents of a suitable base to neutralize both hydrochloride salts.

    • Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), or sodium carbonate (Na₂CO₃).

    • The choice of base depends on the solvent and reaction conditions. For organic solvents, TEA or DIPEA are common. For aqueous or biphasic systems, inorganic bases are suitable.

    • Allow the base to stir with the starting material for 15-30 minutes before adding other reagents to ensure complete formation of the free diamine.[3][4]

Possible Cause B: Oxidation of the Free Diamine

  • Scientific Rationale: Once neutralized, the free diamine is highly sensitive to oxygen. Oxidation leads to dark, often intractable, polymeric materials, consuming your starting material and complicating purification.

  • Solution:

    • Degas Your Solvents: Before use, sparge your reaction solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

    • Use an Inert Atmosphere: Conduct the entire reaction under a positive pressure of argon or nitrogen using standard Schlenk line or glovebox techniques.

    • Minimize Reaction Time: Optimize the reaction temperature to reduce the time the sensitive diamine is exposed to potentially oxidizing conditions.

Possible Cause C: Decarboxylation of the Starting Material or Product

  • Scientific Rationale: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, especially in high-temperature water or under harsh acidic/basic conditions.[5][6]

  • Solution:

    • Temperature Control: Avoid excessive heating. If high temperatures are necessary, consider microwave-assisted synthesis which can often reduce reaction times significantly.

    • Protecting Groups: If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing subsequent reactions. The ester can be hydrolyzed in a final step under milder conditions.[5][6]

Problem 2: The Reaction Mixture Turns Dark Brown/Black
  • Scientific Rationale: This is a classic sign of o-phenylenediamine oxidation. The formation of highly conjugated, polymeric species results in intense coloration.

  • Solution:

    • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your inert atmosphere setup is robust and that all reagents and solvents are thoroughly deoxygenated.

    • Check Reagent Purity: Impurities in other starting materials, particularly transition metal contaminants, can catalyze oxidation.

    • Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant like sodium dithionite can be beneficial, though this may interfere with certain reaction types.

Problem 3: Difficulty in Product Purification

Possible Cause A: Formation of Multiple Products or Isomers

  • Scientific Rationale: If reacting with an unsymmetrical 1,2-dicarbonyl compound, two regioisomeric quinoxaline products can form. While electronic effects from the bromine and carboxylic acid groups may favor one isomer, a mixture is often obtained.

  • Solution:

    • Chromatography: Careful column chromatography is typically required to separate regioisomers. A thorough screen of solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) is recommended.

    • Recrystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be an effective purification technique.[7]

Possible Cause B: Product is Water-Soluble

  • Scientific Rationale: The presence of the carboxylic acid and multiple nitrogen atoms can impart significant polarity and potential water solubility to the product, especially if it exists in a salt form after an acidic or basic workup.

  • Solution:

    • Check the Aqueous Layer: Before discarding any aqueous layers from your workup, neutralize them and extract with an organic solvent (e.g., ethyl acetate, DCM) to check for your product.[8]

    • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of your product to minimize its water solubility before extraction or filtration.

    • Lyophilization: If the product is highly water-soluble and difficult to extract, consider purifying by reverse-phase HPLC and then lyophilizing the collected fractions.

Optimized Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol describes a validated method for the condensation of this compound with benzil to form 2,3-diphenyl-6-bromoquinoxaline-5-carboxylic acid.

Reaction Scheme: 2,3-Diamino-5-bromobenzoic acid + Benzil → 2,3-Diphenyl-6-bromoquinoxaline-5-carboxylic acid

Materials:

  • This compound (1.0 equiv)

  • Benzil (1.05 equiv)

  • Triethylamine (TEA) (2.2 equiv)

  • Ethanol (or Acetic Acid), degassed

  • Argon or Nitrogen gas

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 2.98 g, 10 mmol).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add degassed ethanol (50 mL) to the flask via cannula or syringe.

  • Neutralization: Add triethylamine (e.g., 3.06 mL, 22 mmol) dropwise to the stirred suspension at room temperature. Stir for 20 minutes. The suspension should become a clearer, yellowish solution as the free diamine forms.

  • Reagent Addition: In a separate flask, dissolve benzil (e.g., 2.21 g, 10.5 mmol) in a minimal amount of degassed ethanol. Add this solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. A common alternative solvent is glacial acetic acid, which can act as both solvent and catalyst, often leading to faster reaction times.[5]

  • Workup:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Reduce the solvent volume in vacuo.

    • Add 50 mL of water and adjust the pH to ~4-5 with 1M HCl. This protonates any remaining TEA and precipitates the carboxylic acid product.

    • Collect the solid by vacuum filtration, washing with cold water (3 x 20 mL) and then a small amount of cold ethanol.

  • Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary.

Self-Validation Checks:

  • TLC Monitoring: Use a 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid mobile phase. The product should be a single, UV-active spot with a lower Rf than benzil.

  • Crude NMR: A crude ¹H NMR can confirm the disappearance of starting material signals and the appearance of new aromatic signals corresponding to the quinoxaline core.

  • LC-MS: Confirm the mass of the desired product.

Data Summary Table

The choice of solvent can significantly impact reaction time and yield. The following table summarizes typical outcomes for the model reaction with benzil.

SolventTemperature (°C)Typical Time (h)Typical Yield (%)Notes
Ethanol783-585-95Standard conditions, easy workup.
Acetic Acid1180.5-190-98Faster reaction, acts as its own catalyst.[5]
DMF100-1201-280-90Good for less soluble substrates, requires more rigorous workup.
Water (HTW)150-2000.2-0.560-85Green chemistry approach, but risks decarboxylation.[6]

Visual Workflow and Mechanism Diagrams

Troubleshooting Workflow for Low Yield

This diagram outlines the logical steps to diagnose the cause of a low-yielding reaction.

TroubleshootingWorkflow Start Low Reaction Yield Check_Neutralization Was base added (>=2 equiv)? Stirred before reagent addition? Start->Check_Neutralization Check_Atmosphere Were solvents degassed? Was reaction under Ar/N2? Check_Neutralization->Check_Atmosphere Yes Cause_Base Root Cause: Incomplete Neutralization Check_Neutralization->Cause_Base No Check_Temp Was reaction temperature too high? Check_Atmosphere->Check_Temp Yes Cause_Oxidation Root Cause: Oxidation of Diamine Check_Atmosphere->Cause_Oxidation No Cause_Decarb Root Cause: Decarboxylation Check_Temp->Cause_Decarb Yes End End Check_Temp->End No (Investigate other causes)

Caption: A decision tree for troubleshooting low product yield.

General Mechanism: Quinoxaline Formation

This diagram shows the key steps in the acid-catalyzed condensation reaction.

QuinoxalineMechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Aromatization Diamine Free Diamine (from salt + base) Imine Imino-alcohol Intermediate Diamine->Imine + Dicarbonyl, -H2O Dicarbonyl 1,2-Dicarbonyl Cyclized Dihydroquinoxaline Imine->Cyclized Intramolecular Cyclization Quinoxaline Quinoxaline Product Cyclized->Quinoxaline Oxidation / -H2

Caption: Simplified mechanism for quinoxaline synthesis.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Available at: [Link]

  • Nichols, L. (2020). Purification of Products. Chemistry LibreTexts. Available at: [Link]

  • Abdel-Rahman, A. A.-H. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7, 20-63. Available at: [Link]

  • Kent, S., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Available at: [Link]

  • Kent, S., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Prevention of Oxidation in Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling aminobenzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these versatile yet sensitive compounds. Aromatic amines, including aminobenzoic acids and their derivatives, are highly susceptible to oxidation, which can lead to reaction failure, product discoloration, and the formation of impurities.[1][2] This resource provides in-depth troubleshooting advice and practical solutions to mitigate oxidative degradation during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture containing an aminobenzoic acid derivative turning dark brown/black?

This discoloration is a classic indicator of oxidation. The amino group (-NH₂) on the aromatic ring is highly susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or even certain reagents.[3] This process often involves the formation of highly colored, complex polymeric byproducts. The reaction is often initiated by light, heat, or the presence of trace metal impurities.

Q2: What is the underlying chemical mechanism for this oxidation?

The oxidation of aromatic amines like aminobenzoic acid derivatives typically proceeds through a free radical mechanism. The nitrogen atom's lone pair of electrons makes the amino group an electron-donating group, activating the aromatic ring and making it more susceptible to oxidation.[4] The process can be initiated by the abstraction of a hydrogen atom from the N-H bond, leading to a nitrogen-centered radical. This radical can then react with oxygen to form peroxy radicals, which propagate a chain reaction leading to colored quinone-imine structures and polymeric materials.[1][5]

Q3: Are all aminobenzoic acid isomers (ortho, meta, para) equally susceptible to oxidation?

While all isomers are prone to oxidation, their reactivity can differ. Para-aminobenzoic acid (PABA), for instance, can be readily oxidized, and its photochemistry has been studied in the context of its use in sunscreens.[3] The position of the carboxylic acid group influences the electron density of the aromatic ring and the amino group, which in turn affects the rate and pathway of oxidation. Generally, any substitution pattern that increases the electron-donating ability of the amino group will enhance its susceptibility to oxidation.

Q4: Can I just add a common antioxidant like BHT to my reaction?

While tempting, adding a standard radical scavenger like Butylated Hydroxytoluene (BHT) is often not the ideal solution for synthetic reactions. BHT could potentially interfere with your desired reaction, especially if your synthesis involves radical intermediates or electrophilic reagents. It is generally better to prevent oxygen from entering the reaction system in the first place rather than trying to quench its effects. However, for long-term storage of purified aminobenzoic acid derivatives, the addition of an antioxidant can be beneficial.[6][7]

Troubleshooting Guides & Preventative Protocols

This section provides detailed solutions to specific experimental challenges involving the oxidation of aminobenzoic acid derivatives.

Issue 1: Rapid Discoloration Upon Reagent Addition or Heating

Scenario: You are performing a peptide coupling reaction with 4-aminobenzoic acid. The initial solution is clear, but upon adding your coupling reagent (e.g., EDC/HOBt) or heating the mixture, it rapidly turns yellow, then dark brown.

Root Cause Analysis: This indicates that one or more components of your reaction are promoting oxidation. This could be due to:

  • Atmospheric Oxygen: The most common culprit. Even a seemingly sealed flask contains a significant amount of oxygen in the headspace.

  • Solvent Impurities: Solvents like THF or ethers can form explosive peroxides over time. These peroxides are potent oxidizing agents.

  • Reagent-Induced Oxidation: Some reagents, particularly under acidic or basic conditions, can facilitate the oxidation of sensitive functional groups. For example, the oxidation of p-aminobenzoic acid can be influenced by pH.[5]

Solutions & Protocols:

The most robust solution is to perform the reaction under an inert atmosphere. This physically removes oxygen from the reaction environment.[8][9]

This technique is suitable for most benchtop syntheses and does not require a glovebox.[10][11][12]

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar.

  • Rubber septum.

  • Balloons filled with nitrogen (N₂) or argon (Ar).

  • Needles (long and short).

  • Syringes for liquid transfer.

Step-by-Step Procedure:

  • Flask Preparation: Dry the reaction flask in an oven ( >100 °C) for several hours or flame-dry it under vacuum to remove adsorbed water. While still hot, cap it with a rubber septum.[11][12]

  • Inert Gas Purge: Puncture the septum with a needle attached to a nitrogen/argon balloon. Insert a second, shorter "exit" needle to allow the air inside to be displaced.[12]

  • Purging Cycle: Allow the inert gas to flush the flask for at least 5-10 minutes. To ensure a thorough purge, you can perform several cycles of evacuating the flask with a vacuum pump (if using a Schlenk flask) and refilling with the inert gas.

  • Reagent Addition: Add your solid aminobenzoic acid derivative to the flask before purging if possible. If adding solids after purging, do so under a strong positive pressure of the inert gas. Dissolve it in a degassed solvent (see Protocol 2 below).

  • Liquid Transfer: Add liquid reagents via a syringe. First, flush the syringe with the inert gas from your balloon. Then, draw the required volume of liquid and, before adding it to the reaction, pull a small "buffer" of inert gas into the syringe.[10][12] This prevents any air in the needle from being introduced.

  • Maintain Atmosphere: Leave the balloon-fitted needle in the septum throughout the reaction to maintain a positive pressure of inert gas.

InertAtmosphere cluster_prep Preparation cluster_purge Purging cluster_reaction Reaction DryFlask 1. Oven/Flame-Dry Flask Septum 2. Seal with Septum DryFlask->Septum While hot InsertNeedles 3. Insert N2/Ar Inlet & Outlet Needles Septum->InsertNeedles Flush 4. Flush with Gas (5-10 min) InsertNeedles->Flush RemoveOutlet 5. Remove Outlet Needle Flush->RemoveOutlet AddReagents 6. Add Reagents via Syringe/Positive Pressure RemoveOutlet->AddReagents RunReaction 7. Maintain Positive Pressure with Balloon AddReagents->RunReaction

Using solvents free of dissolved oxygen is critical.

Method: Sparge with Inert Gas

  • Obtain your reaction solvent in a flask with a sidearm or a container that can be sealed.

  • Insert a long needle or a fritted gas dispersion tube into the solvent, ensuring the tip is below the liquid surface.

  • Connect the needle to your inert gas line.

  • Insert a second, shorter needle above the liquid level to act as a vent.

  • Bubble the inert gas through the solvent for 20-30 minutes. This displaces the dissolved oxygen.

  • Store the degassed solvent under a positive pressure of inert gas.

Boiling and cooling water under a vacuum or inert atmosphere can also remove dissolved oxygen. [13]

Issue 2: Product Degrades During Workup or Purification

Scenario: Your reaction proceeds cleanly under an inert atmosphere, but the product darkens on the rotovap, during chromatographic purification, or upon exposure to air.

Root Cause Analysis: The purified aminobenzoic acid derivative is still sensitive to air. The heat from the rotovap can accelerate oxidation, and the large surface area of silica gel in column chromatography can also promote air-induced degradation.

Solutions & Protocols:

  • Minimize Heat: When removing solvent on a rotary evaporator, use the lowest possible temperature and avoid evaporating to complete dryness. Leaving a small amount of solvent can protect the compound.

  • Rapid Purification: Perform chromatography as quickly as possible. Consider using a nitrogen blanket over the top of the column to minimize air exposure.

  • Acidic Wash: During aqueous workup, a mild acidic wash (e.g., dilute HCl or citric acid) can protonate the amino group to form the ammonium salt (-NH₃⁺). This salt is significantly less prone to oxidation. You can then neutralize and extract your product just before the final isolation step.

  • Storage: Store the final, purified compound under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen), protected from light, and in a freezer if possible.

Issue 3: Unwanted Side Reactions During Electrophilic Aromatic Substitution

Scenario: You are attempting to nitrate or brominate an aminobenzoic acid derivative, but you get a complex mixture of products and significant tar formation.

Root Cause Analysis: The powerful activating effect of the amino group makes the aromatic ring extremely reactive.[14] Under the harsh, often acidic and oxidizing conditions of reactions like nitration (HNO₃/H₂SO₄), the aniline derivative is directly oxidized, leading to decomposition.[14] Furthermore, polysubstitution is a common problem.[4]

Solution: Using a Protecting Group

The best strategy is to temporarily "tame" the amino group's reactivity by converting it into a less activating group. Acetylation is a common and effective method.[14][15]

  • Protection (Acetylation): React the aminobenzoic acid with acetic anhydride or acetyl chloride, often in the presence of a mild base like pyridine or sodium acetate.[14] This converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ (acetamido) group. This new group is less susceptible to oxidation and directs electrophiles primarily to the para position.

  • Electrophilic Reaction: Perform your desired reaction (e.g., nitration, bromination) on the protected compound. The reaction will be much more controlled, leading to a higher yield of the desired isomer.

  • Deprotection: Remove the acetyl group by hydrolysis under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to regenerate the amino group.

ProtectionStrategy Start Aminobenzoic Acid (-NH2, Highly Activating) Protected Acetylated Derivative (-NHCOCH3, Moderately Activating) Start->Protected 1. Acetylation (Protection) Substituted Substituted Product (e.g., Nitro-Acetylated) Protected->Substituted 2. Electrophilic Substitution Final Final Product (e.g., Nitro-Aminobenzoic Acid) Substituted->Final 3. Hydrolysis (Deprotection)

Summary of Preventative Strategies

StrategyPrimary ApplicationKey AdvantagesConsiderations
Inert Atmosphere General reactions sensitive to air/moistureHighly effective at preventing oxidation; essential for many organometallic reactions.Requires specialized glassware (septum, Schlenk line) and proper technique.[8][9][11]
Degassed Solvents All reactions with sensitive compoundsRemoves a key source of oxygen, improving reproducibility and yield.Solvents can reabsorb air if not handled properly after degassing.
Amine Protection Electrophilic aromatic substitutionPrevents oxidation of the amine, controls reactivity, and improves regioselectivity.[14][16]Adds two steps (protection/deprotection) to the synthesis.
Acidic Workup Purification and isolationProtonates the amine to form a stable salt, preventing oxidation during extraction.The product must be stable to acid; requires a final neutralization step.
Low Temperature & Light Protection All stages (reaction, workup, storage)Slows the rate of oxidation reactions.May not be sufficient on its own for highly sensitive compounds.

By understanding the mechanisms of oxidation and implementing these preventative and troubleshooting strategies, you can significantly improve the success rate, yield, and purity of your reactions involving aminobenzoic acid derivatives.

References

  • Huang, H., & Dunford, H. B. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. The Journal of biological chemistry. [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. [Link]

  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • ResearchGate. (2021, August 8). How to create inert atmosphere?. [Link]

  • Hubbard, J. S., & Durham, N. N. (1960). MECHANISM OF COMPETITIVE INHIBITION OF p-AMINOBENZOIC ACID OXIDATION BY p-AMINOSALICYLIC ACID. Journal of bacteriology. [Link]

  • Synox. (n.d.). Aromatic Amines Antioxidants. Performance Additives. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Aminobenzoic acid?. Patsnap Synapse. [Link]

  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Der Pharma Chemica. (n.d.). Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. [Link]

  • Gasparro, F. P., & Cunningham, M. L. (1984). The photochemistry of p-aminobenzoic acid. Photochemistry and photobiology. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2025, March 28). PROTECTION FOR THE AMINO GROUP. Greene's Protective Groups in Organic Synthesis. Wiley Online Library. [Link]

  • Study.com. (n.d.). Aniline | Definition, Formula & Structure. [Link]

  • Yanishlieva-Maslarova, N. V., & Marinova, E. M. (2025, July 17). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. [Link]

  • Khan, K. M., et al. (2025, November 27). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]

  • Brady, S. F., Hirschmann, R., & Veber, D. F. (n.d.). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. Journal of hazardous materials. [Link]

  • Wikipedia. (n.d.). Aromatic amine. [Link]

  • Farmer, T. J., et al. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Reddit. (2020, June 15). Tips for oxidation-reduction questions. r/Mcat. [Link]

  • Pearson. (n.d.). Why do some laboratory procedures involving oxygen-sensitive reactants or products call for using water that has been boiled and then cooled?. [Link]

  • ResearchGate. (n.d.). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid. [Link]

  • ResearchGate. (2021, July 7). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors. [Link]

  • The Organic Chemistry Tutor. (2017, August 22). Oxidation and Reduction Reactions - Basic Introduction [Video]. YouTube. [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules (Basel, Switzerland). [Link]

  • Chemistry LibreTexts. (2023, August 29). Oxidation-Reduction Reactions. [Link]

  • Khan Academy. (n.d.). Oxidation–reduction (redox) reactions. [Link]

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Technical Support Center: Troubleshooting Cyclization Reactions with Substituted Phenylenediamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the cyclization of substituted phenylenediamines to form valuable heterocyclic scaffolds such as benzimidazoles and quinoxalines. The advice herein is based on established chemical principles and field-proven insights to help you navigate the complexities of these reactions and achieve optimal outcomes in your experiments.

Frequently Asked Questions (FAQs)

General Issues

Question 1: My cyclization reaction is giving a low yield. What are the most common causes and how can I improve it?

Low yields in cyclization reactions involving substituted phenylenediamines can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

Causality and Explanation:

The core of this reaction is the nucleophilic attack of the amino groups of the phenylenediamine on an electrophilic partner (e.g., an aldehyde, carboxylic acid, or dicarbonyl compound). The electronic nature of the substituents on the phenylenediamine ring plays a crucial role.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (e.g., -Cl, -Br) decrease the electron density on the benzene ring. This, in turn, reduces the nucleophilicity of the amino groups, slowing down the initial condensation step and leading to lower yields.

  • Steric Hindrance: Bulky substituents near the amino groups can sterically hinder the approach of the electrophile, again leading to a slower reaction and reduced yield.

  • Inappropriate Reaction Conditions: Factors such as solvent, temperature, catalyst, and reaction time are critical. Suboptimal conditions can lead to incomplete reactions or the formation of side products. For instance, some traditional methods require high temperatures (250-300 °C), which can lead to degradation and lower yields.

  • Oxidation of Phenylenediamine: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in the amount of starting material available for the desired reaction.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst: For phenylenediamines deactivated by EWGs, a stronger acid catalyst may be required to activate the electrophile. Catalysts like p-toluenesulfonic acid (p-TsOH) are commonly used[1]. In some cases, Lewis acids such as ZrCl₄, SnCl₄, or TiCl₄ can be effective[2]. For reactions with aldehydes, oxidative conditions are often necessary for the final aromatization step. Systems like H₂O₂/HCl or hypervalent iodine reagents can be employed[3].

  • Optimize Reaction Temperature and Time: If you suspect slow reaction kinetics, consider increasing the reaction temperature. However, be mindful of potential side reactions or degradation at very high temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO can help to dissolve the reactants and facilitate the reaction. In some cases, a switch to a protic solvent like ethanol may be beneficial, especially if it aids in proton transfer steps[4][5].

  • Protect from Oxidation: To minimize oxidation of the phenylenediamine, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Side Product Formation

Question 2: I am observing significant side product formation in my reaction between a substituted o-phenylenediamine and an aldehyde. What are these side products and how can I suppress them?

A common challenge in the condensation of o-phenylenediamines with aldehydes is the formation of a complex mixture of products, including 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles.

Causality and Explanation:

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. However, side reactions can occur:

  • Over-alkylation/arylation: The nitrogen atoms of the newly formed benzimidazole ring are still nucleophilic and can react with another molecule of the aldehyde (especially if it's prone to reduction-oxidation pathways leading to an alkylating agent) or other electrophiles present in the reaction mixture. This leads to N-substituted benzimidazole derivatives.

  • Incomplete Oxidation: The initial cyclization product is a dihydrobenzimidazole. If the subsequent oxidation to the aromatic benzimidazole is not efficient, this intermediate can persist or react further to form undesired products.

  • Dimerization and Polymerization: Under certain conditions, especially with prolonged reaction times or high temperatures, starting materials or intermediates can undergo self-condensation or polymerization.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the phenylenediamine and aldehyde. An excess of the aldehyde can promote the formation of N-substituted side products.

  • Choose the Right Oxidant: The conversion of the dihydrobenzimidazole intermediate to the final benzimidazole requires an oxidant. If you are isolating the dihydro- intermediate, or see related byproducts, you may need to add an explicit oxidation step. Common oxidants include air (oxygen), H₂O₂, or a mild oxidant like iodine[3]. Supported gold nanoparticles have also been shown to promote the selective synthesis of 2-substituted benzimidazoles by facilitating the final dehydrogenation step[6].

  • Optimize the Catalyst: The choice of catalyst can influence the reaction pathway. For example, using ammonium chloride as a catalyst can promote the formation of 2-substituted benzimidazoles in good yields[4].

  • Solvent and Temperature Control: Running the reaction in a suitable solvent and at an optimized temperature can help to minimize side reactions. For instance, using a mixture of CHCl₃:MeOH has been shown to be effective in promoting the desired reaction with supported gold nanoparticle catalysts[6].

Regioselectivity

Question 3: I am using an unsymmetrically substituted phenylenediamine, and I'm getting a mixture of two regioisomers. How can I control the regioselectivity of the cyclization?

Controlling regioselectivity is a significant challenge when using unsymmetrically substituted phenylenediamines, as the two amino groups have different reactivities.

Causality and Explanation:

The regioselectivity is determined by which of the two non-equivalent amino groups initiates the nucleophilic attack on the electrophile. This is governed by a combination of electronic and steric factors:

  • Electronic Effects: An electron-donating group (EDG) on the phenylenediamine ring will increase the nucleophilicity of the closer amino group, making it more likely to react first. Conversely, an electron-withdrawing group (EWG) will decrease the nucleophilicity of the nearer amino group.

  • Steric Effects: A bulky substituent on the phenylenediamine ring will sterically hinder the adjacent amino group, favoring the reaction at the less hindered amino group.

Troubleshooting and Control Strategies:

  • Leverage Electronic Effects: If your phenylenediamine has both an EDG and an EWG, the position of these groups will strongly direct the initial reaction. You can sometimes predict the major regioisomer based on the relative strengths of these groups.

  • Utilize Steric Hindrance: If one of the amino groups is significantly more sterically hindered, you can expect the reaction to occur preferentially at the other amino group.

  • Directed Cyclization Strategies: In some cases, it is possible to use a directing group to control the regioselectivity. This involves temporarily modifying one of the amino groups to either block it or make it more reactive, and then removing the directing group after the cyclization.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can also influence regioselectivity. Some catalytic systems may exhibit a preference for one of the amino groups due to coordination effects. A systematic screen of different catalysts (both Brønsted and Lewis acids) and solvents of varying polarity is recommended to optimize for the desired regioisomer[7].

  • Radical Arene Amination: For the synthesis of ortho-phenylenediamines themselves, innovative methods like regioselective radical arene amination have been developed. These methods utilize noncovalent interactions to guide the amination to a specific position on the aromatic ring, offering a way to synthesize starting materials with the desired substitution pattern[8].

In-Depth Technical Guides

Protocol 1: Improving Yields for Cyclization with Electron-Deficient Phenylenediamines

This protocol outlines a general method for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, with specific recommendations for deactivated substrates.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 10 mL).

  • Catalyst Addition: Add an acidic catalyst. For deactivated phenylenediamines, start with a stronger acid like p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).

  • Oxidant Addition: Add an oxidant to facilitate the final aromatization step. A solution of hydrogen peroxide (H₂O₂, 30% in water, 2.0 mmol) can be added dropwise. Alternatively, an iodine(III) reagent can be used[3].

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate (if H₂O₂ was used). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommendation for Activated SubstratesRecommendation for Deactivated SubstratesRationale
Catalyst Weaker acid (e.g., acetic acid) or no catalystStronger acid (e.g., p-TsOH, HCl) or Lewis acid[1][2]To enhance the electrophilicity of the carbonyl carbon.
Temperature Room temperature to 60 °C60 °C to 100 °CTo overcome the higher activation energy barrier.
Solvent Ethanol, MethanolAcetonitrile, DMF, DMSOPolar aprotic solvents can better solvate ions and may accelerate the reaction.
Protocol 2: Synthesis of Quinoxalines with Regiocontrol

This protocol describes the synthesis of quinoxalines from a substituted o-phenylenediamine and a 1,2-dicarbonyl compound.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the substituted o-phenylenediamine (1 mmol) in ethanol (10 mL), add the 1,2-dicarbonyl compound (1 mmol).

  • Catalyst Addition: While many quinoxaline syntheses proceed without a catalyst, for challenging substrates, a catalyst can be beneficial. Pyridine has been shown to be an effective catalyst in some cases. Alternatively, a green chemistry approach using bentonite clay K-10 can be employed[5].

  • Reaction Execution: Stir the reaction mixture at room temperature or reflux. The reaction is often rapid. Monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Troubleshooting

General Mechanism for Benzimidazole Formation

Benzimidazole_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-Phenylenediamine o-Phenylenediamine Schiff_Base Schiff Base o-Phenylenediamine->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Dihydrobenzimidazole Dihydro- benzimidazole Schiff_Base->Dihydrobenzimidazole Intramolecular Cyclization Benzimidazole Benzimidazole Dihydrobenzimidazole->Benzimidazole Oxidation (-2H)

Caption: General reaction pathway for the synthesis of benzimidazoles.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reactivity Is the phenylenediamine electronically deactivated (EWG)? Start->Check_Reactivity Increase_Activation Increase catalyst strength/loading. Consider a Lewis acid. Check_Reactivity->Increase_Activation Yes Check_Conditions Are reaction conditions (temp, time) optimized? Check_Reactivity->Check_Conditions No Increase_Activation->Check_Conditions Optimize_Conditions Increase temperature and/or prolong reaction time. Monitor by TLC. Check_Conditions->Optimize_Conditions No Side_Products Are significant side products observed? Check_Conditions->Side_Products Yes Optimize_Conditions->Side_Products Address_Side_Products Adjust stoichiometry. Change solvent. Add specific oxidant. Side_Products->Address_Side_Products Yes Recheck_Yield Re-run reaction and check yield Side_Products->Recheck_Yield No Address_Side_Products->Recheck_Yield

Caption: A decision tree for troubleshooting low yields in cyclization reactions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Kallitsis, M., Mouchtaropoulou, E., & Kostas, I. D. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Retrieved from [Link]

  • Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3). Retrieved from [Link]

  • Pramanik, M. M. D., & Islam, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]

  • Gezegen, H. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Retrieved from [Link]

  • Al-Salahi, R., & Al-Omar, M. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Retrieved from [Link]

  • Srivastava, P., Singh, R. K., & Ganguly, S. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Retrieved from [Link]

  • Reddy, G. O., & Kumar, D. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Retrieved from [Link]

  • Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, Z., et al. (2016). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved from [Link]

  • Chen, Y., et al. (2024). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

  • Lee, J., et al. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. PubMed Central. Retrieved from [Link]

  • Chen, Y., et al. (2024). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • El-Sayed, M. A. A. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). p–p stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions. Retrieved from [Link]

  • Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystallization Induced Regioisomerization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Retrieved from [Link]

  • Al-dujaili, A. H. (2022). Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. Retrieved from [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]

Sources

characterization of unexpected byproducts in reactions with 2,3-Diamino-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,3-Diamino-5-bromobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique arrangement of two adjacent amino groups, a carboxylic acid, and a bromine atom on the aromatic ring offers a rich landscape for chemical transformations. However, this same multi-functionality can lead to unexpected side reactions and the formation of complex byproducts.

This document moves beyond simple protocols to provide in-depth troubleshooting guides in a direct question-and-answer format. We will delve into the mechanistic origins of common issues, provide logical workflows for byproduct identification, and offer field-proven strategies to mitigate their formation, ensuring the integrity and success of your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture turned dark brown or black, and I've isolated an insoluble, tarry material. What is happening and how can I prevent it?

A1: Plausible Cause: Oxidative Polymerization

The most common culprit for the formation of dark, insoluble materials is the oxidation of the aromatic diamine moiety. The two electron-donating amino groups make the aromatic ring exceptionally electron-rich and highly susceptible to oxidation by atmospheric oxygen, residual peroxide in solvents, or certain reagents. This process often initiates a cascade of radical reactions, leading to the formation of high-molecular-weight, conjugated polymeric materials, which are typically intractable and dark in color.[1][2]

Diagnostic & Troubleshooting Workflow

The following workflow can help confirm oxidation and guide preventative measures.

G cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Hypothesis & Prevention cluster_2 Phase 3: Confirmation observe Dark, insoluble material observed solubility Test solubility in a range of solvents (polar, non-polar) observe->solubility tlc Observe streaking from baseline? solubility->tlc Insoluble? hypothesis Hypothesis: Oxidative Polymerization tlc->hypothesis prevention Implement Preventative Measures hypothesis->prevention rerun Re-run reaction under inert atmosphere prevention->rerun result Reaction remains light-colored? rerun->result confirm Confirmation: Oxidation was the issue. result->confirm

Caption: Workflow for diagnosing and preventing oxidative polymerization.

Prevention & Mitigation Protocol

To avoid oxidative degradation, rigorous exclusion of oxygen is critical.

  • Solvent Degassing: Before use, thoroughly degas all reaction solvents. The three most common methods are:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.

    • Freeze-Pump-Thaw: For more sensitive reactions, perform at least three cycles of freezing the solvent (with liquid N₂), evacuating the headspace under high vacuum, and thawing.

    • Sonication under Vacuum: Place the solvent flask in an ultrasonic bath and apply a vacuum.

  • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen) using a balloon or a Schlenk line. Purge the reaction vessel with the inert gas before adding reagents.

  • Antioxidants: In cases where trace oxygen is unavoidable, adding a small amount of a reducing agent or antioxidant, such as sodium sulfite or a hindered phenol like BHT (butylated hydroxytoluene), can sometimes be effective, provided it doesn't interfere with your desired reaction.

  • Reagent Purity: Ensure that starting materials and reagents are free from oxidizing impurities.

FAQ 2: I've isolated a major byproduct with a lower molecular weight than expected. NMR analysis shows the complete absence of a carboxylic acid signal. What is this byproduct?

A2: Plausible Cause: Decarboxylation

You are likely observing the decarboxylation of your starting material to form 4-bromo-1,2-diaminobenzene . Aminobenzoic acids are known to undergo decarboxylation (loss of CO₂) when heated, particularly under acidic or basic conditions.[3][4][5] The electron-donating amino groups facilitate this reaction by stabilizing the intermediate formed during the electrophilic substitution of the carboxyl group with a proton.[4] This reaction is often thermally driven, and reaction temperatures above 100-120 °C significantly increase the rate of this side reaction.[6][7]

Byproduct Characterization Data

Property2,3-Diamino-5-bromobenzoic acid (Starting Material)4-bromo-1,2-diaminobenzene (Decarboxylated Byproduct)
Molecular Formula C₇H₇BrN₂O₂C₆H₇BrN₂
Molecular Weight 231.05 g/mol 187.04 g/mol
¹H NMR (DMSO-d₆) ~10-12 ppm (br s, 1H, -COOH), ~7.0-7.5 ppm (m, 2H, Ar-H), ~4.5-5.5 ppm (br s, 4H, -NH₂)~6.5-7.0 ppm (m, 3H, Ar-H), ~4.0-5.0 ppm (br s, 4H, -NH₂)
¹³C NMR (DMSO-d₆) ~168 ppm (-COOH), 4-5 aromatic signals6 aromatic signals, no carbonyl signal >160 ppm
Mass Spec (ESI+) [M+H]⁺ = 231/233[M+H]⁺ = 187/189

Troubleshooting & Prevention Protocol

  • Temperature Control: This is the most critical factor. Keep the reaction temperature as low as possible to achieve a reasonable reaction rate for your desired transformation. If you are seeing decarboxylation, reduce the temperature by 10-20 °C.

  • pH Control: Avoid strongly acidic conditions if possible, as protonation of the carboxyl group can facilitate its loss.[5] If your reaction requires acid, consider using a milder organic acid or a Lewis acid instead of a strong mineral acid.

  • Protecting Group Strategy: If you must use high temperatures, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester).[8] Esters are significantly more stable to thermal decarboxylation. The acid can be regenerated by saponification under milder conditions after the main reaction is complete.

G cluster_conditions Driving Forces start 2,3-Diamino-5-bromobenzoic Acid C₇H₇BrN₂O₂ intermediate Protonated Intermediate start->intermediate + H⁺ (Acid/Heat) product 4-bromo-1,2-diaminobenzene C₆H₇BrN₂ intermediate->product - H⁺ co2 CO₂ intermediate->co2 Loss of CO₂ heat High Temperature (>120 °C) acid Strongly Acidic pH

Caption: Simplified mechanism of acid-catalyzed decarboxylation.

FAQ 3: My reaction produced a highly colored, fluorescent byproduct. The mass spectrum suggests a molecular weight roughly double that of my starting material, minus some small fragments.

A3: Plausible Cause: Phenazine Formation

The ortho-diamine functionality of your starting material is a classic precursor for the synthesis of phenazines.[9] This typically occurs when the diamine reacts with a 1,2-dicarbonyl compound. However, an unexpected phenazine can form through the oxidative dimerization of 2,3-diamino-5-bromobenzoic acid itself. Under certain oxidative conditions (e.g., presence of air, metal catalysts, or oxidizing agents), one molecule can be oxidized to a di-imino or amino-imino intermediate, which then condenses with a second molecule of the diamine. Subsequent aromatization leads to a substituted phenazine. These molecules are highly conjugated and are often intensely colored (yellow, orange, or red) and fluorescent.[10]

Diagnostic & Troubleshooting Workflow

  • Obtain a Mass Spectrum: Look for a molecular ion corresponding to the dimer. For this specific case, the expected phenazine would have a formula of C₁₄H₈Br₂N₄O₄. Check for the characteristic isotopic pattern of two bromine atoms.

  • Acquire UV-Vis and Fluorescence Spectra: Phenazines have strong, characteristic absorbances in the visible region and are often fluorescent. This is a quick diagnostic test.

  • Perform 2D NMR Spectroscopy: Due to the symmetry of the resulting phenazine, the ¹H and ¹³C NMR spectra may be simpler than expected. 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for unambiguously determining the structure.[11][12][13]

  • Review Reaction Conditions: Did your reaction involve any reagents that could act as oxidants? (e.g., Cu(II) salts, Fe(III) salts, nitric acid, or even prolonged exposure to air at high temperatures).[1]

Prevention & Mitigation Protocol

The preventative measures are very similar to those for avoiding oxidative polymerization, as both are oxidation-driven processes.

  • Rigorous Inert Atmosphere: The complete exclusion of oxygen is the most effective strategy. Use degassed solvents and maintain a positive pressure of nitrogen or argon.

  • Avoid Unnecessary Oxidants: Scrutinize your reaction scheme for any component that could function as an oxidizing agent and consider alternatives.

  • Control of Metal Catalysts: If using a metal catalyst (e.g., for a cross-coupling reaction on the bromine atom), be aware that many transition metals can facilitate oxidative side reactions. Using ligands that stabilize the desired oxidation state of the metal or adding mild reducing agents can sometimes suppress phenazine formation.

General Analytical Strategy for Impurity Identification

When faced with any unexpected byproduct, a systematic approach is essential for efficient identification and problem-solving.[14][15][16][17]

G observe Observe Unexpected Spot (TLC) or Peak (LC/GC) isolate Isolate Byproduct (Prep-TLC, Column, Prep-HPLC) observe->isolate ms Mass Spectrometry (MS) - Determine Molecular Weight - Isotopic Pattern? isolate->ms nmr NMR Spectroscopy - ¹H, ¹³C for basic structure - DEPT, COSY, HSQC, HMBC for connectivity isolate->nmr ir FTIR Spectroscopy - Identify Functional Groups (-OH, -NH, C=O, etc.) isolate->ir elucidate Elucidate Structure ms->elucidate nmr->elucidate ir->elucidate modify Modify Reaction Conditions (Temp, Solvent, Reagents, etc.) elucidate->modify

Caption: General workflow for the isolation and characterization of unknown byproducts.

References

  • Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Scite.ai.
  • Isolation and characterization of pharmaceuticals with impurities. Google AI Search.
  • Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. RSC Publishing.
  • Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Google AI Search.
  • Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis. Benchchem.
  • Impurity Characterization & Management.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • (PDF) Impurities Characterization in Pharmaceuticals: A Review.
  • Benzoic acid. Wikipedia.
  • Diaminobenzoic acid derivatives as dye precursors.
  • Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Phenazine Synthesis. Guidechem.
  • Manipulating the Polymerization of 3,5-Diaminobenzoic Acid with a Bromate Oscill
  • The Chemistry Behind Methyl 2,3-diamino-5-bromobenzoate: Properties and Uses. Ningbo Inno Pharmchem Co., Ltd.
  • A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. Royal Society of Chemistry.
  • NMR methods for the analysis of mixtures. PMC - NIH.
  • Scheme 2 The synthesis of 3-aminobenzo[c]pyrano[3, 2-a]phenazine...
  • Synthesis of benzo[a]furo[2,3-c]phenazines 202.
  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Str
  • How Does NMR Help Identify Natural Compounds?
  • Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH yields three produc. YouTube.
  • Mixture Analysis by NMR Spectroscopy.
  • Advanced NMR Analysis Methods for Challenging Spectral D

Sources

stability of 2,3-Diamino-5-bromobenzoic acid dihydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to assess the stability of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

When dissolved in acidic media, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The two amino groups on the aromatic ring are electron-donating, making the molecule susceptible to oxidation, which can be catalyzed by light, heat, or trace metal ions.[1] This process often involves the formation of colored radical intermediates and can lead to complex polymeric byproducts. Aromatic amines are known to be sensitive to oxidative degradation.[2]

  • Decarboxylation: Although benzoic acid itself is relatively stable, the presence of multiple activating groups (the two amines) can make the molecule prone to losing its carboxylic acid group as carbon dioxide, especially under thermal stress.[3][4]

Hydrolysis of the core aromatic structure is generally not a concern under typical acidic conditions.

Q2: My acidic solution of the compound is changing color (e.g., turning yellow or brown) over time. Is this indicative of degradation?

Yes, a color change is a strong indicator of oxidative degradation. Aromatic amines, upon oxidation, can form highly colored quinone-imine structures or polymerize into complex colored materials.[1] This is a common observation in forced degradation studies and suggests that measures to protect the solution from oxygen and light may be necessary for long-term storage.

Q3: How does the dihydrochloride salt form affect the compound's stability and solubility?

The dihydrochloride form means that the two basic amino groups are protonated. This has two major effects:

  • Increased Solubility: The salt form significantly enhances the aqueous solubility of the molecule, particularly in neutral to acidic pH ranges.

  • Electronic Stabilization: Protonation of the amino groups withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack and, importantly, less prone to oxidation compared to its free base form. However, this does not grant complete immunity to degradation, especially under harsh stress conditions.[5]

Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary for this compound?

Forced degradation studies involve exposing a drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[6][7] These studies are critical for developing stability-indicating analytical methods, which are required by regulatory agencies to ensure that any impurities or degradants in the final drug product can be detected and quantified.[8] For this compound, this involves subjecting it to heat, light, oxidation, and a range of pH conditions (including acidic) to understand its intrinsic stability.[1]

Troubleshooting Guide: Experimental Observations

Issue 1: Loss of Parent Compound Peak in HPLC Analysis
  • Observation: You inject a freshly prepared standard solution and see a sharp peak for 2,3-Diamino-5-bromobenzoic acid. When you re-inject the same solution after several hours or a day, the peak area is significantly reduced.

  • Probable Cause: The compound is degrading in the dissolution solvent. This is likely due to oxidation, especially if the solvent is not degassed or if the vial is exposed to light.

  • Troubleshooting Steps:

    • Confirm Degradation: Use a mass spectrometry (MS) detector coupled with your LC system (LC-MS). A loss in the parent ion signal accompanied by the appearance of new ions would confirm degradation.

    • Identify Degradants: Analyze the masses of the new peaks. A loss of 44 Da, for instance, would strongly suggest decarboxylation (loss of CO₂).

    • Mitigation:

      • Prepare solutions fresh before each analysis.

      • Use amber vials to protect from light.

      • Use degassed mobile phases and solvents.

      • Store standard and sample solutions at reduced temperatures (e.g., 4°C) if short-term storage is needed.

Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram
  • Observation: Your HPLC analysis of a sample subjected to acidic stress shows several new peaks that were not present in the initial sample.

  • Probable Cause: These are degradation products formed under the acidic stress conditions.

  • Troubleshooting Steps:

    • Characterize the Peaks: As above, use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. This is the most crucial first step in structural elucidation.

    • Predict Likely Degradants: Based on the compound's structure, predict potential degradation products and their molecular weights. A summary is provided in the table below.

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. Co-elution of a degradant can lead to inaccurate quantification.

Potential Degradation Product Molecular Formula Molecular Weight (Monoisotopic) Plausible Mechanism
2,3-Diamino-5-bromobenzeneC₆H₇BrN₂185.98 DaDecarboxylation
Oxidized/Dimerized ProductsVariable> 230 DaOxidation

Underlying Scientific Principles & Potential Degradation Pathways

The stability of 2,3-Diamino-5-bromobenzoic acid is governed by the interplay of its functional groups. In acidic solution, the amino groups are protonated (-NH₃⁺), which deactivates the ring towards further electrophilic substitution but does not prevent oxidation.

G cluster_main Potential Degradation of 2,3-Diamino-5-bromobenzoic acid Parent 2,3-Diamino-5-bromobenzoic acid (in Acidic Solution) Decarboxylated 2,3-Diamino-5-bromobenzene (Loss of CO2) Parent->Decarboxylated Heat / Stress Oxidized Oxidized Species (e.g., Quinone-imines, Polymers) Parent->Oxidized O2 / Light / Metal Ions

Caption: Primary degradation pathways under stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradants, as recommended by ICH guidelines.[1][6]

Objective: To generate degradation products of this compound under acidic stress for analytical method validation.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water and methanol

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Heating block or water bath set to 60°C

Workflow Diagram:

G start Start: Prepare Stock Solution (1 mg/mL in Water) prep_acid Pipette aliquot into 0.1 M HCl start->prep_acid prep_control Pipette aliquot into Water (Control) start->prep_control heat Incubate samples at 60°C prep_acid->heat prep_control->heat sampling Withdraw aliquots at T=0, 2, 4, 8, 24 hours heat->sampling neutralize Neutralize with 0.1 M NaOH to stop reaction sampling->neutralize dilute Dilute to final concentration with mobile phase neutralize->dilute analyze Analyze via Stability- Indicating HPLC Method dilute->analyze end End: Evaluate Data (Mass Balance, Purity) analyze->end

Caption: Workflow for Acidic Forced Degradation Study.

Procedure:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.

  • Sample Preparation:

    • Acid Sample: Transfer 5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with 0.1 M HCl.

    • Control Sample: Transfer 5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with HPLC-grade water.

  • Incubation: Place both flasks in a heating block or water bath maintained at 60°C.

  • Time Points: Withdraw 1 mL aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately transfer the aliquot to a vial containing an equimolar amount of 0.1 M NaOH to neutralize the acid and halt the degradation.

  • Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 20 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient for optimal results.[7]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products.

Parameter Recommendation Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for polar aromatic compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures protonation of amines for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the compound.
Gradient 5% B to 95% B over 20 minutesA gradient is necessary to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm and 280 nmWavelengths chosen to detect the aromatic structure. A PDA detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard injection volume.

References

  • Blessy M, et al. Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis. 2014;4:159-165.
  • MedCrave. Forced Degradation Studies. MedCrave Online. 2016-12-14.
  • MDPI.
  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
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Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Diamino-5-bromobenzoic Acid and Other Diamino Acids for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the nuanced reactivity of bifunctional molecules is a cornerstone of innovation. Diaminobenzoic acids, with their amalgam of nucleophilic amino groups and a carboxylic acid moiety, represent a class of compounds with immense potential for the synthesis of complex heterocyclic systems, polymers, and active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the reactivity of 2,3-Diamino-5-bromobenzoic acid with other isomeric and substituted diaminobenzoic acids. Our focus will be on the practical implications of their structural differences, guiding researchers in selecting the optimal building block for their specific applications.

The Strategic Importance of Diaminobenzoic Acids

Diaminobenzoic acids are pivotal precursors for a variety of important chemical structures. The spatial arrangement of the two amino groups and the electronic nature of other ring substituents dictate the molecule's reactivity and the types of products that can be formed. For instance, ortho-diamines are foundational for the synthesis of benzimidazoles and quinoxalines, heterocycles that are prevalent in many marketed drugs. The strategic placement of a bromine atom, as in our subject molecule, 2,3-Diamino-5-bromobenzoic acid, offers a valuable handle for further functionalization through cross-coupling reactions, adding another layer of synthetic versatility.

Understanding the Reactivity Landscape: A Comparative Analysis

The reactivity of a diaminobenzoic acid is primarily governed by the interplay of three key factors:

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the aromatic ring influences the nucleophilicity of the amino groups and the acidity of the carboxylic acid.

  • Steric Effects: The spatial arrangement of the functional groups can hinder the approach of reactants, thereby affecting reaction rates.

  • The Ortho Effect: A specific steric and electronic interaction that influences the acidity of ortho-substituted benzoic acids.

Let's delve into a comparative analysis of 2,3-Diamino-5-bromobenzoic acid with other key diaminobenzoic acids.

The Subject Molecule: 2,3-Diamino-5-bromobenzoic Acid

The structure of 2,3-Diamino-5-bromobenzoic acid presents a unique combination of features:

  • Ortho-diamine System: Enables the formation of five- and six-membered heterocyclic rings.

  • Electron-withdrawing Bromine: The bromine atom at the 5-position exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Overall, it deactivates the ring towards electrophilic substitution but can influence the regioselectivity of reactions involving the amino groups.

  • Carboxylic Acid Group: An electron-withdrawing group that deactivates the aromatic ring and can influence the basicity of the nearby amino groups.

Comparison with Isomeric Diaminobenzoic Acids

The reactivity of 2,3-Diamino-5-bromobenzoic acid is best understood when compared to its isomers.

CompoundKey Structural FeaturesPredicted pKa of Carboxylic AcidExpected Reactivity Trends
2,3-Diamino-5-bromobenzoic Acid ortho-diamino, bromo substituent~1.94 (for methyl ester)Reduced nucleophilicity of amino groups compared to the non-brominated analog due to the -I effect of bromine. The ortho arrangement of the amino groups can lead to steric hindrance.
2,3-Diaminobenzoic Acid ortho-diamino~5.10[1]Higher nucleophilicity of the amino groups compared to the brominated version. Prone to cyclization reactions with 1,2-dicarbonyl compounds.
3,4-Diaminobenzoic Acid ortho-diamino-Similar to 2,3-diaminobenzoic acid in its ability to form quinoxalines. The amino groups are less sterically hindered by the carboxylic acid group compared to the 2,3-isomer.
3,5-Diaminobenzoic Acid meta-diamino-The amino groups are not positioned for facile cyclization to form benzimidazoles or quinoxalines. The nucleophilicity of the amino groups is influenced by the carboxylic acid at the 1-position.

Expert Insights: The "ortho effect" is a critical consideration when comparing 2,3-diaminobenzoic acid with its 3,4-isomer. For many ortho-substituted benzoic acids, steric hindrance forces the carboxylic acid group out of the plane of the benzene ring, which can increase its acidity.[2] This effect would be more pronounced in the 2,3-isomer, potentially making its carboxyl group more acidic than that of the 3,4-isomer.

Key Reactions and Mechanistic Considerations

Two of the most important reactions for diaminobenzoic acids are acylation of the amino groups and cyclocondensation to form heterocycles.

Acylation Reactions

Acylation is a fundamental transformation for introducing functional groups onto the amino moieties. The rate of acylation is directly proportional to the nucleophilicity of the amino groups.

Reactivity Trend Prediction:

3,4-Diaminobenzoic Acid > 2,3-Diaminobenzoic Acid > 2,3-Diamino-5-bromobenzoic Acid

This trend is predicted based on the following rationale:

  • 3,4-Diaminobenzoic Acid: The amino groups are less sterically hindered and their nucleophilicity is primarily influenced by the deactivating effect of the carboxylic acid.

  • 2,3-Diaminobenzoic Acid: The amino group at the 2-position experiences steric hindrance from the adjacent carboxylic acid group, potentially reducing its reactivity.

  • 2,3-Diamino-5-bromobenzoic Acid: The electron-withdrawing bromine atom further reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino groups.

Acylation_Mechanism Diaminobenzoic_Acid Diaminobenzoic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Diaminobenzoic_Acid->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride R-COCl Acyl_Chloride->Tetrahedral_Intermediate Acylated_Product Acylated Product Tetrahedral_Intermediate->Acylated_Product Collapse HCl HCl Tetrahedral_Intermediate->HCl

Caption: Generalized mechanism of acylation of a diaminobenzoic acid.

Cyclocondensation Reactions

Ortho-diaminobenzoic acids are excellent substrates for the synthesis of quinoxaline-6-carboxylic acids through condensation with α-dicarbonyl compounds.

Quinoxaline_Synthesis ortho_Diamine 2,3- or 3,4-Diaminobenzoic Acid Intermediate Dihydroquinoxaline Intermediate ortho_Diamine->Intermediate Condensation alpha_Dicarbonyl α-Dicarbonyl Compound alpha_Dicarbonyl->Intermediate Quinoxaline Quinoxaline-6-carboxylic Acid Intermediate->Quinoxaline Oxidative Aromatization Water 2 H₂O Intermediate->Water

Caption: Synthesis of quinoxaline-6-carboxylic acids.

Expert Insights: While both 2,3- and 3,4-diaminobenzoic acids can form quinoxalines, the reaction conditions might require optimization for each isomer. The steric hindrance in the 2,3-isomer could necessitate higher temperatures or longer reaction times. Furthermore, the presence of the bromine atom in 2,3-Diamino-5-bromobenzoic acid might influence the electronic properties of the resulting quinoxaline, which could be advantageous for tuning its photophysical or biological properties.

Experimental Protocols for Comparative Reactivity Studies

To provide a quantitative comparison of the reactivity of these diaminobenzoic acids, the following experimental protocols are recommended.

Experiment 1: Determination of Relative Acylation Rates by HPLC

Objective: To quantitatively compare the rate of acylation of 2,3-Diamino-5-bromobenzoic acid, 2,3-diaminobenzoic acid, and 3,4-diaminobenzoic acid with a standard acylating agent.

Methodology:

  • Preparation of Stock Solutions: Prepare 0.1 M solutions of each diaminobenzoic acid and benzoyl chloride in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction Setup: In separate temperature-controlled vials at 25°C, mix equal volumes of a diaminobenzoic acid solution and the benzoyl chloride solution.

  • Time-course Analysis: At specific time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of a primary amine (e.g., benzylamine) to consume any remaining benzoyl chloride.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to quantify the disappearance of the starting diaminobenzoic acid and the appearance of the acylated product(s).

  • Data Analysis: Plot the concentration of the starting material versus time and determine the initial reaction rate for each diaminobenzoic acid.

Causality behind Experimental Choices:

  • HPLC Monitoring: Provides a robust and quantitative method to track the progress of the reaction.

  • Quenching: Essential to stop the reaction at precise time points, ensuring accurate kinetic data.

  • Initial Rate Analysis: Simplifies the kinetic analysis by focusing on the early stages of the reaction where the concentration of reactants is well-defined.

Experiment 2: Comparative Synthesis of Quinoxalines

Objective: To compare the efficiency of quinoxaline formation from 2,3-Diamino-5-bromobenzoic acid and 3,4-diaminobenzoic acid.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of either 2,3-Diamino-5-bromobenzoic acid or 3,4-diaminobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Dicarbonyl: Add 1 mmol of benzil (an α-dicarbonyl compound) to each flask.

  • Reaction Conditions: Heat both reaction mixtures to reflux for a set period (e.g., 2 hours).

  • Workup and Isolation: After cooling, isolate the crude product by filtration or extraction.

  • Yield and Purity Analysis: Determine the yield of the respective quinoxaline-6-carboxylic acid and assess its purity by techniques such as NMR spectroscopy and melting point analysis.

Causality behind Experimental Choices:

  • Standardized Conditions: Using identical reaction conditions allows for a direct comparison of the reactivity of the two isomers.

  • Benzil as a Substrate: A common and readily available α-dicarbonyl for this transformation.

  • Yield and Purity as Metrics: Provide a clear indication of the efficiency and selectivity of the cyclocondensation reaction.

Conclusion

2,3-Diamino-5-bromobenzoic acid is a valuable building block with a unique reactivity profile shaped by the interplay of its ortho-diamine system and the electronic influence of the bromo and carboxylic acid substituents. While its amino groups are expected to be less nucleophilic than those of its non-brominated counterpart, the presence of the bromine atom offers a handle for further synthetic diversification. In comparison to its 3,4-isomer, the 2,3-arrangement introduces steric considerations that can impact reaction rates and potentially the acidity of the carboxylic acid.

The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these reactivity differences, enabling the informed selection of the most suitable diaminobenzoic acid for their specific synthetic goals. By understanding the subtle yet significant effects of molecular architecture on chemical reactivity, scientists can unlock the full potential of these versatile building blocks in the pursuit of novel therapeutics and advanced materials.

References

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A Comparative Guide to Alternative Reagents for 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product characteristics. 2,3-Diamino-5-bromobenzoic acid and its dihydrochloride salt are valuable intermediates, prized for their trifunctional nature which allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2] This guide provides a comprehensive comparison of alternative reagents, offering insights into their relative performance, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The core utility of 2,3-diamino-5-bromobenzoic acid lies in its o-phenylenediamine (OPD) moiety, a key precursor for the synthesis of quinoxalines and benzimidazoles, which are prominent scaffolds in many biologically active compounds.[3][4] The bromine atom serves as a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, while the carboxylic acid group provides a point for amide bond formation or other modifications.[1]

Lead Compound: 2,3-Diamino-5-bromobenzoic Acid

This reagent is a derivative of benzoic acid featuring two adjacent amino groups and a bromine atom. The dihydrochloride salt is often used to improve stability and solubility in certain reaction media. Its primary application is in the synthesis of substituted quinoxalines and other heterocyclic systems.

Alternative Reagents: A Comparative Analysis

The choice of an alternative reagent is dictated by the specific requirements of the synthesis, including desired substitution patterns, reactivity, and cost. Here, we compare several classes of alternatives.

Unsubstituted and Alternatively Substituted Diaminobenzoic Acids

For applications where the bromine atom is not essential for subsequent reactions, or where a different substitution pattern is desired, other diaminobenzoic acid isomers can be excellent alternatives.

ReagentKey FeaturesAdvantagesDisadvantages
2,3-Diaminobenzoic acid The parent compound without the bromine substituent.[5]More cost-effective; simpler product NMR spectra.Lacks a handle for cross-coupling reactions.
3,4-Diaminobenzoic acid Isomer with amino groups meta and para to the carboxylic acid.Readily available and comparatively inexpensive. Can act as a self-catalyst in quinoxaline synthesis under certain conditions.[2][6]Different substitution pattern on the resulting heterocycle.
2-Amino-5-bromobenzoic acid Isomer with a single amino group.[7]Useful for syntheses where a diamine is not required.Not a direct replacement for OPD-type cyclizations.

Experimental Insight:

In the synthesis of quinoxaline-carboxylic acids via condensation with benzil derivatives, 2,3-diaminobenzoic acid reacts under hydrothermal conditions to form the desired heterocyclic core.[2] The absence of the bromine atom can simplify the reaction by preventing potential side reactions or the need for protecting groups. Conversely, 3,4-diaminobenzoic acid has been shown to be a poorer substrate for peroxidase-catalyzed reactions compared to o-phenylenediamine (OPD), suggesting that the relative positioning of the amino groups can significantly impact reactivity in certain enzymatic or catalytic systems.[6]

Substituted o-Phenylenediamines (OPDs)

When the carboxylic acid group is not a prerequisite for the target molecule, a wide range of substituted o-phenylenediamines can be employed. The electronic nature of the substituents can be leveraged to tune the reactivity of the diamine.

ReagentSubstituent EffectImpact on Reactivity
o-Phenylenediamine Unsubstituted parent compound.[8][9]Baseline reactivity for comparison.
4-Nitro-o-phenylenediamine Strong electron-withdrawing group.Decreases the nucleophilicity of the amino groups, potentially slowing down condensation reactions.
4-Methoxy-o-phenylenediamine Electron-donating group.Increases the nucleophilicity of the amino groups, potentially accelerating condensation reactions.[4]

Experimental Insight:

The synthesis of quinoxalines is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][10] The rate of this reaction is influenced by the nucleophilicity of the diamine. Electron-donating groups on the aromatic ring of the OPD will generally increase the rate of the initial nucleophilic attack on the dicarbonyl compound, leading to faster reaction times and potentially higher yields. Conversely, electron-withdrawing groups will decrease the reactivity.[11] This principle allows for the rational selection of a substituted OPD to match the electronic demands of the reaction.

Heterocyclic Diamines

For the synthesis of fused heterocyclic systems, heterocyclic diamines can serve as alternatives to phenylenediamines.

ReagentCore StructureResulting Fused System
2,3-Diaminopyridine PyridinePyrido[2,3-b]pyrazine

Experimental Insight:

The synthesis of 2,3-diaminopyridine can be achieved through a multi-step process starting from 2-aminopyridine, involving bromination, nitration, reduction of the nitro group, and subsequent debromination.[12] This diamine can then be condensed with 1,2-dicarbonyl compounds in a manner analogous to o-phenylenediamines to yield pyrido[2,3-b]pyrazines, a class of compounds with significant biological activity.

Experimental Protocols

Protocol 1: General Synthesis of Quinoxaline Derivatives from o-Phenylenediamines

This protocol outlines a general procedure for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a common method for synthesizing quinoxalines.[13]

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)

  • Ethanol or acetic acid (as solvent)

  • Optional: Acid catalyst (e.g., a few drops of acetic acid if using a neutral solvent)

Procedure:

  • Dissolve the substituted o-phenylenediamine in the chosen solvent in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound to the solution.

  • If necessary, add the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and relatively green solvent. Acetic acid can serve as both the solvent and an acid catalyst, promoting the dehydration step of the condensation.

  • Catalyst: The acid catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.

  • Temperature: Heating to reflux provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.

Visualization of Synthetic Pathways

Diagram 1: General Quinoxaline Synthesis

G OPD Substituted o-Phenylenediamine Intermediate Dihydropyrazine Intermediate OPD->Intermediate + Dicarbonyl (Condensation) Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Quinoxaline Substituted Quinoxaline Intermediate->Quinoxaline - 2 H₂O (Dehydration/Oxidation) Water 2 H₂O

Caption: General reaction scheme for the synthesis of quinoxalines.

Diagram 2: Influence of Substituents on OPD Reactivity

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_OPD OPD with EDG (e.g., -OCH₃) EDG_reactivity Increased Nucleophilicity Faster Reaction Rate EDG_OPD->EDG_reactivity EWG_OPD OPD with EWG (e.g., -NO₂) EWG_reactivity Decreased Nucleophilicity Slower Reaction Rate EWG_OPD->EWG_reactivity Reactant o-Phenylenediamine (OPD) Reactant->EDG_OPD Add EDG Reactant->EWG_OPD Add EWG

Caption: Effect of substituents on the reactivity of o-phenylenediamines.

Conclusion

The selection of a suitable alternative to 2,3-diamino-5-bromobenzoic acid dihydrochloride is a nuanced decision that hinges on the specific goals of a synthetic campaign. For syntheses where the bromine atom is not required, the parent 2,3-diaminobenzoic acid or its 3,4-isomer present viable and often more economical options. When the carboxylic acid is not necessary, a diverse array of commercially available substituted o-phenylenediamines allows for the fine-tuning of electronic properties to optimize reaction outcomes. For the creation of novel fused heterocyclic systems, heterocyclic diamines like 2,3-diaminopyridine offer a gateway to expanded chemical space. By understanding the interplay between structure and reactivity, researchers can strategically select building blocks to enhance the efficiency and versatility of their synthetic endeavors.

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A Comparative Guide to the Synthesis and Validation of 2,3-Diamino-5-bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of potential synthetic routes for derivatives of 2,3-Diamino-5-bromobenzoic acid, a crucial building block in the development of pharmaceuticals and advanced materials.[1] Recognizing the absence of a single, universally optimized pathway, this document evaluates two plausible synthetic strategies based on fundamental principles of aromatic chemistry. The core of this guide lies not just in the synthesis but in establishing a rigorous, self-validating framework for confirming the identity and purity of the target compounds, ensuring reproducibility and reliability in research and development.

Section 1: Strategic Approaches to Synthesis

The synthesis of substituted diaminobenzoic acids requires careful strategic planning regarding the sequence of functional group introduction. The activating/deactivating and directing effects of the amino, bromo, and carboxylic acid groups are paramount. Below, we compare two logical, albeit challenging, synthetic pathways.

Route A: Ortho-Lithiation followed by Functionalization

This route leverages the directing effect of an existing functional group to achieve the desired substitution pattern. A plausible starting material is 5-bromoanthranilic acid (2-amino-5-bromobenzoic acid), which is commercially available.

Causality and Experimental Rationale: The core of this strategy is the ortho-directed lithiation. The amino group is first protected to prevent it from reacting with the strong base and to enhance its directing effect. A bulky protecting group like Boc (tert-butyloxycarbonyl) is suitable. The protected amine and the carboxylate group then direct the lithiation to the C3 position. This is followed by the introduction of a nitro group, which can subsequently be reduced to the second amine.

Experimental Protocol (Conceptual):

  • Protection: React 2-amino-5-bromobenzoic acid with Di-tert-butyl dicarbonate ((Boc)₂O) to protect the amino group.

  • Ortho-Lithiation & Nitration: Treat the protected intermediate with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching with a nitrating agent (e.g., N₂O₅). This step is critical and requires careful control to avoid side reactions.

  • Reduction: The introduced nitro group is reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final 2,3-diamino-5-bromobenzoic acid.

Route B: Nitration-Reduction of a Dibromo Precursor

This alternative approach begins with a more heavily substituted starting material, aiming to replace one of the bromine atoms with an amino group.

Causality and Experimental Rationale: This route starts with 3,5-dibromobenzoic acid. The strategy involves a double nitration, followed by a partial reduction and a potential nucleophilic aromatic substitution (SNAAr) to introduce the second amino group. This pathway is inherently challenging due to the difficulty in controlling the regioselectivity of both nitration and reduction.

Experimental Protocol (Conceptual):

  • Dinitration: React 3,5-dibromobenzoic acid with a strong nitrating mixture (e.g., fuming HNO₃/H₂SO₄) to introduce two nitro groups, likely at the 2 and 6 positions.

  • Selective Reduction: The key challenge is the selective reduction of one nitro group. This can sometimes be achieved using specific reagents like sodium sulfide (Na₂S) or by carefully controlling stoichiometric amounts of a standard reducing agent.

  • Nucleophilic Aromatic Substitution (SNAAr): The remaining nitro group activates the ring for nucleophilic attack. Reacting the intermediate with an amine source (e.g., ammonia or an azide followed by reduction) could displace one of the bromine atoms. This step is highly dependent on the electronic nature of the intermediate.[2]

  • Final Reduction: The second nitro group is reduced to an amine to yield the target molecule.

Section 2: Comparative Analysis of Synthetic Routes

The choice between these routes depends on reagent availability, scalability, and the chemist's tolerance for complex purification challenges.

FeatureRoute A: Ortho-LithiationRoute B: Nitration of Dibromo Precursor
Starting Material 2-Amino-5-bromobenzoic acid3,5-Dibromobenzoic acid
Number of Steps 4 (Protection, Lithiation/Nitration, Reduction, Deprotection)4 (Dinitration, Selective Reduction, SNAAr, Final Reduction)
Key Challenge Handling of organolithium reagents; achieving high regioselectivity in the lithiation step.Controlling regioselectivity during dinitration and achieving selective reduction of one of two nitro groups.
Potential Byproducts Isomeric nitration products; products from incomplete reactions.Over-reduced or partially substituted products; isomeric mixtures.
Purification Likely requires column chromatography at multiple stages.Potentially very challenging due to structurally similar byproducts.
Scalability Organolithium reactions can be difficult to scale up safely.More amenable to larger scale, provided selectivity issues are resolved.

Section 3: A Rigorous Framework for Validation

Workflow for Product Validation

G cluster_0 Synthesis & Work-up cluster_1 Purification & Purity Assessment cluster_2 Structural Confirmation Crude_Product Crude Synthetic Product TLC TLC Analysis (Reaction Monitoring, Spot Test) Crude_Product->TLC Purification Purification (Recrystallization or Chromatography) TLC->Purification HPLC HPLC Analysis (Quantitative Purity >95%) Purification->HPLC MS Mass Spectrometry (MS) (Molecular Weight & Isotopic Pattern) HPLC->MS IR Infrared (IR) Spectroscopy (Functional Group ID) MS->IR NMR NMR Spectroscopy (¹H & ¹³C - Connectivity) IR->NMR Final_Product Validated Final Product NMR->Final_Product

Caption: Workflow for the validation of synthetic products.

Step 1: Purification and Purity Assessment
  • Thin-Layer Chromatography (TLC): This is the first step to assess the crude product. It helps visualize the number of components in the mixture and determine an appropriate solvent system for column chromatography. Various stationary phases like silica gel or polyamide can be used to separate substituted benzoic acids.[3][4][5]

  • Purification: Depending on the nature of the impurities, purification is achieved via recrystallization or column chromatography. Recrystallization from a suitable solvent is often effective for removing minor impurities if the product is highly crystalline.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with formic acid) can effectively separate the target compound from residual starting materials or byproducts.[7] The goal is to achieve a purity of >95% for most research applications.

Step 2: Structural Characterization

Spectroscopic methods provide definitive structural evidence.

Expected Spectroscopic Data for 2,3-Diamino-5-bromobenzoic Acid:

TechniqueExpected ObservationsRationale
Mass Spec. (MS) Molecular ion peak (M+) at m/z ~216/218 (approx. 1:1 ratio).Confirms the molecular weight (C₇H₇BrN₂O₂) and the presence of one bromine atom due to its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br).[8]
IR Spectroscopy Broad peak ~3200-3500 cm⁻¹ (N-H, O-H stretches); Peak ~1670-1700 cm⁻¹ (C=O stretch).Identifies the key functional groups: the two amino groups and the carboxylic acid. The IR spectrum for 2-amino-5-bromobenzoic acid shows characteristic peaks at 3497, 3383 (N-H), and 1675 (C=O) cm⁻¹.[9]
¹H NMR Two distinct singlets in the aromatic region (e.g., ~6.5-7.5 ppm); broad singlets for NH₂ protons; broad singlet for COOH proton.The two aromatic protons at the C4 and C6 positions would appear as distinct signals, confirming the 1,2,3,5-substitution pattern. The absence of ortho or meta coupling is a key indicator.[8]
¹³C NMR Seven distinct carbon signals, including one for the carboxyl carbon (~170 ppm) and six for the aromatic ring.Confirms the number of unique carbon atoms in the molecule.

Generic Protocol for NMR Sample Preparation:

  • Weigh 5-10 mg of the purified, dry sample.

  • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds like benzoic acids).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. The data will be crucial for distinguishing between isomers, as the chemical shifts and coupling patterns are highly sensitive to the relative positions of the substituents.[8]

Section 4: Conclusion and Recommendations

The synthesis of 2,3-Diamino-5-bromobenzoic acid derivatives is a complex task with no single, straightforward solution.

  • Route A (Ortho-Lithiation) offers a more direct and potentially higher-yielding path if the challenges of handling organometallic reagents can be managed. It is recommended for small-scale synthesis where precise control is possible.

  • Route B (Nitration of Dibromo Precursor) , while conceptually simpler in terms of reagents, presents significant challenges in achieving selectivity. It may be more suitable for exploratory synthesis where a mixture of isomers could be screened.

Ultimately, the successful synthesis is defined by the rigor of its validation. A combination of chromatographic (TLC, HPLC) and spectroscopic (MS, IR, NMR) techniques is essential. This multi-faceted approach ensures that researchers can proceed with confidence, knowing their material is both structurally correct and sufficiently pure for its intended application in drug discovery and materials science.

References

  • Separation of substituted benzoic acids by ion-pair chrom
  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin - ResearchGate. (URL: [Link])

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - ACS Publications. (URL: [Link])

  • Diaminobenzoic acid derivatives as dye precursors - Google P
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (URL: [Link])

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY - ResearchGate. (URL: [Link])

  • Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (URL: [Link])

  • Benzoic acid derivatives - Target Analysis. (URL: [Link])

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (URL: [Link])

  • Purification of benzoic acid - US Patent US3235588A - Google P
  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed. (URL: [Link])

  • 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form - DergiPark. (URL: [Link])

  • Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - MDPI. (URL: [Link])

  • A Convenient Synthesis and Spectral Studies of Diamines Derivatives - ResearchGate. (URL: [Link])

  • Synthesis of 2-amino-3, 5-dibromobenzophenone - ResearchGate. (URL: [Link])

  • Aromatic Amines in Organic Synthesis. Part III; p-Aminocinnamic Acids and Their Methyl Esters - MDPI. (URL: [Link])

  • Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - ResearchGate. (URL: [Link])

  • Synthesis of primary amines - Organic Chemistry Portal. (URL: [Link])

  • Synthesis, Characterization and Biological Screening of Novel Metal(II) Complexes of 2-{[2-(5-Benzoyl-1H-benzotriazol-1-yl)-2-oxoethyl]amino}-5-bromobenzoic Acid - ResearchGate. (URL: [Link])

  • Various synthetic routes for the synthesis of amine 1 Comparison of the... - ResearchGate. (URL: [Link])

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases - ResearchGate. (URL: [Link])

  • 2,3-Diaminobenzoic acid - PubChem. (URL: [Link])

  • Diatrizoate Contrast Agents: 2-amino-5-acetamido-, and 3,5-diamino-2,4,6-triiodobenzoates. (URL: [Link])

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Spectroscopic Fingerprints: A Comparative Guide to Diaminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, diaminobenzoic acid (DABA) isomers are indispensable building blocks. Their utility in synthesizing everything from advanced polymers to potent therapeutic agents is well-documented. However, the structural similarity between isomers like 2,3-DABA, 3,4-DABA, and 2,5-DABA presents a significant analytical challenge. These compounds share the same molecular formula (C₇H₈N₂O₂) and mass, and often exhibit similar physical properties, making unambiguous identification a critical step for ensuring reaction success, product purity, and biological efficacy.

This guide provides a comprehensive, multi-technique spectroscopic comparison of these key DABA isomers. As a senior application scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output. We will explore how subtle differences in the arrangement of two amino groups and one carboxylic acid group on a benzene ring create unique and definitive "fingerprints" across various analytical platforms. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this guide establishes a self-validating system for isomer differentiation, grounded in authoritative data and first principles.

¹H NMR Spectroscopy: Resolving Aromatic Proton Environments

Expertise & Rationale: Proton NMR (¹H NMR) is arguably the most powerful technique for distinguishing aromatic isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic environment, which is dictated by the positions of the electron-donating amino (-NH₂) groups and the electron-withdrawing carboxylic acid (-COOH) group. Each isomer presents a unique spin system that is readily identifiable.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the diaminobenzoic acid isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it effectively solubilizes all three functional groups and its residual solvent peak does not typically interfere with the aromatic signals. The acidic proton of the carboxylic acid and the amine protons will be observable and can exchange with residual water in the solvent.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with a standard Fourier transform and phase correction. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Data Analysis & Comparative Insights

The substitution patterns on the benzene ring give rise to three distinct and predictable ¹H NMR spectra. The two -NH₂ groups strongly shield nearby protons (shifting them upfield, to lower ppm), while the -COOH group deshields them (shifting them downfield).

Isomer Proton Assignment Expected Chemical Shift (δ, ppm in DMSO-d₆) Expected Multiplicity & Coupling (J, Hz)
2,3-Diaminobenzoic Acid H-4~7.1dd, J ≈ 8.0, 1.5 Hz
H-5~6.3t, J ≈ 7.7 Hz
H-6~6.7dd, J ≈ 7.4, 1.5 Hz
3,4-Diaminobenzoic Acid H-2~7.16d, J ≈ 1.8 Hz
H-5~6.52d, J ≈ 8.1 Hz
H-6~7.10dd, J ≈ 8.1, 1.8 Hz
2,5-Diaminobenzoic Acid H-3~7.2d, J ≈ 2.0 Hz
H-4~6.7dd, J ≈ 8.8, 2.0 Hz
H-6~6.6d, J ≈ 8.8 Hz

Note: Data synthesized from multiple sources, including ChemicalBook and available literature. Exact shifts can vary with concentration and pH.[1]

Trustworthiness through Causality:

  • 2,3-DABA: The three aromatic protons form a coupled ABC system. The proton at the 5-position is flanked by two ortho amino groups, resulting in a significant upfield shift (around 6.3 ppm) and appears as a triplet (or more accurately, a doublet of doublets with similar J values).[2]

  • 3,4-DABA: This isomer presents a clearer AMX spin system. The proton at H-2 is only coupled to H-6 (meta-coupling, small J value), appearing as a narrow doublet. The H-5 and H-6 protons are ortho to each other, showing a large coupling constant (~8 Hz).[1]

  • 2,5-DABA: This also presents an AMX system. The H-3 proton is ortho to the -COOH group and meta to an -NH₂ group, making it the most downfield. The H-6 proton is ortho to one -NH₂ group and meta to the other, distinguishing its environment from the other isomers.

G cluster_23 2,3-DABA Spin System cluster_34 3,4-DABA Spin System cluster_25 2,5-DABA Spin System H4 H4 H5 H5 H4->H5 J_ortho H6 H6 H4->H6 J_meta H5->H6 J_ortho H2_34 H2 H6_34 H6 H2_34->H6_34 J_meta H5_34 H5 H6_34->H5_34 J_ortho H3_25 H3 H4_25 H4 H3_25->H4_25 J_ortho H6_25 H6 H4_25->H6_25 J_para

Figure 1. ¹H NMR spin-spin coupling relationships for DABA isomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Rationale: While ¹H NMR probes the proton environment, ¹³C NMR provides a direct map of the carbon framework. The chemical shifts of the seven distinct carbons in each DABA isomer are highly sensitive to substituent effects. Carbons bonded to the electronegative nitrogen and oxygen atoms are shifted significantly downfield. The unique symmetry and substitution pattern of each isomer results in a distinct set of ¹³C chemical shifts.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: On the same 400 MHz (or equivalent) spectrometer, switch to the ¹³C nucleus observation channel.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon, removing C-H coupling.

    • Set the spectral width to cover 0-200 ppm.

    • A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the DMSO-d₆ solvent signal at δ 39.52 ppm.

Data Analysis & Comparative Insights

The most diagnostic signals are the carboxyl carbon (-COOH) and the aromatic carbons directly attached to the amine groups (C-NH₂).

Isomer C-COOH (δ, ppm) Aromatic C-NH₂ (δ, ppm) Other Aromatic C (δ, ppm)
2,3-Diaminobenzoic Acid ~170.5~139.6, ~135.6~119.4, ~117.0, ~114.9, ~110.3
3,4-Diaminobenzoic Acid ~168.0~147.2, ~128.3~121.4, ~117.4, ~114.2, ~114.1
2,5-Diaminobenzoic Acid ~171.9~152.9, ~135.3~118.0, ~116.9, ~111.9, ~111.9

Note: Data synthesized from available literature and databases.[2][3] Assignments are predictive and may require 2D NMR for definitive confirmation.

Trustworthiness through Causality:

  • The chemical shift of the carboxyl carbon can be a subtle but useful indicator. Its electronic environment is modulated by the proximity of the amino groups.

  • The key differentiators are the carbons bonded to the amines. In 2,3-DABA , these carbons (C2, C3) are adjacent. In 3,4-DABA , they are also adjacent (C3, C4). However, in 2,5-DABA , the amine-bearing carbons (C2, C5) are separated, leading to a significantly different electronic distribution and a more downfield shift for the C-NH₂ carbons compared to the other isomers. The para-relationship of the substituents in 2,5-DABA creates a more pronounced electronic push-pull effect, influencing the shifts.

FT-IR Spectroscopy: Probing Vibrational Signatures

Expertise & Rationale: FT-IR spectroscopy measures the vibrational frequencies of chemical bonds. While all DABA isomers contain the same functional groups (-NH₂, -COOH), their spatial arrangement critically influences their vibrational modes, particularly through intramolecular hydrogen bonding. The ortho arrangement in 2,3-DABA allows for strong hydrogen bonding between the carboxylic acid and the adjacent amino group, which is not possible in the other isomers. This interaction measurably alters the characteristic stretching frequencies of the O-H, C=O, and N-H bonds.

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid DABA isomer powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to produce the final spectrum. The data is presented as % Transmittance vs. Wavenumber (cm⁻¹).

Data Analysis & Comparative Insights

Focus on the regions corresponding to N-H, O-H, and C=O stretching vibrations.

Vibrational Mode 2,3-DABA (cm⁻¹) 3,4-DABA (cm⁻¹) 2,5-DABA (cm⁻¹) Rationale for Differences
N-H Stretch ~3400-3300~3450-3350~3420-3320The presence or absence of intramolecular H-bonding with the C=O group affects these frequencies.
O-H Stretch (acid) Broad, ~3200-2500Broad, ~3000-2500Broad, ~3000-2500All show broadness due to intermolecular H-bonding, but the range can be affected by intramolecular interactions.
C=O Stretch (acid) ~1660-1670 ~1680-1690~1680-1690Key Differentiator: The C=O in 2,3-DABA is weakened and shifted to a lower wavenumber by strong intramolecular H-bonding with the ortho -NH₂ group.
N-H Bend ~1620~1630~1625Overlaps with aromatic C=C stretches, but can show subtle shifts.

Note: Wavenumbers are approximate and can vary based on the physical state (solid/solution) and sampling method.

Trustworthiness through Causality: The most reliable diagnostic peak is the carbonyl (C=O) stretch. In 3,4-DABA and 2,5-DABA, the carbonyl group is relatively unencumbered by intramolecular forces and vibrates at a higher frequency. In 2,3-DABA, the hydrogen atom from the ortho -NH₂ group forms a strong hydrogen bond with the carbonyl oxygen. This interaction weakens the C=O double bond, requiring less energy to stretch it, thus shifting its absorption to a lower wavenumber. This is a classic example of the "ortho effect" and serves as a powerful validation tool.

Mass Spectrometry: Fragmentation as a Structural Clue

Expertise & Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides two key pieces of information: the molecular weight and the fragmentation pattern. While all three isomers have an identical molecular weight of 152.15 g/mol , their fragmentation pathways can differ based on the stability of the resulting fragments.[2] The proximity of functional groups can enable specific rearrangement reactions, leading to unique fragment ions.

Experimental Protocol: EI-Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is vaporized in a high vacuum.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation & Analysis: The high internal energy of the molecular ion causes it to fragment into smaller charged ions and neutral radicals. The positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Data Analysis & Comparative Insights

All isomers will show a molecular ion peak (M⁺•) at m/z = 152. The key is to analyze the relative abundances of the fragment ions.

m/z Value Proposed Fragment Likely Isomer Origin Rationale
152 [M]⁺•AllMolecular Ion
135 [M - NH₃]⁺• or [M - OH]⁺AllLoss of ammonia or hydroxyl radical is possible from all isomers.
134 [M - H₂O]⁺•2,3-DABA Key Differentiator: The ortho arrangement in 2,3-DABA facilitates the facile loss of a water molecule via a cyclization rearrangement involving the -COOH and adjacent -NH₂ group (the "ortho effect"). This peak is expected to be significantly more abundant for the 2,3-isomer.
108 [M - CO₂]⁺•AllLoss of carbon dioxide (decarboxylation) from the molecular ion.
106 [M - H₂O - CO]⁺•AllSubsequent loss of carbon monoxide after initial water loss.

Note: Fragmentation data based on established principles and spectral databases like PubChem.[2]

G M 2,3-DABA M+• (m/z 152) M_H2O [M - H₂O]+• (m/z 134) (High Abundance) M->M_H2O - H₂O (Ortho Effect) M_CO2 [M - CO₂]+• (m/z 108) M->M_CO2 - CO₂ caption Figure 2. Key fragmentation pathway for 2,3-DABA via the ortho effect.

Figure 2. Key fragmentation pathway for 2,3-DABA via the ortho effect.

Workflow for Isomer Identification

For an unknown DABA sample, a logical and efficient workflow is essential. This workflow prioritizes the most definitive techniques first, using subsequent analyses for confirmation.

G start Unknown DABA Isomer Sample nmr Acquire ¹H NMR Spectrum (in DMSO-d₆) start->nmr analyze_nmr Analyze Splitting Pattern & Chemical Shifts nmr->analyze_nmr is_23 Isomer is 2,3-DABA analyze_nmr->is_23  Distinct ABC system, proton ~6.3 ppm is_34 Isomer is 3,4-DABA analyze_nmr->is_34  AMX system, doublet at ~6.5 ppm is_25 Isomer is 2,5-DABA analyze_nmr->is_25  AMX system, distinct shifts confirm_ms Confirm with MS: Look for abundant m/z 134 is_23->confirm_ms confirm_ir Confirm with FT-IR: Look for C=O stretch ~1680-1690 cm⁻¹ is_34->confirm_ir is_25->confirm_ir

Figure 3. Recommended workflow for the efficient identification of an unknown DABA isomer.

Conclusion

The unambiguous identification of diaminobenzoic acid isomers is not merely an academic exercise; it is a prerequisite for reliable research and development. While each spectroscopic technique provides valuable clues, their true power lies in their combined application. ¹H NMR offers the most definitive initial identification through unique spin systems. FT-IR and Mass Spectrometry then provide orthogonal confirmation by probing specific intramolecular interactions and fragmentation pathways, respectively—both of which are governed by the "ortho effect" in 2,3-DABA. By understanding the causal links between molecular structure and spectral data, researchers can confidently identify these critical building blocks, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (n.d.). 2,5-Diaminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Diaminobenzoic acid. Wiley-VCH GmbH. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Compounds Derived from 2,3-Diamino-5-bromobenzoic Acid: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Advantage of the 2,3-Diamino-5-bromobenzoic Acid Scaffold

The 2,3-Diamino-5-bromobenzoic acid molecule is a promising starting material in medicinal chemistry for several key reasons:

  • Bifunctional Reactivity : The two adjacent amino groups serve as a reactive handle for the synthesis of various heterocyclic systems, most notably quinoxalines and phenazines.

  • Modulation of Physicochemical Properties : The presence of a bromine atom and a carboxylic acid group provides opportunities for modifying the lipophilicity, electronic properties, and solubility of the resulting derivatives. These groups can also serve as points for further chemical modification to fine-tune the biological activity and pharmacokinetic profile.

  • Structural Rigidity : The aromatic core provides a rigid scaffold, which is often desirable in drug design for achieving high-affinity interactions with biological targets.

This guide will explore the derivatization of this scaffold and compare the potential biological activities of the resulting compounds to known therapeutic agents.

Synthetic Pathways: From Scaffold to Bioactive Heterocycles

The primary synthetic utility of 2,3-Diamino-5-bromobenzoic acid lies in its role as a precursor to quinoxaline and phenazine derivatives. The general synthetic schemes are well-established and can be adapted for this specific starting material.[1]

Synthesis of Quinoxaline Derivatives

Quinoxalines are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For derivatives of 2,3-Diamino-5-bromobenzoic acid, this would yield 6-bromo-8-carboxy-substituted quinoxalines.

G start 2,3-Diamino-5-bromobenzoic acid intermediate Condensation Reaction start->intermediate reagent1 1,2-Dicarbonyl Compound (R-CO-CO-R') reagent1->intermediate product 6-Bromo-8-carboxy-quinoxaline Derivative intermediate->product Cyclization

Caption: Synthetic pathway to quinoxaline derivatives.

Synthesis of Phenazine Derivatives

Phenazine synthesis can be achieved through the reaction of ortho-phenylenediamines with catechols or other suitable precursors, often involving oxidative cyclization. This would lead to bromo- and carboxy-substituted phenazine derivatives.

G start 2,3-Diamino-5-bromobenzoic acid intermediate2 Oxidative Cyclization start->intermediate2 reagent2 Catechol or equivalent reagent2->intermediate2 product2 Bromo-carboxy-phenazine Derivative intermediate2->product2 Condensation & Oxidation G Compound Quinoxaline/Phenazine Derivative Pathway ALK/PI3K/AKT Pathway Compound->Pathway Inhibition Apoptosis Apoptosis Pathway->Apoptosis Suppression of anti-apoptotic signals CellCycle G1 Phase Arrest Pathway->CellCycle Regulation of cell cycle progression

Caption: Potential mechanism of anticancer action.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial activity. [2][3]The evaluation of antimicrobial efficacy is typically performed by determining the Minimum Inhibitory Concentration (MIC).

Natural and synthetic phenazines are well-known for their antimicrobial properties, particularly against a range of bacteria and fungi. [4] Comparative Data for Analogous Antimicrobial Compounds

Compound ClassTarget OrganismMIC (µg/mL)Reference
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acidS. aureus32[3]
Schiff's bases of p-amino benzoic acidB. subtilis2.11 (pMIC in µM/ml)[5]
2-chlorobenzoic acid derivativesE. coli2.27 (pMIC in µM/ml)[6]

Derivatives of 2,3-Diamino-5-bromobenzoic acid are expected to show antimicrobial activity. The presence of the bromine atom, an electron-withdrawing group, has been noted in some studies to increase antimicrobial potency. [5]

Experimental Protocols

For researchers aiming to evaluate the biological activities of novel derivatives of 2,3-Diamino-5-bromobenzoic acid, the following standardized protocols are recommended.

Protocol for MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric method for assessing cell viability. [7] Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [8]* Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight in a humidified incubator (37°C, 5% CO2). [9]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). [9]3. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [10][11]4. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [8]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [7]A reference wavelength of 630 nm can be used to subtract background absorbance. [7]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G A Seed cells in 96-well plate B Add test compounds (serial dilutions) A->B C Incubate (e.g., 48h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Remove medium, add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT assay.

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [12][13]The broth microdilution method is a common technique.

Materials:

  • 96-well microtiter plates [12]* Mueller-Hinton broth (or other appropriate broth) [14]* Bacterial or fungal strains

  • Standardized inoculum (~5 x 10^5 CFU/mL) [15]* Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate. [12]2. Inoculation: Add a standardized inoculum of the microorganism to each well. [14]Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. [12][14]4. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [13][15]This can be determined by visual inspection or by measuring the optical density with a microplate reader.

G A Prepare serial dilutions of compound in broth B Inoculate wells with standardized microbial suspension A->B C Incubate (18-24h) B->C D Observe for turbidity (growth) C->D E Determine lowest concentration with no growth (MIC) D->E

Sources

A Comparative Guide to the Cyclization of Ortho-Diaminobenzoic Acids: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ortho-diaminobenzoic acids are versatile scaffolds in synthetic organic and medicinal chemistry, serving as crucial precursors for a variety of biologically active heterocyclic compounds.[1][2] Their unique arrangement of two adjacent amino groups and a carboxylic acid on a benzene ring allows for diverse cyclization pathways, leading to important chemical entities like benzimidazoles and quinazolinones. This guide provides a comparative analysis of key cyclization methods, offering insights into experimental choices, mechanistic underpinnings, and practical considerations to aid researchers in selecting the optimal synthetic route.

Overview of Primary Cyclization Pathways

The strategic choice of a one-carbon (C1) or multi-carbon building block dictates the resulting heterocyclic core. The primary cyclization products derived from ortho-diaminobenzoic acids are benzimidazoles and quinazolinones, each accessible through several distinct methodologies. The selection of a particular method is often governed by factors such as desired substitution patterns, substrate scope, reaction conditions, and scalability.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocycles with a wide range of therapeutic activities, including anti-inflammatory, antiviral, and anticancer properties.[3] The cyclization of ortho-diaminobenzoic acids to form benzimidazoles typically involves condensation with a C1 electrophile, which can be an aldehyde, a carboxylic acid, or a derivative thereof.

Phillips-Ladenburg Condensation with Aldehydes

The reaction of an ortho-diamine with an aldehyde is a cornerstone of benzimidazole synthesis. This method is valued for its operational simplicity and the ability to introduce a wide variety of substituents at the 2-position of the benzimidazole ring.

Mechanism & Rationale: The reaction proceeds via the initial formation of a Schiff base between one of the amino groups and the aldehyde. Subsequent intramolecular cyclization and oxidative aromatization yield the final benzimidazole product. The choice of catalyst and oxidant is critical. While traditional methods often involve harsh conditions, modern approaches focus on milder, more environmentally friendly catalysts.[3]

Catalytic Systems:

  • Brønsted Acids: Simple acids like acetic acid or boric acid can effectively promote the condensation.[3]

  • Lewis Acids: Catalysts such as zinc acetate, zinc triflate, or ZrOCl₂·8H₂O have been shown to be highly efficient.[3][4]

  • Green Chemistry Approaches: Recent advancements utilize catalysts like ammonium chloride or conduct the reaction in greener solvents like polyethylene glycol (PEG) or even under solvent-free conditions to enhance the environmental profile of the synthesis.[3] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions, drastically reducing reaction times from hours to minutes.[4][5]

Condensation with Carboxylic Acids and Derivatives

Direct condensation with carboxylic acids offers an alternative route, often requiring higher temperatures or dehydrating agents to drive the reaction.[4] A significant advancement in this area is the use of microdroplet synthesis, where reactions are accelerated by orders of magnitude in electrostatically charged microdroplets, eliminating the need for catalysts and operating at ambient conditions.[6] This technique relies on the extraordinary acidity at the droplet surface to activate the carboxylic acid for nucleophilic attack.[6]

Synthesis of Quinazolinones

Quinazolinones are another class of privileged scaffolds in drug discovery, known for their diverse biological activities.[7] Their synthesis from ortho-aminobenzoic acid (a related precursor, though the principles apply) typically involves reaction with a C1 source and an amine or ammonia equivalent.

Niementowski Reaction and Modifications

The classical approach involves the reaction of anthranilic acid with amides. For instance, reacting 2-aminobenzoic acid with formamide at elevated temperatures yields quinazolin-4(3H)-one.[8] Modern variations of this transformation provide access to a wide array of substituted quinazolinones.

Methodologies:

  • From Acyl Chlorides and Amines: A multi-component approach involving 2-aminobenzoic acid, an acyl chloride, and an amine can be catalyzed by Brønsted acid ionic liquids under microwave irradiation.[8]

  • From Orthoesters: Condensation of 2-aminobenzoic acid with orthoesters in the presence of a catalyst like ammonium acetate provides 2-substituted quinazolinones.[8]

  • Tandem Strategies: A facile synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a tandem reaction where a C-nucleophilic addition to a carbodiimide is followed by intramolecular cyclization.[9]

The synthesis often proceeds through an intermediate benzoxazinone, which is then reacted with a primary amine to form the desired 2,3-disubstituted quinazolinone.[7][10]

Comparative Analysis of Methods

The choice of cyclization strategy depends heavily on the target molecule and desired experimental parameters. Below is a comparative summary of the key methods.

Method Target Heterocycle Key Reagents Advantages Limitations Typical Conditions
Phillips-Ladenburg Condensation BenzimidazoleAldehydesWide substrate scope, operational simplicity, diverse catalytic systems available.[3]Often requires an oxidant; can form complex mixtures without optimization.Room temp. to reflux; various catalysts (acidic, Lewis acid); conventional or microwave heating.[3][5]
Carboxylic Acid Condensation BenzimidazoleCarboxylic AcidsAtom economical, direct.Often requires harsh conditions (high temp.) or specialized equipment (microdroplet).[4][6]High temp. reflux or microdroplet ESI-MS.[6]
Niementowski & Related Reactions QuinazolinoneAmides, Orthoesters, Acyl ChloridesAccess to diverse substitution patterns (2- and 3-positions).[8][9]Can require multi-step procedures, sometimes involving intermediate isolation.[7][10]Reflux to high temp.; often requires catalysts (Brønsted/Lewis acids); conventional or microwave heating.[8]

Experimental Protocols

Protocol 1: Green Synthesis of 2-Aryl-1H-benzimidazole via Aldehyde Condensation

This protocol is adapted from a method utilizing ammonium chloride as an inexpensive and green catalyst.

  • Reaction Setup: To a solution of 2,3-diaminobenzoic acid (1 mmol) in ethanol, add a substituted aromatic aldehyde (1 mmol).

  • Catalyst Addition: Add a catalytic amount of ammonium chloride (NH₄Cl, ~10 mol%).

  • Reaction: Reflux the mixture at 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically shorter for aldehydes with electron-withdrawing groups.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzimidazole derivative.

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one via Benzoxazinone Intermediate

This protocol is a general procedure based on common synthetic routes.[7][10]

  • Step A: Benzoxazinone Formation:

    • React anthranilic acid (1 mmol) with an appropriate acyl chloride (e.g., butyryl chloride, 1.1 mmol) in a suitable solvent to form the N-acyl anthranilic acid.

    • Induce ring closure by refluxing the N-acyl product in acetic anhydride to yield the corresponding 2-substituted-benzoxazin-4-one.[7]

  • Step B: Quinazolinone Formation:

    • Dissolve the isolated benzoxazinone intermediate (1 mmol) in a suitable solvent like ethanol.

    • Add the desired primary amine (e.g., aniline or benzylamine, 1.1 mmol).

    • Reflux the mixture until the reaction is complete (monitored by TLC).[7]

  • Workup and Purification: Cool the reaction mixture, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 2,3-disubstituted quinazolinone.[7]

Visualization of Synthetic Workflows

General Workflow for Benzimidazole Synthesis

This diagram illustrates the decision-making process and reaction pathway for synthesizing benzimidazoles from ortho-diaminobenzoic acid and an aldehyde.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product Start_Acid o-Diaminobenzoic Acid Mixing Mix Reactants & Catalyst Start_Acid->Mixing Start_Aldehyde Aldehyde (R-CHO) Start_Aldehyde->Mixing Solvent Solvent Selection (e.g., Ethanol, PEG, Solvent-free) Solvent->Mixing Catalyst Catalyst Choice (e.g., NH4Cl, Zn(OAc)2, H3BO3) Catalyst->Mixing Heating Heating Method (Conventional vs. Microwave) Reaction Heat & Monitor (TLC) Heating->Reaction Mixing->Reaction Workup Cool, Filter/ Extract Reaction->Workup Purify Recrystallize/ Chromatography Workup->Purify Product 2-Substituted Benzimidazole Purify->Product

Caption: Workflow for Benzimidazole Synthesis.

Simplified Reaction Mechanism: Phillips-Ladenburg Condensation

This diagram outlines the key steps in the formation of a benzimidazole from an ortho-diamine and an aldehyde.

G Reactants o-Diamine + Aldehyde Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation (-H2O) Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Dihydro Dihydrobenzimidazole Cyclization->Dihydro Oxidation Oxidation (-2H) Dihydro->Oxidation Product Benzimidazole Product Oxidation->Product

Caption: Mechanism of Benzimidazole Formation.

Conclusion

The cyclization of ortho-diaminobenzoic acids provides indispensable routes to high-value heterocyclic compounds. The choice between synthesizing a benzimidazole or a quinazolinone core, and the specific method employed, should be guided by a thorough understanding of the reaction mechanisms, substrate compatibility, and desired process conditions. The development of green catalytic systems and energy-efficient methods like microwave-assisted synthesis continues to enhance the utility and sustainability of these classic transformations, empowering chemists to build complex molecular architectures for drug discovery and materials science.

References

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A Comparative Guide to Purity Assessment of Synthesized 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2,3-Diamino-5-bromobenzoic acid dihydrochloride, a key building block in various synthetic pathways. We will delve into the rationale behind the selection of analytical techniques, present detailed experimental protocols, and compare their performance in detecting potential impurities.

The Criticality of Purity in Drug Synthesis

This compound is a bespoke chemical entity whose impurity profile is intrinsically linked to its synthetic route. Potential impurities may include starting materials, intermediates, by-products, and degradation products. The presence of these impurities, even in trace amounts, can have significant implications for the downstream applications of the compound, potentially affecting reaction yields, introducing toxicological risks, and compromising the stability of the final API. Therefore, a robust and validated analytical strategy for purity assessment is not merely a quality control measure but a fundamental aspect of the drug development process.

A Multi-Faceted Approach to Purity Determination

A comprehensive assessment of purity necessitates a combination of orthogonal analytical techniques, each providing a unique perspective on the sample's composition. This guide will focus on a primary purity assessment method, High-Performance Liquid Chromatography (HPLC), and compare its utility with other critical analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Elemental Analysis (EA), and thermal methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the principal technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] The choice of HPLC method is critical for effectively separating the main component from its structurally similar impurities.

For a polar compound like this compound, two primary HPLC modes are considered:

  • Reversed-Phase (RP) HPLC: This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2] Retention is primarily driven by hydrophobic interactions. For highly polar analytes, retention can be challenging, often requiring highly aqueous mobile phases which can lead to phase collapse on traditional C18 columns.

  • Ion-Pair (IP) Reversed-Phase HPLC: This technique is employed to enhance the retention of ionic or highly polar analytes on reversed-phase columns. An ion-pairing reagent is added to the mobile phase, which forms a neutral ion-pair with the analyte, thereby increasing its hydrophobicity and retention.

FeatureReversed-Phase (RP) HPLCIon-Pair (IP) RP-HPLC
Principle Separation based on hydrophobicity.Separation based on hydrophobicity of the formed ion-pair.
Advantages Simple mobile phases, wide applicability.Enhanced retention of polar and ionic compounds.
Disadvantages Poor retention for very polar compounds.Complex mobile phases, potential for baseline noise, and column equilibration issues.
Suitability for Topic May require a polar-endcapped C18 column or a highly aqueous mobile phase.Can provide better retention and resolution of the target compound and its polar impurities.

Experimental Protocol: A Validated HPLC Method for Purity Assessment

This protocol is based on established principles for the analysis of aromatic acids and amines and is designed to be validated according to ICH Q2(R1) guidelines.[3][4][5]

Chromatographic Conditions:

  • Column: Waters Symmetry C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • C18 Column: A standard choice for reversed-phase chromatography, offering good retention for a wide range of organic molecules.

  • TFA in Mobile Phase: Acts as an ion-pairing agent to improve peak shape for the basic amino groups and suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, from polar impurities to the less polar main component.

  • UV Detection at 254 nm: The aromatic nature of the molecule provides strong UV absorbance at this wavelength.

Workflow for HPLC Purity Assessment

Caption: A multi-technique approach for comprehensive purity assessment.

Elemental analysis provides the percentage composition of elements (C, H, N, Br, Cl, O) in the sample. This is a fundamental technique for confirming the empirical formula of a synthesized compound. For a dihydrochloride salt, the theoretical chlorine content is a critical parameter to verify.

Why it's a good comparative method: EA provides a direct measure of the elemental composition, which is independent of the chromatographic or spectroscopic properties of the molecule. It is particularly useful for confirming the salt form and stoichiometry.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. [6]It can be used to determine the presence of residual solvents and to assess the thermal stability of the compound. For a dihydrochloride salt, TGA can indicate the temperature at which the HCl molecules are lost.

  • Karl Fischer (KF) Titration: This is the gold standard for determining the water content in a sample. [7][8]Given that the compound is a salt and may be hygroscopic, accurate determination of water content is crucial for an accurate purity assessment.

Why these are good comparative methods: These techniques provide information about aspects of purity that are not directly addressed by HPLC, NMR, or MS, such as the presence of inorganic impurities, residual solvents, and water content.

Comparative Data Summary

The following table presents hypothetical data to illustrate how the results from these different techniques would be compared to assess the purity of a batch of synthesized this compound.

Analytical TechniqueParameterSpecificationResultInterpretation
HPLC Purity (by area %)≥ 99.0%99.5%High purity with respect to UV-active impurities.
Any single impurity≤ 0.1%Largest impurity: 0.08%All individual impurities are within the specified limit.
¹H NMR SpectrumConforms to referenceConformsThe structure is confirmed. No significant organic impurities detected.
Mass Spec Molecular Ion (m/z)Conforms to theoreticalConformsThe molecular weight is confirmed, and the bromine isotopic pattern is correct.
Elemental Analysis %CTheoretical ± 0.4%ConformsCarbon content is as expected for the molecular formula.
%HTheoretical ± 0.4%ConformsHydrogen content is as expected.
%NTheoretical ± 0.4%ConformsNitrogen content is as expected.
%BrTheoretical ± 0.4%ConformsBromine content is as expected.
%ClTheoretical ± 0.4%ConformsChlorine content confirms the dihydrochloride salt form.
Karl Fischer Water Content≤ 0.5%0.2%The sample has a low water content.
TGA Weight loss up to 150°C≤ 1.0%0.3%Low levels of volatile impurities/solvents.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring its suitability for further use in drug development. A comprehensive approach that combines the quantitative power of a validated HPLC method with the structural and compositional insights from orthogonal techniques such as NMR, MS, Elemental Analysis, and thermal methods is essential. This multi-faceted strategy provides a high degree of confidence in the purity, identity, and quality of the synthesized material, thereby upholding the principles of scientific integrity and ensuring the safety and efficacy of the final pharmaceutical product. The choice of specific methods and their validation should always adhere to established regulatory guidelines, such as those provided by the USP and ICH. [3][9]

References

  • Spectroscopic analysis of organic compounds. St. Paul's Cathedral Mission College. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. Available at: [Link]

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  • Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. Available at: [Link]

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  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Aminobromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate quantification of aminobromobenzoic acid (ABBA) isomers is a critical challenge in pharmaceutical development and chemical synthesis. Due to their structural similarity, baseline separation and unambiguous identification require robust and orthogonal analytical techniques. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the analysis of ABBA isomers. It details validated experimental protocols, explains the scientific rationale behind methodological choices, and presents a comprehensive framework for cross-validation to ensure data integrity and regulatory compliance.

Part 1: The Analytical Challenge: Physicochemical Properties of ABBA Isomers

The core challenge in separating ABBA isomers lies in their identical molecular formula (C₇H₆BrNO₂) and weight (216.03 g/mol ), with only the substitution pattern of the amino and bromo groups on the benzoic acid ring differing.[1][2] These subtle structural variations lead to small, yet exploitable, differences in their physicochemical properties, which are foundational to developing selective analytical methods.[1]

Table 1: Physicochemical Properties of Representative Aminobromobenzoic Acid Isomers

IsomerStructureMolecular Weight ( g/mol )Melting Point (°C)Solubility
2-Amino-4-bromobenzoic acidC₇H₆BrNO₂216.03230-234Slightly soluble in water
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.03213-215Soluble in methanol and DMSO
4-Amino-2-bromobenzoic acidC₇H₆BrNO₂216.03226-230Beige to brown powder
2-Amino-6-bromobenzoic acidC₇H₆BrNO₂216.03Not specifiedWhite to yellow to brown solid
4-Amino-3-bromobenzoic acidC₇H₆BrNO₂216.03Not specifiedNot specified
5-Amino-2-bromobenzoic acidC₇H₆BrNO₂216.03171-179Slightly soluble in DMSO and Methanol

Data compiled from various sources.[1]

The differences in melting points and solubility hint at variations in crystal lattice energy and intermolecular forces, which are influenced by the positions of the functional groups. These properties, along with subtle differences in pKa values of the carboxylic acid and amino groups, are the levers we can pull to achieve separation.[3]

Part 2: Orthogonal Analytical Techniques for Isomer Separation

To ensure the highest confidence in analytical results, it is imperative to employ at least two orthogonal techniques—methods that separate compounds based on different chemical or physical principles.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC, particularly in reversed-phase mode, is a cornerstone for the analysis of ABBA isomers due to its versatility and robustness. Separation is primarily driven by differences in hydrophobicity.

The choice of a mixed-mode column, such as a reversed-phase/cation-exchange column, can be particularly effective.[4] This approach leverages both the hydrophobic character of the benzene ring and the ionic nature of the amino and carboxyl groups. By carefully controlling the mobile phase pH relative to the pKa values of the analytes, we can manipulate the ionization state of the amino and carboxyl groups, thereby altering their interaction with the stationary phase and achieving separation.[4] For instance, a mobile phase with a pH between the pKa of the carboxylic acid (~2-3) and the amino group (~4-5) will ensure that the carboxyl group is ionized (negative charge) and the amino group is protonated (positive charge), creating a zwitterionic species. This allows for fine-tuning of the separation based on subtle pKa differences between isomers.

  • Objective: To achieve baseline separation of a mixture of ABBA isomers.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Primesep 100 reversed-phase/cation-exchange column.[4]

  • Mobile Phase: A gradient of acetonitrile (MeCN) and water with an acidic modifier like formic or phosphoric acid.[5][6] For MS compatibility, formic acid is preferred.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 30°C.

Step-by-Step Protocol:

  • Prepare a stock solution of the ABBA isomer mixture in a suitable solvent like methanol or a methanol/water mixture.

  • Prepare the mobile phases. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Set up a gradient elution program, for example, starting with 5% B and increasing to 95% B over 10-15 minutes.[6]

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample and acquire the chromatogram.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (%RSD)≤ 2.0%< 1.5%
Limit of Detection (LOD)S/N ≥ 30.1 µg/mL
Limit of Quantitation (LOQ)S/N ≥ 100.3 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Alternative

GC is not immediately suited for analyzing ABBA isomers due to their low volatility and high polarity.[7] However, with appropriate derivatization, GC-MS becomes a powerful tool, offering excellent resolution and definitive identification through mass spectral data.[2]

The active hydrogen atoms in the carboxylic acid and amino groups lead to strong intermolecular hydrogen bonding and adsorption on active sites within the GC system, resulting in poor peak shape and low sensitivity.[7] Derivatization is therefore essential. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or esterification to form methyl esters are common and effective strategies.[8][9] This process replaces the active hydrogens with non-polar groups, increasing volatility and thermal stability, making the analytes amenable to GC analysis.[10]

  • Objective: To separate and identify ABBA isomers following derivatization.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 50-350.

Step-by-Step Derivatization and Analysis Protocol:

  • Accurately weigh about 1 mg of the ABBA isomer sample into a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine) and 200 µL of BSTFA.[9]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[7]

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify the isomers based on their retention times and fragmentation patterns.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9950.998
Accuracy (% Recovery)95.0 - 105.0%101.2%
Precision (%RSD)≤ 5.0%< 3.0%
Limit of Detection (LOD)S/N ≥ 30.05 µg/mL
Limit of Quantitation (LOQ)S/N ≥ 100.15 µg/mL
Capillary Electrophoresis (CE): High-Efficiency Separations

CE offers a distinct and powerful separation mechanism based on the differential migration of charged species in an electric field.[11] It is particularly well-suited for separating isomers that have different charge-to-size ratios, which can be modulated by adjusting the pH of the background electrolyte (BGE).[3]

The separation in CE is governed by the electrophoretic mobility of the analytes. Since ABBA isomers possess both an acidic (carboxyl) and a basic (amino) group, their net charge is highly dependent on the pH of the BGE. By operating at a pH where the subtle differences in the pKa values of the isomers lead to different net charges, high-resolution separation can be achieved.[3] For instance, setting the BGE pH near the pKa of one of the functional groups will maximize the differences in ionization state among the isomers, enhancing separation.

  • Objective: To resolve ABBA isomers based on electrophoretic mobility.

  • Instrumentation: Capillary Electrophoresis system with UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 20 mM ammonium acetate buffer, pH adjusted to 10.0 for separating positional isomers.[3]

  • Voltage: 25 kV.

  • Detection: UV at 214 nm.

  • Temperature: 25°C.

Step-by-Step Protocol:

  • Condition a new capillary by flushing with 1 M NaOH, then water, and finally the BGE.

  • Prepare the sample by dissolving the ABBA isomer mixture in the BGE.

  • Fill the capillary and vials with the BGE.

  • Inject the sample using hydrodynamic or electrokinetic injection.

  • Apply the separation voltage and record the electropherogram.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9980.999
Accuracy (% Recovery)97.0 - 103.0%100.5%
Precision (%RSD, Migration Time)≤ 1.0%< 0.5%
Precision (%RSD, Peak Area)≤ 3.0%< 2.0%
Limit of Detection (LOD)S/N ≥ 30.5 µg/mL
Limit of Quantitation (LOQ)S/N ≥ 101.5 µg/mL

Part 3: The Cross-Validation Framework: Ensuring Data Concordance

Cross-validation is the systematic comparison of results from two or more distinct, validated analytical methods to ensure their equivalence and the reliability of the data they generate.[12][13] This process is a regulatory expectation when data from different methods are combined or compared.[14][15]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_comparison Data Comparison & Evaluation cluster_outcome Outcome Sample Single Batch of ABBA Isomer Samples (Spiked QCs & Incurred Samples) HPLC Validated HPLC Method Sample->HPLC GCMS Validated GC-MS Method Sample->GCMS CE Validated CE Method Sample->CE StatAnalysis Statistical Analysis (e.g., %Difference, t-test) HPLC->StatAnalysis GCMS->StatAnalysis CE->StatAnalysis Acceptance Compare Against Acceptance Criteria StatAnalysis->Acceptance Pass Methods are Equivalent Acceptance->Pass Criteria Met Fail Investigate Discrepancy Acceptance->Fail Criteria Not Met

Caption: Workflow for the cross-validation of three orthogonal analytical techniques.

The cross-validation protocol itself must be self-validating. This is achieved by defining clear objectives, procedures, and acceptance criteria before the experiment begins, as outlined in a validation protocol.[16]

Step-by-Step Cross-Validation Protocol:

  • Define Acceptance Criteria: The mean accuracy of results from the test method should be within ±15.0% of the results from the reference method.[13]

  • Sample Selection: Prepare a set of quality control (QC) samples spanning the analytical range (low, medium, high concentrations) and use incurred (real) samples if available.

  • Analysis: Analyze the same set of samples using the two (or more) validated methods.

  • Data Evaluation: For each concentration level, calculate the percent difference between the mean concentrations obtained from the different methods.

    • % Difference = [(Result_MethodA - Result_MethodB) / mean(Result_A, Result_B)] * 100

Part 4: Conclusion and Authoritative Recommendations

The choice of analytical technique for ABBA isomers is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Table 2: Comparative Summary of Analytical Techniques

TechniquePrinciple of SeparationStrengthsWeaknessesBest For
HPLC Partitioning based on polarity/ion-exchangeRobust, versatile, easily automatedModerate resolution for very similar isomersRoutine QC, purity testing, stability studies
GC-MS Partitioning based on volatility/boiling pointHigh resolution, definitive identification via MSRequires derivatization, thermally labile compounds can degradeImpurity identification, reference method development
CE Electrophoretic mobility (charge-to-size ratio)High efficiency, orthogonal to chromatographyLower concentration sensitivity, sensitive to matrix effectsChallenging separations, chiral separations (with additives)

Recommendations:

  • For routine quality control and release testing , a validated HPLC method is typically the most practical and robust choice.

  • For impurity profiling and structural elucidation , the high resolution and specificity of GC-MS are invaluable. It serves as an excellent reference method for cross-validation.

  • When HPLC fails to resolve critical isomer pairs, CE provides a powerful, orthogonal alternative that can often succeed where chromatography does not.

By employing a multi-faceted approach grounded in orthogonal techniques and a rigorous cross-validation framework, scientists can ensure the generation of accurate, reliable, and defensible data for aminobromobenzoic acid isomers, thereby upholding the highest standards of scientific integrity in drug development and chemical research.

References

  • A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers - Benchchem. (2025).
  • Separation and Determination of Some Stereoisomers by Capillary Gel Electrophoresis With Cyclodextrin Incorporated in Polyacrylamide Gel - PubMed. (1996). Analytical and Bioanalytical Chemistry, 354(4), 451-4.
  • Positional and geometrical anionic isomer separations by capillary electrophoresis-electrospray ionization-mass spectrometry | Request PDF - ResearchGate. (2025).
  • Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies.
  • A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers - Benchchem. (2025).
  • Benzoic acid determination with GC-FID? - ResearchGate. (2023).
  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024). Bioanalysis, 16(22), 1465-1470.
  • HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions - HELIX Chromatography.
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today.
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022).
  • Cross and Partial Validation. (2017). European Bioanalysis Forum.
  • Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography.
  • Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed. (2023). Food Additives & Contaminants: Part A, 40(7), 812-823.
  • Analysis of benzoic and salicylic acids - Chromatography Forum. (2019).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014). The AAPS Journal, 16(6), 1165-1172.
  • Capillary Electrophoresis: Trends and Recent Advances | Analytical Chemistry. (2017). Analytical Chemistry, 89(1), 327-350.
  • HPLC Separation of Isomers of Aminobenzoic Acid - SIELC Technologies.
  • separation of positional isomers - Chromatography Forum. (2017).
  • A Comparative Analysis of 4-Aminobenzoic Acid Isomers: Physicochemical Properties, Biological Activities, and Experimental Proto - Benchchem.
  • Capillary Electrophoresis By Nicole James 4.1 Introduction The separation of.

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A Senior Application Scientist's Guide to Catalyst Efficiency in the Functionalization of 2,3-Diamino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifunctional Scaffold

2,3-Diamino-5-bromobenzoic acid is a highly valuable molecular building block in the synthesis of pharmaceuticals and functional materials. Its utility stems from a unique trifecta of reactive sites: an o-phenylenediamine core ripe for heterocycle formation, a strategically placed bromine atom ready for cross-coupling, and a carboxylic acid group for further derivatization. The efficient and selective transformation of this molecule is paramount, and the choice of catalyst is the single most critical factor dictating reaction outcomes, yield, and sustainability.

This guide provides an in-depth, objective comparison of various catalytic systems for two key transformations of 2,3-Diamino-5-bromobenzoic acid: the formation of high-value heterocyclic cores (quinoxalines and phenazines) and the functionalization of the carbon-bromine bond. We move beyond mere protocols to explain the mechanistic rationale behind catalyst selection, empowering you to make informed decisions for your synthetic campaigns.

Part 1: Catalytic Formation of Quinoxaline and Phenazine Heterocycles

The o-phenylenediamine moiety is a classic precursor for the synthesis of nitrogen-containing heterocycles like quinoxalines and phenazines, which are privileged scaffolds in medicinal chemistry known for their diverse biological activities, including antimicrobial and antitumor properties.[1] The fundamental reaction involves the condensation of the diamine with a 1,2-dicarbonyl compound or a related precursor. The catalyst's role is to accelerate this condensation and subsequent cyclization, often under mild conditions.

Comparative Analysis of Catalytic Systems

The efficiency of this transformation is profoundly influenced by the nature of the catalyst, which can range from simple metal salts to complex, reusable nanosystems.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium, often leading to high reactivity due to excellent substrate accessibility.

    • Lewis and Brønsted Acids: Simple metal salts (e.g., ZnCl₂, Cu(OAc)₂) act as Lewis acids, activating the carbonyl group of the reaction partner towards nucleophilic attack by the diamine. Organic catalysts like phenol or oxalic acid function as Brønsted-Lowry acids, facilitating proton transfer to achieve the same activation, offering a metal-free alternative.[2][3] While effective, these often require stoichiometric amounts or high catalyst loading and can present challenges in product purification.

    • Ammonium Heptamolybdate: This catalyst has proven to be remarkably efficient, providing excellent yields in short reaction times under mild, green conditions (room temperature in an EtOH/H₂O mixture). Its reusability adds to its appeal from a sustainable chemistry perspective.

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically as a solid in a liquid medium. Their primary advantage is the ease of separation from the reaction mixture (via simple filtration) and their potential for recyclability, which is crucial for industrial applications.[4]

    • Supported Catalysts: Systems like molybdophosphovanadates supported on alumina cylinders have demonstrated high yields at room temperature.[5] Similarly, silica nanoparticles provide a high surface area for active sites, promoting efficient condensation under solvent-free conditions.[6]

    • Magnetic Nanoparticles: Immobilizing the catalytic species (e.g., Co(II) or CuO) on magnetic nanoparticles (like Fe₃O₄) represents a significant technological advancement.[6][7] These catalysts can be quantitatively recovered from the reaction mixture using an external magnet, simplifying the workup process dramatically and allowing for multiple reuse cycles with minimal loss of activity.[6][7]

Data Summary: Catalyst Performance in Quinoxaline Synthesis
Catalyst SystemCatalyst TypeSolventTemp. (°C)TimeYield (%)Key AdvantagesReference
(NH₄)₆Mo₇O₂₄·4H₂OHomogeneousEtOH/H₂ORoom Temp.5-15 min90-98Green, rapid, high yield, reusable
PhenolOrganocatalystEtOH/H₂ORoom Temp.15-40 min88-96Metal-free, low cost, mild conditions[2]
AlCuMoVP on AluminaHeterogeneousToluene25120 min92Reusable solid catalyst, high selectivity[5]
Fe₃O₄@SiO₂/Schiff base/Co(II)Magnetic HeterogeneousEtOHRoom Temp.10-25 min92-98Magnetically recoverable, highly reusable[6]
M-MSNs/CuO(QDs)Magnetic HeterogeneousEtOH78~15 min86-95High stability, reusable for at least 5 cycles[7]
Experimental Protocol: Quinoxaline Synthesis via Ammonium Heptamolybdate

This protocol is adapted from the highly efficient method reported by Hasaninejad et al.

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve 2,3-Diamino-5-bromobenzoic acid (1.0 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) in a 3:1 mixture of EtOH/H₂O (8 mL).

  • Catalyst Addition: Add ammonium heptamolybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O] (0.1 mmol, 10 mol%) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.

  • Workup and Isolation: Upon completion, add distilled water (20 mL) to the flask. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold EtOH/H₂O (1:1) to remove any unreacted starting materials and the catalyst. The resulting solid is often of high purity, but can be further purified by recrystallization if necessary.

Visualization: Catalyst Screening Workflow

G cluster_prep Preparation cluster_screening Catalyst Screening Array A Substrate: 2,3-Diamino- 5-bromobenzoic acid D Catalyst 1 (e.g., Homogeneous) A->D E Catalyst 2 (e.g., Heterogeneous) A->E F Catalyst 3 (e.g., Organocatalyst) A->F G Control (No Catalyst) A->G B Reagent: 1,2-Dicarbonyl Compound B->D B->E B->F B->G C Solvent System C->D C->E C->F C->G H Reaction Monitoring (TLC/LC-MS) D->H E->H F->H G->H I Workup & Isolation H->I J Analysis (Yield, Purity) I->J K Select Optimal Catalyst J->K

Caption: Workflow for parallel screening of catalysts.

Part 2: Catalytic Functionalization of the Carbon-Bromine Bond

The bromine atom on the aromatic ring is a versatile handle for introducing molecular complexity through cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

Comparative Analysis of Catalytic Systems

The choice of metal catalyst is critical and is typically between palladium and copper, each with distinct advantages.

  • Palladium-Based Catalysts: Palladium is the most versatile and widely exploited transition metal for cross-coupling reactions.[8] Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are exceptionally reliable.[9][10] The key to success lies in the choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Modern phosphine-based ligands (e.g., SPhos, XPhos) have enabled these reactions to proceed under milder conditions with lower catalyst loadings.[10] Despite their effectiveness, the high cost and potential toxicity of palladium are significant drawbacks.

  • Copper-Based Catalysts: Copper catalysis, particularly for C-N coupling (Ullmann condensation), represents a more economical and sustainable alternative to palladium.[11][12] Historically, these reactions required harsh conditions. However, modern research has developed highly active copper catalyst systems that operate under significantly milder temperatures.[13] Both homogeneous (CuI, Cu₂O) and heterogeneous systems, such as chitosan-supported CuI, have proven effective.[13][14] The latter combines the low cost of copper with the benefits of a recyclable catalyst.[14]

Data Summary: Catalyst Performance in C-N Coupling of Bromobenzoic Acids
Catalyst SystemReaction TypeBaseSolventTemp. (°C)Yield (%)Key AdvantagesReference
Pd₂(dba)₃ / XPhosBuchwald-Hartwig AminationNaOtBuToluene80-110~85-95Broad substrate scope, high efficiency[10]
Cu powder / Cu₂OUllmann AminationK₂CO₃2-Ethoxyethanol13082-97Low cost, highly regioselective[13]
Chitosan-supported CuIUllmann-type CascadeNa₂CO₃DMSO110up to 99Heterogeneous, reusable, efficient[14]
Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is adapted from the regioselective amination procedure developed by Wolf et al.[13]

  • Vessel Preparation: To an oven-dried Schlenk tube under a nitrogen atmosphere, add 2,3-Diamino-5-bromobenzoic acid (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (K₂CO₃, 1.4 mmol).

  • Catalyst Addition: Add copper (I) oxide (Cu₂O, 0.05 mmol, 5 mol%) and copper powder (Cu, 0.1 mmol, 10 mol%).

  • Reaction Setup: Add anhydrous 2-ethoxyethanol (3-4 mL) via syringe. Seal the tube and place it in a preheated oil bath at 130 °C.

  • Reaction: Stir the mixture for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into water (30 mL). Acidify the mixture with 1M HCl to precipitate the product.

  • Purification: Collect the crude product by filtration. The product can be further purified by dissolving in an aqueous base (e.g., 5% Na₂CO₃), filtering to remove insoluble copper species, and re-precipitating with acid.

Visualization: Palladium-Catalyzed Cross-Coupling Cycle

G cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)(Br)L₂ A->C Ar-Br A->C Oxidative Addition G Ar-R (Product) B Oxidative Addition E Ar-Pd(II)(R)L₂ C->E Base C->E Transmetalation D Transmetalation (e.g., with R-B(OH)₂) E->A E->A Reductive Elimination E->G G_node Ar-R (Product) E->G_node F Reductive Elimination

Caption: Generalized catalytic cycle for Suzuki coupling.

Conclusion and Future Outlook

The optimal catalytic strategy for 2,3-Diamino-5-bromobenzoic acid is entirely dependent on the desired synthetic outcome.

  • For Heterocycle Synthesis: Heterogeneous catalysts, particularly those on magnetic nanoparticles, offer a superior combination of efficiency, mild reaction conditions, and practical advantages like catalyst recyclability.[6][7] Ammonium heptamolybdate stands out as a highly effective and green homogeneous option.

  • For C-Br Functionalization: While palladium catalysts remain the gold standard for versatility, modern copper-based systems provide a highly effective and cost-efficient alternative, especially for C-N bond formation.[13][14]

The future of catalysis for such multifunctional substrates lies in the development of orthogonal catalytic systems that can selectively address one reactive site in the presence of others, or in the design of sophisticated catalysts that can promote cascade reactions, thereby building molecular complexity in a single, efficient operation.

References

  • Hasaninejad, A., Zare, A., Mohammadizadeh, M. R., & Karami, Z. (2009). Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-Diketones Using (NH4)6Mo7O24.4H2O as an Efficient, Mild and Reusable Catalyst. Journal of the Iranian Chemical Society, 6(1), 153-158.

  • BenchChem. (2025). A Comparative Guide to Catalysts for Quinoxalinone Synthesis. BenchChem Tech Guides.
  • Benharrats, N., Chiker, F., & Rabia, C. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering, 2015, 852934.

  • Kaur, H., & Singh, G. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society, 20(11), 2931-2963.

  • Sajjadifar, S., & Nejad, E. G. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. E-Journal of Chemistry, 9(3), 1223-1228.

  • Wolf, C., Liu, S., & Mei, X. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of Organic Chemistry, 71(8), 3270-3273.

  • Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal.

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273.

  • Mohebat, R., & Mosslemin, M. H. (2022). A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. RSC Advances, 12(22), 14131-14155.

  • Wang, C., Li, Y., Wang, M., & Wu, J. (2022). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journal of Organic Chemistry, 18, 1146-1154.

  • Campisciano, V., & Grice, D. F. (2019). Palladium-Catalyzed Reactions. Catalysts, 9(1), 84.

  • Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(8), 3207-3210.

  • ResearchGate. (n.d.). A New Route to Phenazines. Request PDF.
  • Taheri, M., Mohebat, R., & Moslemin, M. H. (2021). Introducing a green nanocatalytic process toward the synthesis of benzo[a]pyrano-[2,3-c]phenazines utilizing copper oxide quantum dot-modified core–shell magnetic mesoporous silica nanoparticles as high throughput and reusable nanocatalysts. Scientific Reports, 11(1), 22695.

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • ResearchGate. (n.d.). Synthesis of 2,3-dihydro-1H-benzo[a][5]oxazino[6,5-c]phenazines 69. ResearchGate.

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions. BenchChem Tech Guides.
  • Fiori, K. W., & Du Bois, J. (2007). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Journal of the American Chemical Society, 129(18), 562-563.

  • Xu, G., Liu, K., & Sun, J. (2018). Gold-Catalyzed Controllable C2-Functionalization of Benzofurans with Aryl Diazoesters. Organic Letters, 20(1), 72-75.

  • Roy, D., & Deka, H. (2023). Heterogeneous Metal-catalyzed C-H Functionalization Reactions: The Environmentally Benign Pathway for Industrial Applications. NanoWorld Journal, 9(S2), S106-S115.
  • Hrobonova, K., & Kaszonyi, A. (2023). Research and Developments of Heterogeneous Catalytic Technologies. Catalysts, 13(10), 1362.

  • Karad, S. N., & Liu, R. S. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Catalysts, 13(5), 903.

  • Wang, H., & Li, X. (2021). Rhodium-Catalyzed Regio-, Diastereo-, and Enantioselective Three-Component Carboamination of Dienes via C–H Activation. Journal of the American Chemical Society, 143(20), 7718-7723.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling and disposing of specialized chemical reagents like 2,3-Diamino-5-bromobenzoic acid dihydrochloride requires a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. We will move beyond simple instructions to explain the causality behind each procedural choice, ensuring a self-validating system of laboratory safety.

Hazard Profile and Immediate Safety Precautions

Key Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

Upon combustion, halogenated organic compounds can produce hazardous byproducts like carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[1]

Required Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn when handling or preparing this chemical for disposal:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.[4]Protects against splashes of solutions and airborne dust particles, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of skin irritation.[4][5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Required only if dusts are generated and ventilation is inadequate (use a NIOSH-approved respirator).[3]Prevents inhalation of airborne particles that can cause respiratory tract irritation.

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with accurate waste characterization. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is listed or exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity).[6][7]

This compound must be treated as a hazardous chemical waste . Its defining characteristic for segregation purposes is the presence of a halogen (bromine).

Core Principle of Segregation: All waste containing this compound must be placed in a designated "Halogenated Organic Waste" stream.[8] It is critical to keep halogenated and non-halogenated waste streams separate.[8][9]

Why is this segregation crucial?

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped to scrub acidic gases (like hydrogen bromide) from the exhaust.[8] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[9]

  • Regulatory Compliance: Improper segregation can lead to violations of federal and local waste disposal regulations.

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.[10]

Step-by-Step Disposal Protocols

The specific disposal procedure depends on the form of the waste. Follow the appropriate protocol below.

Protocol A: Disposal of Unused or Expired Solid Chemical
  • Do Not Mix: Leave the chemical in its original container.[3] Do not mix it with any other waste.[3]

  • Labeling: Ensure the original manufacturer's label is intact and legible. If it is not, create a new label clearly stating the full chemical name: "this compound."

  • Hazardous Waste Tag: Securely attach a "Hazardous Waste" tag to the container.[6] Fill out the tag completely, including:

    • Full chemical name (no formulas or abbreviations).[6]

    • Generator's Name (Principal Investigator) and contact information.[6]

    • Laboratory location (Building and Room Number).[6]

    • Date of waste generation (the date you decide to dispose of it).[6]

  • Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA).[10] Ensure it is stored with compatible chemicals.

  • Pickup Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[6]

Protocol B: Disposal of Contaminated Solid Waste (Gloves, Weigh Boats, Wipes)
  • Collection: Place all solid debris contaminated with the chemical into a designated, leak-proof container, such as a sturdy plastic bag or a wide-mouth solid waste container.

  • Segregation: This waste must be designated for the Halogenated Organic Solid Waste stream. Do not mix it with non-hazardous trash or other chemical waste streams.

  • Container Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first piece of waste is added.[11]

  • Content List: On the tag, list the contents as "Debris contaminated with this compound."

  • Storage and Pickup: Keep the container sealed when not in use.[11] Store it in the SAA and request an EHS pickup when full.

Protocol C: Disposal of Aqueous or Organic Solutions
  • Do Not Dispose Down the Drain: Disposal of this chemical via the sanitary sewer is strictly prohibited.[12]

  • Select a Compatible Container: Use a designated, chemically compatible waste container with a screw-top cap.[10] Polyethylene containers are often preferred.[6] The container must be in good condition.[10]

  • Labeling: Immediately label the container as "Halogenated Organic Waste." [8][11] Attach a hazardous waste tag and list all chemical constituents and their approximate percentages.[6][8]

  • Accumulation: Add the waste solution to the container. Keep the container closed at all times except when actively adding waste.[11]

  • Storage: Store the container in the SAA, within secondary containment (such as a spill tray) to prevent leaks and spills.[13]

  • Pickup: Do not overfill the container; stop at about 90% capacity to allow for expansion.[7][10] Once full, ensure the cap is tight and request a pickup from EHS.

Managing Spills

In the event of a small spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: If safe to do so, ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated container for disposal as halogenated solid waste.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container with a hazardous waste tag, detailing the spilled chemical and the absorbent material used, and place it in the SAA.

  • Reporting: Report the spill to your laboratory supervisor and EHS, following institutional protocols.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal route of this compound waste.

G cluster_form 1. Characterize Waste Form cluster_protocol 2. Select Disposal Protocol cluster_containment 3. Contain & Label cluster_final 4. Final Disposition start Identify Waste Containing This compound waste_form What is the physical form of the waste? start->waste_form solid_pure Unused/Expired Solid (Original Container) waste_form->solid_pure Solid (Pure) solid_debris Contaminated Debris (Gloves, Wipes, etc.) waste_form->solid_debris Solid (Debris) liquid_sol Aqueous or Organic Solution waste_form->liquid_sol Liquid container_orig Keep in original container. Attach Hazardous Waste Tag. solid_pure->container_orig container_solid Place in labeled solid waste container. Stream: 'Halogenated Solid Waste' solid_debris->container_solid container_liquid Pour into labeled liquid waste carboy. Stream: 'Halogenated Organic Waste' liquid_sol->container_liquid saa Store container in Satellite Accumulation Area (SAA) within secondary containment. container_orig->saa container_solid->saa container_liquid->saa pickup Request pickup from Environmental Health & Safety (EHS) saa->pickup

Sources

A Senior Application Scientist's Guide to Handling 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2,3-Diamino-5-bromobenzoic acid dihydrochloride (CAS No: 58580-09-9). As a halogenated aromatic amine, this compound requires stringent handling procedures to mitigate health risks to laboratory personnel. This guide moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to ensure your work is both scientifically sound and personally safe.

Hazard Profile: Understanding the Risks

This compound is classified as a hazardous substance. The primary risks associated with this compound, based on data from analogous compounds, are significant and demand respect.[1][2][3]

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious damage.[2][4][5] The powdered nature of the solid increases the risk of airborne particles reaching the eyes.

  • Skin Irritation (H315): The compound is an irritant upon skin contact, potentially causing redness, itching, or inflammation.[1][2][4]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract.[3][4][6]

  • Harmful if Swallowed (H302): Ingestion of the compound is harmful.[4][7]

These hazards are summarized in the table below.

Hazard ClassificationGHS CodePrimary Route of ExposurePotential Health Effect
Skin IrritationH315Dermal ContactRedness, itching, inflammation[1]
Serious Eye IrritationH319Eye ContactSerious damage, redness, watering[1][5]
Respiratory IrritationH335InhalationIrritation of the respiratory system[4]
Acute Toxicity, OralH302IngestionHarmful if swallowed[4][7]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, robust engineering and administrative controls must be in place.

  • Engineering Control - The Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[8] This is the most critical step in minimizing respiratory exposure by capturing dust and vapors at the source.

  • Administrative Control - Designated Work Area: Designate a specific area within the lab for handling this compound. This prevents the spread of contamination to other surfaces and personnel. Ensure eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[2]

Essential PPE Protocol: A Head-to-Toe Approach

The selection of PPE must be deliberate and based on the specific tasks being performed. The following represents the minimum required PPE for handling this compound.

Eye and Face Protection

Due to the serious eye irritation risk, protection must be comprehensive.

  • Chemical Splash Goggles: At a minimum, wear chemical splash goggles that provide a full seal around the eyes and meet the ANSI Z.87.1 standard.[9] Standard safety glasses are insufficient as they do not protect from airborne dust or splashes from the side.

  • Face Shield: When handling larger quantities (>1g) of the solid or when there is a significant risk of splashing (e.g., during dissolution in a vortexer), a face shield must be worn in addition to safety goggles.[10][11]

Skin and Body Protection
  • Laboratory Coat: A clean, knee-length laboratory coat with long sleeves and buttoned cuffs is mandatory to protect skin and personal clothing.[9]

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[10] Polyester and acrylic fabrics should be avoided as they can melt in the event of a fire.

Hand Protection
  • Chemical-Resistant Gloves: Standard disposable nitrile gloves provide adequate protection for incidental contact.[10] Always inspect gloves for tears or holes before use. If preparing solutions or performing extended procedures, consider double-gloving.

  • Immediate Removal and Disposal: If your gloves come into contact with the compound, remove them immediately using the proper technique (see Section 4), dispose of them in the designated hazardous waste container, and wash your hands thoroughly. Change gloves frequently and always before leaving the designated work area.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be required.

  • N95 Dust Mask: For weighing small quantities of the powder inside a fume hood, an N95 dust mask is recommended to prevent inhalation of any particles that may escape immediate capture by the hood's airflow.

  • Elastomeric Half-Mask Respirator: In the event of an engineering control failure (e.g., fume hood malfunction) or during a large-scale spill cleanup where dust generation is unavoidable, a NIOSH-approved elastomeric half-mask respirator with P100 (HEPA) filters is required.[12] Use of such a respirator requires prior medical clearance and annual fit-testing.[10]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: This procedure should be performed in a designated "clean" area, moving from most contaminated to least contaminated.

  • Gloves: Remove gloves without touching the outside of the glove with your bare hand. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first.

  • Face Shield and Goggles: Remove by handling the strap; avoid touching the front.

  • Lab Coat: Unbutton and roll it inside-out as you remove it, only touching the inside surfaces.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start_node start_node decision_node decision_node process_node process_node ppe_node ppe_node start Start: Task involves 2,3-Diamino-5- bromobenzoic acid dihydrochloride is_solid Handling solid powder? start->is_solid is_in_hood Working inside a certified chemical fume hood? is_solid->is_in_hood Yes solution_work Working with solution is_solid->solution_work No weighing Weighing or transferring small amounts (<1g) is_in_hood->weighing Yes large_qty Handling large amounts (>1g) or spill cleanup is_in_hood->large_qty No ppe_hood {Hood PPE|• Base PPE • Recommended: N95 Mask } weighing->ppe_hood ppe_no_hood {Enhanced PPE|• Base PPE • Mandatory: Half-Mask  Respirator (P100) } large_qty->ppe_no_hood splash_risk Significant risk of splash or aerosol? solution_work->splash_risk ppe_base {Base PPE|• Nitrile Gloves • Lab Coat • Splash Goggles } splash_risk->ppe_base No ppe_splash {Splash PPE|• Base PPE • Face Shield } splash_risk->ppe_splash Yes

Caption: PPE selection workflow for handling the target compound.

Emergency Response: In Case of Exposure

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][5][6]

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[13][14][15]

Step-by-Step Disposal Protocol:

  • Segregation: Never mix halogenated waste with non-halogenated waste streams.[8][14] This is critical for proper disposal and cost management.

  • Waste Containers: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, sealable hazardous waste container.

  • Solution Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled container for halogenated liquid waste.

  • Labeling: Ensure all waste containers are properly tagged with a "Hazardous Waste" label, listing all chemical constituents and their approximate percentages.[8]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA), ensuring they are sealed and within secondary containment.[8]

  • Pickup: Arrange for waste disposal through your institution's Environmental Health and Safety (EH&S) department.[8]

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and your research.

References

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • SAFETY DATA SHEET - 3-Bromobenzoic acid. Sigma-Aldrich.
  • Material Safety Data Sheet - 3,5-Diaminobenzoic acid dihydrochloride. Spectrum Chemical.
  • SAFETY DATA SHEET - 2-Amino-5-bromobenzoic acid. Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET - 2-Bromobenzoic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Amino-3-bromo-5-fluorobenzoic acid. Thermo Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • SAFETY DATA SHEET - 3-Bromobenzoic acid. Thermo Fisher Scientific.
  • Proper Protective Equipment. Chemistry LibreTexts.
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • Classification of special laboratory waste. Universitat de Barcelona.
  • SAFETY DATA SHEET - 5-Amino-2-bromobenzoic acid. Fisher Scientific.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • This compound. Guidechem.
  • SAFETY DATA SHEET - 3,5-Diaminobenzoic acid dihydrochloride. Fisher Scientific.
  • 2,3-Diaminobenzoic acid. PubChem, National Institutes of Health.
  • 3-Amino-5-bromobenzoic acid 97. Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.